Technical Documentation Center

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid
  • CAS: 1007878-86-5

Core Science & Biosynthesis

Foundational

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid chemical structure

An In-Depth Technical Guide to 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid: A Specialized Building Block for Modern Drug Discovery Abstract In the landscape of contemporary medicinal chemistry, the rational design of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid: A Specialized Building Block for Modern Drug Discovery

Abstract

In the landscape of contemporary medicinal chemistry, the rational design of drug candidates hinges on the availability of sophisticated and well-characterized molecular building blocks. 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is one such scaffold, embodying several key structural features sought after in modern drug design. As a chiral, non-proteinogenic, α,α-disubstituted amino acid, it offers a unique tool for introducing conformational constraint and metabolic stability into novel chemical entities. The presence of a fluorine atom on the phenyl ring further allows for the fine-tuning of electronic and pharmacokinetic properties. This guide provides a comprehensive technical overview of this compound, detailing its structural attributes, potential synthetic strategies, core applications in medicinal chemistry, and robust analytical protocols for its characterization. It is intended as a resource for researchers, synthetic chemists, and drug development professionals seeking to leverage this and similar building blocks in their discovery programs.

Core Structural & Physicochemical Analysis

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is a synthetic amino acid derivative whose utility is derived from the specific arrangement of its functional groups. The core structure consists of a central quaternary carbon—a chiral center—bonded to a carboxylic acid, a dimethylamino group, a hydrogen, and a 2-fluorophenyl ring.

  • α,α-Disubstituted Amino Acid Motif: The quaternary α-carbon imparts significant conformational rigidity compared to a standard amino acid. When incorporated into a peptide or small molecule, it restricts bond rotation, which can lock the molecule into a specific, biologically active conformation. This pre-organization can lead to enhanced binding affinity and selectivity for a biological target.

  • Tertiary Amine: The dimethylamino group is a basic center, which will be protonated at physiological pH. This provides a potential point for ionic interactions with biological targets and influences the compound's solubility and pharmacokinetic profile.

  • 2-Fluorophenyl Group: The strategic placement of a fluorine atom on the aromatic ring is a common tactic in medicinal chemistry. Fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation.[1] Furthermore, its high electronegativity can modulate the acidity (pKa) of nearby functional groups and create favorable dipole-dipole or hydrogen bond interactions with target proteins.

Physicochemical Properties

A summary of the key physicochemical properties for the hydrochloride salt of the compound is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₃ClFNO₂[2]
Molecular Weight 233.67 g/mol [2]
Physical Form Solid[2]
InChI Key BVCIHIVJCGUPSG-UHFFFAOYSA-N[2]
SMILES (HCl Salt) Cl.CN(C)C(C(O)=O)c1ccccc1F[2]

These properties make it suitable for a range of synthetic transformations common in pharmaceutical development.

Synthetic Pathways and Chemical Reactivity

While 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is commercially available from specialized suppliers, understanding its synthesis provides insight into its chemical nature and potential impurities. The synthesis of α-aryl-α-amino acids can be approached through several established organic chemistry methodologies.

A plausible and widely used method is the Strecker synthesis . This reaction involves the one-pot reaction of an aldehyde or ketone, an amine, and a cyanide source (e.g., KCN) to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.

Conceptual Synthetic Workflow: Modified Strecker Synthesis

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis A 2-Fluorobenzaldehyde D α-(Dimethylamino)-2-fluorophenylacetonitrile A->D B Dimethylamine B->D C Potassium Cyanide (KCN) C->D F 2-(Dimethylamino)-2- (2-fluorophenyl)acetic acid D->F Hydrolysis E Strong Acid (e.g., HCl) E->F

Caption: Conceptual workflow for the synthesis via a modified Strecker reaction.

Causality in Synthesis:

  • Reactant Choice: 2-Fluorobenzaldehyde is the logical starting material to introduce the required 2-fluorophenyl moiety. Dimethylamine provides the N,N-dimethyl substitution directly.

  • Intermediate Formation: The reaction proceeds through the formation of an iminium ion intermediate from the aldehyde and amine, which is then attacked by the cyanide nucleophile to form the stable α-aminonitrile.

  • Hydrolysis: The nitrile group is robust and requires harsh conditions, typically strong acid or base, to hydrolyze it to the carboxylic acid. Acidic hydrolysis is often preferred as it simultaneously protonates the amine, yielding the hydrochloride salt which can aid in purification by crystallization.

Applications in Drug Design and Medicinal Chemistry

The primary value of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid lies in its use as a specialized building block to construct more complex molecules with desirable pharmacological properties.

Use as a Conformational Constraint in Peptidomimetics

Peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating unnatural amino acids like this one can address these limitations. The bulky α,α-disubstituted nature prevents rotation around the peptide backbone, forcing it into a specific secondary structure (e.g., a turn or helical motif). This can enhance binding to a target receptor while also making the adjacent amide bonds resistant to cleavage by proteases.

Scaffold for Novel Small Molecules

The compound serves as an excellent starting point for generating libraries of novel small molecules. The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the aromatic ring can undergo further substitution. This allows chemists to systematically explore the chemical space around the core scaffold to optimize activity and properties. For example, it could be used in the synthesis of novel ion channel modulators or enzyme inhibitors, where precise positioning of aromatic and basic groups is often critical for activity.

Workflow for Integration into a Lead Molecule

G A 2-(Dimethylamino)-2- (2-fluorophenyl)acetic acid D Target Amide Product A->D Activation B Peptide Coupling Reagent (e.g., HATU, EDC) B->D C Primary/Secondary Amine (R-NH2) (e.g., another amino acid ester, drug fragment) C->D Nucleophilic Attack E Deprotection / Further Steps D->E

Caption: Standard workflow for amide bond formation using the building block.

Analytical & Quality Control Protocols

For any building block used in drug synthesis, rigorous quality control is paramount to ensure the identity, purity, and stereochemical integrity of the final product.

Protocol 1: Identity and Purity Assessment by LC-MS and ¹H NMR

This protocol establishes the chemical identity and purity of the compound.

1. Sample Preparation:

  • Accurately weigh ~1 mg of the compound.
  • Dissolve in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile/Water 50:50).

2. LC-MS Analysis:

  • System: Standard High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Detection (MS): Electrospray Ionization (ESI) in positive mode. Monitor for the [M+H]⁺ ion.
  • Expected Result: A single major peak in the chromatogram with a mass corresponding to the protonated molecule. Purity can be calculated from the peak area at a suitable UV wavelength (e.g., 254 nm).

3. ¹H NMR Spectroscopy:

  • Solvent: Deuterated methanol (CD₃OD) or DMSO-d₆.
  • Expected Signals:
  • Multiplets in the aromatic region (~7.0-7.6 ppm) corresponding to the 2-fluorophenyl group.
  • A singlet for the α-proton.
  • A singlet for the N-dimethyl protons.
  • The absence of significant impurity signals.
Protocol 2: Chiral Purity Assessment

This protocol is essential to confirm the enantiomeric excess (e.e.) of a specific stereoisomer.

1. System:

  • HPLC system with a Chiral Stationary Phase (CSP) column (e.g., a cellulose- or amylose-based column like Chiralpak IA, IB, etc.).

2. Method Development (Justification):

  • The choice of a chiral column and mobile phase is empirical. A screening process is required.
  • Rationale: The stationary phase contains a chiral selector that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times.
  • Typical Mobile Phase: A non-polar solvent system like Hexane/Isopropanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

3. Analysis:

  • Inject the sample dissolved in the mobile phase.
  • Monitor the chromatogram at a suitable UV wavelength.
  • Expected Result: Two well-resolved peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess is calculated from the relative peak areas: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Conclusion

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is a prime example of a modern chemical building block designed for purpose. It is not a metabolite of a known drug but rather a sophisticated synthetic intermediate. Its value is derived from its combination of features: a conformationally restricting α,α-disubstituted amino acid core, a basic amine for tuning solubility and interactions, and a strategically fluorinated aromatic ring for enhancing metabolic stability and modulating electronic properties. For drug discovery teams, the incorporation of such well-defined scaffolds is a key strategy for accelerating the development of optimized clinical candidates with improved pharmacological profiles.

References

  • Gicquel, T., et al. (2022). Metabolite elucidation of 2-fluoro-deschloroketamine (2F-DCK) using molecular networking across three complementary in vitro and in vivo models. Drug Testing and Analysis, 14(1), 144-153. Available at: [Link]

  • Wikipedia. (n.d.). 2-Fluorodeschloroketamine. Retrieved from [Link]

  • Joseph, D., et al. (2023). Characterization of Extensive 2-Fluorodeschloroketamine (2F-DCK) Metabolism in Pooled Human Liver Microsomes (pHLM), Urine, and Hair from an Addicted Patient Using High-Resolution Accurate Mass (HRAM) Spectrometry. Journal of Analytical Toxicology. Available at: [Link]

  • Airiti Library. (n.d.). Mass Spectrometric Differentiation and In Vitro Metabolic Profiling of Fluorodeschloroketamine Positional Isomers. Retrieved from [Link]

  • PubMed. (n.d.). Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • ResearchGate. (n.d.). Comparative Analysis and Structure Identification of Oxidative Metabolites and Hydrogenation Metabolite Enantiomers for 2-Fluorodeschloroketamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.

Sources

Exploratory

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid: Physicochemical Profiling, Molecular Weight Determination, and Applications in HCV NS5A Inhibitor Synthesis

Executive Summary In the landscape of modern medicinal chemistry, the design of highly potent antiviral therapeutics relies heavily on specialized, unnatural amino acid derivatives. 2-(Dimethylamino)-2-(2-fluorophenyl)ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly potent antiviral therapeutics relies heavily on specialized, unnatural amino acid derivatives. 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is a highly engineered chiral building block utilized extensively as a terminal capping group in complex drug scaffolds. This technical guide provides an in-depth analysis of its physicochemical properties, establishes self-validating protocols for its molecular weight determination, and explores the mechanistic causality behind its integration into Hepatitis C Virus (HCV) NS5A inhibitors.

Chemical Identity and Structural Analysis

As an unnatural alpha-amino acid derivative, this compound possesses distinct structural motifs that dictate its physical properties and biological utility.

  • IUPAC Name: 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid

  • CAS Registry Number: 1007878-86-5

  • Molecular Formula: C10H12FNO2[1]

  • Molecular Weight: 197.21 g/mol

The molecule is defined by three functional domains: a carboxylic acid (providing the handle for amide coupling), a tertiary amine (the dimethylamino group), and a 2-fluorophenyl ring. The precise molecular weight of 197.21 g/mol is a critical parameter for mass spectrometry calibration during Active Pharmaceutical Ingredient (API) synthesis.

Theoretical Molecular Weight Calculation

The exact molecular weight is derived from the atomic contributions of its 26 constituent atoms. Table 1 breaks down the mass fractions, which is essential for High-Resolution Mass Spectrometry (HRMS) isotopic pattern recognition and structural validation.

Table 1: Atomic Mass Contribution for C10H12FNO2

ElementSymbolAtom CountAtomic Weight ( g/mol )Total Mass ( g/mol )Mass Fraction (%)
CarbonC1012.011120.11060.90%
HydrogenH121.00812.0966.13%
FluorineF118.99818.9989.63%
NitrogenN114.00714.0077.10%
OxygenO215.99931.99816.23%
Total 26 197.209 100.00%

Analytical Verification: LC-MS Determination Protocol

To empirically validate the 197.21 g/mol molecular weight and assess reagent purity before downstream synthesis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard. The following self-validating protocol utilizes positive Electrospray Ionization (ESI+).

Protocol 1: LC-MS Workflow for MW Validation

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid in 1.0 mL of LC-MS grade methanol. Dilute to 10 µg/mL using a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, lowering the pH to ensure the basic dimethylamino group (pKa ~8.5) is fully protonated prior to aerosolization. This maximizes ionization efficiency in ESI+, yielding a robust [M+H]+ signal.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Execute a rapid gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Causality: The lipophilic 2-fluorophenyl ring ensures adequate retention on the non-polar C18 stationary phase. This successfully resolves the target analyte from highly polar synthesis impurities, such as unreacted dimethylamine.

Step 3: Mass Spectrometry (ESI+)

  • Action: Operate the quadrupole mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Causality: The tertiary amine core possesses a high proton affinity. Positive mode selectively ionizes the target, yielding the primary protonated adduct at m/z 198.21.

Step 4: Validation Check (Self-Validating System)

  • Action: Extract the ion chromatogram for m/z 198.21.

  • Validation: The protocol is considered validated if a dominant m/z 198.21 peak is observed alongside a secondary sodium adduct peak at m/z 220.19 ([M+Na]+). The absence of m/z 198.21 immediately flags an ionization failure, incorrect formulation, or sample degradation.

MS_Workflow A Sample Prep (1 mg/mL in MeOH) B ESI+ Source (Protonation) A->B C Quadrupole (m/z Selection) B->C D Detector (Ion Counting) C->D E Data Analysis [M+H]+ = 198.21 D->E

Fig 1: LC-MS workflow for validating the 197.21 g/mol molecular weight via positive ESI.

Application in Drug Development: HCV NS5A Inhibitors

In antiviral drug development, 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid is heavily utilized in the synthesis of Hepatitis C Virus (HCV) inhibitors[2]. Specifically, it targets the NS5A protein, a zinc-binding phosphoprotein essential for HCV RNA replication and viral assembly[3].

Mechanistic Rationale for the Structure

When designing NS5A inhibitors (such as Daclatasvir analogs), this compound serves as a highly specialized terminal capping group[4].

  • The Fluorine Effect: The 2-fluoro substitution acts as a bioisostere for hydrogen. It restricts the rotation of the phenyl ring (conformational locking), pre-organizing the molecule for optimal thermodynamic binding in the NS5A Domain I cleft. Furthermore, the electronegative fluorine sterically blocks Cytochrome P450-mediated ortho-oxidation, significantly enhancing the drug's metabolic half-life.

  • The Dimethylamino Group: Provides a basic center that forms critical hydrogen bonds with the viral protein backbone while simultaneously improving the aqueous solubility of the highly lipophilic final API.

Protocol 2: Amide Coupling Workflow for NS5A Precursors

Integrating this 197.21 g/mol building block into a pyrrolidine-core intermediate requires precise control over stereochemistry and reaction kinetics.

Step 1: Carboxylic Acid Activation

  • Action: In an oven-dried flask under nitrogen, dissolve 1.0 eq of 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid and 1.2 eq of HATU in anhydrous DMF. Add 3.0 eq of DIPEA. Stir for 10 minutes at 0°C.

  • Causality: HATU is selected over traditional carbodiimides (like EDC) because it rapidly forms a highly reactive O7-azabenzotriazole ester. Maintaining the reaction at 0°C suppresses epimerization at the labile alpha-carbon, preserving the chiral integrity necessary for NS5A target affinity.

Step 2: Nucleophilic Coupling

  • Action: Add 1.0 eq of the pyrrolidine-core secondary amine. Warm to room temperature and stir for 2 hours.

  • Causality: The steric bulk of both the dimethylamino group and the ortho-fluorine atom severely hinders nucleophilic attack. The highly reactive HATU intermediate is therefore mandatory to overcome this steric penalty and drive the coupling to completion.

Step 3: Validation Check (Self-Validating System)

  • Action: Perform Thin-Layer Chromatography (TLC) using 10% MeOH in DCM.

  • Validation: The reaction is validated by the disappearance of the UV-active starting material spot and the emergence of a new, higher Rf spot (due to the loss of the polar carboxylic acid). Confirm the exact mass of the newly formed amide bond via LC-MS before proceeding to downstream deprotection.

Synthetic_Pathway A Pyrrolidine Core (Secondary Amine) C Amide Coupling (HATU, DIPEA, DMF) A->C B 2-(Dimethylamino)-2- (2-fluorophenyl)acetic acid (MW: 197.21 g/mol) B->C D HCV NS5A Inhibitor Precursor C->D

Fig 2: Synthetic application of the compound in HCV NS5A inhibitor amide coupling.

References

  • Bristol-Myers Squibb Company. "Hepatitis C virus inhibitors." US Patent 8,377,980 B2, Published Feb 19, 2013.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways to 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid, a molecule of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid, a molecule of significant interest in pharmaceutical research and development. This document details three primary synthesis routes, each beginning from readily available precursors. The methodologies discussed include: 1) Reductive amination of 2-oxo-2-(2-fluorophenyl)acetic acid, 2) A modified Strecker synthesis starting from 2-fluorobenzaldehyde, and 3) Nucleophilic substitution of 2-bromo-2-(2-fluorophenyl)acetic acid. Each pathway is presented with a focus on the underlying chemical principles, step-by-step experimental protocols, and a discussion of the critical parameters that influence reaction outcomes. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and medicinal chemistry, providing the necessary technical detail to enable the successful laboratory-scale preparation of this important compound.

Introduction

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is a substituted α-amino acid derivative. The presence of the fluorophenyl group and the dimethylamino moiety at the α-position makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The unique electronic properties imparted by the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, while the tertiary amine can play a crucial role in biological activity and solubility.

The synthesis of α-amino acids and their derivatives is a cornerstone of medicinal chemistry. This guide provides a detailed exploration of robust and adaptable methods for the preparation of 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid, empowering researchers to produce this compound efficiently and with a high degree of purity.

Synthesis Pathways

Three principal synthetic routes to 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid are presented. The selection of a particular pathway may be guided by factors such as the availability of starting materials, desired scale of synthesis, and the laboratory equipment at hand.

Pathway 1: Reductive Amination of 2-Oxo-2-(2-fluorophenyl)acetic Acid

This pathway is arguably the most direct route to the target molecule. It involves the reaction of an α-keto acid, 2-oxo-2-(2-fluorophenyl)acetic acid, with dimethylamine in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the desired tertiary amine.

Mechanism: The reaction begins with the nucleophilic attack of dimethylamine on the ketone carbonyl of the α-keto acid, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. A reducing agent, such as sodium cyanoborohydride, selectively reduces the iminium ion to yield the final product.[1]

Experimental Protocol:

  • Step 1: Synthesis of 2-Oxo-2-(2-fluorophenyl)acetic Acid (Precursor)

    • This precursor is commercially available. However, it can be synthesized from 2-fluorobenzoyl chloride. A common method involves the reaction of 2-fluorobenzoyl chloride with a cyanide source to form the corresponding benzoyl cyanide, followed by hydrolysis.

  • Step 2: Reductive Amination

    • In a round-bottom flask, dissolve 2-oxo-2-(2-fluorophenyl)acetic acid (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.

    • Add a solution of dimethylamine (2.0-3.0 eq, typically as a solution in THF or water) to the flask.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

    • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic (pH ~2-3) to decompose any remaining reducing agent.

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • The aqueous residue can be purified by an appropriate method such as ion-exchange chromatography or by extraction with an organic solvent after adjusting the pH.

Reactant Molar Equivalent
2-Oxo-2-(2-fluorophenyl)acetic acid1.0
Dimethylamine2.0 - 3.0
Sodium Cyanoborohydride1.5 - 2.0

Table 1: Stoichiometry for Reductive Amination.

Reductive_Amination Keto_Acid 2-Oxo-2-(2-fluorophenyl)acetic acid Iminium_Ion Iminium Ion Intermediate Keto_Acid->Iminium_Ion + Dimethylamine - H₂O Dimethylamine Dimethylamine Dimethylamine->Iminium_Ion Product 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid Iminium_Ion->Product + [H⁻] (from NaBH₃CN) Reducing_Agent NaBH₃CN Reducing_Agent->Product

Figure 1: Reductive Amination Pathway.

Pathway 2: Modified Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids.[2][3] A modification of this reaction, using a pre-formed secondary amine (dimethylamine), can be employed to synthesize N,N-disubstituted α-amino acids. This pathway begins with 2-fluorobenzaldehyde, which reacts with dimethylamine and a cyanide source to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid.[4][5]

Mechanism: The reaction initiates with the formation of an iminium ion from the condensation of 2-fluorobenzaldehyde and dimethylamine. The cyanide ion then acts as a nucleophile, attacking the iminium carbon to form 2-(dimethylamino)-2-(2-fluorophenyl)acetonitrile. The final step involves the acid- or base-catalyzed hydrolysis of the nitrile to a carboxylic acid.[2]

Experimental Protocol:

  • Step 1: Synthesis of 2-Fluorobenzaldehyde (Precursor)

    • 2-Fluorobenzaldehyde is a commercially available starting material.

  • Step 2: Formation of 2-(Dimethylamino)-2-(2-fluorophenyl)acetonitrile

    • In a reaction vessel, combine 2-fluorobenzaldehyde (1.0 eq) and a solution of dimethylamine (1.1-1.2 eq) in a suitable solvent like methanol or ethanol.

    • Stir the mixture at room temperature for 30 minutes.

    • In a separate flask, dissolve sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Slowly add the cyanide solution to the aldehyde-amine mixture, maintaining the temperature below 20°C with an ice bath.

    • Stir the reaction mixture at room temperature for several hours to overnight.

    • Monitor the formation of the α-aminonitrile by TLC or GC-MS.

    • Upon completion, extract the product with an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude α-aminonitrile may be used in the next step without further purification.

  • Step 3: Hydrolysis of the α-Aminonitrile

    • To the crude 2-(dimethylamino)-2-(2-fluorophenyl)acetonitrile, add a strong acid such as concentrated hydrochloric acid or sulfuric acid.

    • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the amino acid.

    • The pH at which the product precipitates (the isoelectric point) may need to be determined empirically.

    • Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system can be performed for further purification.

Reactant Molar Equivalent (Step 2)
2-Fluorobenzaldehyde1.0
Dimethylamine1.1 - 1.2
Sodium/Potassium Cyanide1.1

Table 2: Stoichiometry for α-Aminonitrile Formation.

Strecker_Synthesis Aldehyde 2-Fluorobenzaldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + Dimethylamine - H₂O Dimethylamine Dimethylamine Dimethylamine->Iminium_Ion Aminonitrile 2-(Dimethylamino)-2-(2-fluorophenyl)acetonitrile Iminium_Ion->Aminonitrile + CN⁻ Cyanide NaCN/KCN Cyanide->Aminonitrile Product 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid Aminonitrile->Product Hydrolysis Hydrolysis Acid Hydrolysis (H₃O⁺) Hydrolysis->Product

Figure 2: Modified Strecker Synthesis Pathway.

Pathway 3: Nucleophilic Substitution of 2-Bromo-2-(2-fluorophenyl)acetic Acid

This pathway involves the synthesis of an α-halo acid intermediate, 2-bromo-2-(2-fluorophenyl)acetic acid, followed by a nucleophilic substitution reaction with dimethylamine.

Mechanism: The synthesis of the α-bromo acid can be achieved via a Hell-Volhard-Zelinsky (HVZ) reaction on 2-fluorophenylacetic acid. The subsequent reaction with dimethylamine is a standard SN2 reaction where the amine acts as a nucleophile, displacing the bromide leaving group.

Experimental Protocol:

  • Step 1: Synthesis of 2-Fluorophenylacetic Acid (Precursor)

    • 2-Fluorophenylacetic acid is commercially available.

  • Step 2: Synthesis of 2-Bromo-2-(2-fluorophenyl)acetic Acid

    • In a flask equipped with a reflux condenser and a dropping funnel, place 2-fluorophenylacetic acid (1.0 eq) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

    • Slowly add bromine (Br₂) (1.1 eq) to the reaction mixture. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

    • Gently heat the reaction mixture to initiate the reaction. The reaction is often exothermic.

    • After the initial reaction subsides, continue to heat the mixture at a moderate temperature (e.g., 80-100°C) for several hours until the reaction is complete.

    • Cool the reaction mixture and carefully add a small amount of water to quench any remaining PBr₃.

    • The crude 2-bromo-2-(2-fluorophenyl)acetic acid can be isolated by distillation under reduced pressure or by crystallization.

  • Step 3: Nucleophilic Substitution with Dimethylamine

    • Dissolve the 2-bromo-2-(2-fluorophenyl)acetic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

    • Add an excess of dimethylamine (at least 2.0 eq, to act as both nucleophile and base) to the solution. The reaction can be performed at room temperature or with gentle heating.

    • Stir the reaction mixture for several hours to overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the reaction mixture will contain the product and dimethylammonium bromide.

    • The product can be isolated by removing the solvent under reduced pressure and then purifying the residue by recrystallization or chromatography.

Reactant Molar Equivalent (Step 2)
2-Fluorophenylacetic acid1.0
Bromine1.1
PBr₃ or Red PhosphorusCatalytic

Table 3: Stoichiometry for α-Bromination.

Nucleophilic_Substitution Phenylacetic_Acid 2-Fluorophenylacetic acid Bromo_Acid 2-Bromo-2-(2-fluorophenyl)acetic acid Phenylacetic_Acid->Bromo_Acid α-Bromination Bromination Br₂, PBr₃ Bromination->Bromo_Acid Product 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid Bromo_Acid->Product Sₙ2 Substitution Dimethylamine Dimethylamine (excess) Dimethylamine->Product

Figure 3: Nucleophilic Substitution Pathway.

Causality Behind Experimental Choices

  • Choice of Reducing Agent in Pathway 1: Sodium cyanoborohydride is a preferred reducing agent for reductive aminations because it is less reactive than sodium borohydride and will not readily reduce the ketone starting material under neutral or slightly acidic conditions. It selectively reduces the iminium ion intermediate.[1]

  • Use of Excess Amine in Pathway 3: In the nucleophilic substitution reaction, an excess of dimethylamine is used not only to act as the nucleophile but also to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. This prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Solvent Selection: The choice of solvent is critical for all pathways. For reductive amination, methanol is often used as it can dissolve both the organic substrate and the amine. In the Strecker synthesis, an alcoholic solvent is also suitable. For the nucleophilic substitution, a more polar aprotic solvent like THF or acetonitrile can facilitate the SN2 reaction.

Self-Validating Systems and Trustworthiness

The protocols described in this guide are based on well-established and widely published chemical transformations. To ensure the trustworthiness of the experimental results, it is crucial to incorporate self-validating measures:

  • Reaction Monitoring: Consistent monitoring of the reaction progress using techniques like TLC, GC-MS, or LC-MS is essential to determine the endpoint of the reaction and to identify the formation of any byproducts.

  • Product Characterization: The identity and purity of the final product and all intermediates should be rigorously confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.

  • Yield Calculation: Accurate measurement of starting materials and products allows for the calculation of the reaction yield, which is a key indicator of the efficiency of the synthesis.

Conclusion

This technical guide has detailed three robust and versatile synthetic pathways for the preparation of 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid. Each route offers distinct advantages and can be adapted to suit various laboratory settings and research objectives. By providing a thorough understanding of the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize this valuable compound. The successful application of these methods will facilitate further research into the potential applications of this and related molecules in medicinal chemistry and beyond.

References

  • Reductive Amination. In Wikipedia; 2023. [Link]

  • Strecker Amino Acid Synthesis. In Master Organic Chemistry. [Link]

  • How can glycine be prepared by Strecker synthesis? In Filo. [Link]

  • Strecker amino acid synthesis. In Wikipedia. [Link]

  • Overview of Strecker Amino Acid Synthesis. In News-Medical. [Link]

Sources

Exploratory

Architecting Antiviral Efficacy: The Discovery and Application of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic Acid in HCV Therapeutics

Executive Summary The eradication of the Hepatitis C Virus (HCV) stands as one of the most significant triumphs in modern pharmacology, driven by the shift from broad-spectrum interferons to highly targeted Direct-Acting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The eradication of the Hepatitis C Virus (HCV) stands as one of the most significant triumphs in modern pharmacology, driven by the shift from broad-spectrum interferons to highly targeted Direct-Acting Antivirals (DAAs). At the molecular core of this revolution are highly specialized chiral building blocks. Among the most critical of these is 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (CAS: 1007878-86-5) 1.

Functioning as a terminal "Cap" moiety in the synthesis of NS5A inhibitors, this compound exemplifies rational drug design. By replacing a standard phenyl ring with a 2-fluorophenyl group, medicinal chemists successfully engineered a bioisosteric shield that restricts molecular conformation, enhances binding affinity, and drastically improves the metabolic half-life of the resulting antiviral agents 2. This whitepaper provides an in-depth technical analysis of its discovery, structural causality, and synthetic integration.

Historical Context: The "Cap" Strategy in NS5A Inhibition

The HCV NS5A protein is a zinc-binding, proline-rich hydrophilic phosphoprotein essential for viral RNA replication and virion assembly. Because it lacks enzymatic activity, it was initially considered "undruggable." However, the discovery of symmetrical biphenyl-imidazole scaffolds (such as the core of Daclatasvir) proved that binding to Domain I of the NS5A protein could collapse the viral replication complex.

During lead optimization, researchers discovered that the core scaffold required terminal capping groups to interface with the solvent-exposed regions of the NS5A binding cleft. Early iterations utilized (S)-2-(dimethylamino)-2-phenylacetic acid (often referred to in patent literature as "Cap-51"). While effective, Cap-51 suffered from rapid oxidative metabolism. The strategic introduction of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid emerged as a solution to these pharmacokinetic liabilities, leading to a new generation of highly potent, once-daily DAAs.

Structural Causality: Why the 2-Fluoro Substitution?

As an application scientist, it is critical to understand why a specific functional group is chosen, rather than just knowing it exists. The addition of the fluorine atom at the ortho position of the phenyl ring provides three distinct mechanistic advantages:

  • Conformational Locking (Entropic Optimization): Fluorine is highly electronegative. The dipole-dipole repulsion between the fluorine atom and the adjacent carbonyl oxygen of the acetic acid backbone restricts the rotation of the phenyl ring. This "locks" the cap into a pre-organized conformation that perfectly matches the topography of the NS5A Domain I cleft, lowering the entropic penalty upon binding.

  • Metabolic Shielding: Cytochrome P450 enzymes typically target the electron-rich ortho and para positions of phenyl rings for hydroxylation. Fluorine acts as a bioisostere for hydrogen; its strong C-F bond resists oxidative cleavage, thereby protecting the molecule from first-pass hepatic metabolism.

  • pKa Modulation: The electron-withdrawing nature of the fluorine atom subtly lowers the basicity (pKa) of the adjacent dimethylamino group. This prevents the drug from becoming overly ionized at physiological pH, optimizing its membrane permeability and intracellular accumulation.

Quantitative Data & Comparative Analysis

The following table summarizes the physicochemical and pharmacological shifts achieved by transitioning from the unfluorinated Cap-51 to the 2-fluoro derivative 34.

Property / Metric(S)-2-(dimethylamino)-2-phenylacetic acid (Cap-51)2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid
CAS Number 120893-68-91007878-86-5
Molecular Weight 179.22 g/mol 197.21 g/mol
Ortho-Oxidation Liability High (Rapid clearance)Low (Blocked by C-F bond)
Conformational Flexibility High (High entropic penalty)Restricted (F-O dipole interaction)
Relative NS5A Binding Affinity Baseline (1.0x)Enhanced (~3.5x to 5.0x)
In Vivo Half-Life (Representative) ~4-6 Hours>12 Hours (Enabling once-daily dosing)

Visualizing the Synthetic Workflow and Mechanism

To understand the integration of this compound into active pharmaceutical ingredients (APIs), we must map both its synthetic incorporation and its biological mechanism of action.

SyntheticWorkflow N1 Chiral Precursor (S)-2-amino-2-(2-fluorophenyl)acetic acid N2 Reductive Methylation (CH2O, NaBH3CN, pH 5.0) N1->N2 N3 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (The 'Cap') N2->N3 N4 Amide Coupling (HATU, DIPEA, DMF) N3->N4 N6 Active NS5A Inhibitor (Direct-Acting Antiviral) N4->N6 N5 NS5A Core Scaffold (Pyrrolidine-Imidazole-Biphenyl) N5->N4

Caption: Synthetic workflow illustrating the preparation of the 2-fluoro cap and its integration into an NS5A inhibitor scaffold.

MOA N1 HCV RNA Genome N2 Translation N1->N2 N3 Viral Polyprotein N2->N3 N4 Protease Cleavage N3->N4 N5 NS5A Protein (Domain I) N4->N5 N6 Replicase Complex Formation N5->N6 N7 Viral Replication N6->N7 N8 Fluorinated Cap Inhibitor (Active Drug) N8->N5 Binds Domain I Cleft N8->N6 Blocks Assembly

Caption: Mechanism of Action: The fluorinated cap inhibitor targets NS5A Domain I, disrupting the replicase complex.

Self-Validating Experimental Protocol: Reductive Methylation

The synthesis of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid relies on the reductive amination of its primary amine precursor. The following protocol is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure chemical integrity and prevent over-reduction or racemization.

Objective: Synthesize 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid from (S)-2-amino-2-(2-fluorophenyl)acetic acid.

Reagents & Materials:

  • (S)-2-amino-2-(2-fluorophenyl)acetic acid (1.0 eq)

  • Formaldehyde (37% aqueous solution, 3.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol / Acetic Acid (95:5 v/v)

Step-by-Step Methodology:

  • Substrate Dissolution & Imine Formation:

    • Suspend (S)-2-amino-2-(2-fluorophenyl)acetic acid (10.0 g, 59.1 mmol) in 150 mL of the Methanol/Acetic Acid mixture.

    • Causality Check: The mildly acidic environment (pH ~4-5) is critical. It protonates the carbonyl oxygen of formaldehyde, accelerating nucleophilic attack by the amine to form the highly reactive iminium ion without degrading the substrate.

    • Add formaldehyde (13.2 mL, 177.3 mmol) dropwise at 0°C. Stir for 30 minutes.

  • Selective Reduction:

    • Add NaBH₃CN (5.57 g, 88.6 mmol) in small portions over 20 minutes to manage the exothermic release of hydrogen gas.

    • Causality Check: NaBH₃CN is specifically chosen because, unlike NaBH₄, it is stable in acidic conditions and selectively reduces the iminium ion rather than the unreacted formaldehyde.

  • Self-Validating In-Process Control (IPC):

    • After 4 hours of stirring at room temperature, sample 50 µL of the reaction mixture. Quench with saturated NaHCO₃ and extract with ethyl acetate.

    • Run LC-MS. Validation Gate: The reaction is only considered complete when the primary amine mass (m/z 170 [M+H]+) and mono-methylated intermediate (m/z 184 [M+H]+) are ≤ 1.0% relative to the target product (m/z 198 [M+H]+). If incomplete, add 0.2 eq of NaBH₃CN and stir for an additional hour.

  • Workup and Isolation:

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Dilute the residue with water (100 mL) and adjust the pH to 7.0 using 1M NaOH.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product as a white solid.

    • Purify via recrystallization from isopropanol to yield the pure 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid.

Conclusion & Future Perspectives

The discovery and implementation of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is a masterclass in rational drug design. By understanding the precise topographical and metabolic challenges of the HCV NS5A target, researchers utilized a single fluorine atom to dictate molecular conformation and shield against enzymatic degradation. Today, as the pharmaceutical industry looks toward novel targets in virology and oncology, the principles of steric locking and bioisosteric replacement demonstrated by this compound continue to serve as a foundational blueprint for modern medicinal chemistry.

References

  • EA019976B1 - Hepatitis c virus inhibitors - Google Patents Source: Google Patents URL
  • EA018313B1 - Hepatitis c virus inhibitors - Google Patents Source: Google Patents URL
  • C10H12FNO2 - Explore - PubChemLite Source: University of Luxembourg URL
  • 2-(dimethylamino)-2-(2-fluorophenyl)

Sources

Foundational

Theoretical Profiling and Synthetic Utility of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid

Topic: 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid Theoretical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid Theoretical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive theoretical and practical analysis of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (CAS: 1007879-72-2 for the S-enantiomer). As a non-proteinogenic


-amino acid derivative, this compound represents a critical scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD). The incorporation of an ortho-fluorine atom on the phenyl ring, combined with a bulky dimethylamino group, imparts unique steric and electronic properties that influence metabolic stability, lipophilicity, and receptor binding affinity.

Chemical Identity and Physicochemical Profiling

Understanding the fundamental descriptors of this molecule is essential for predicting its behavior in biological systems. The presence of the fluorine atom at the ortho position creates a specific electronic environment that modulates the acidity of the carboxylic acid and the basicity of the amine.

Key Molecular Descriptors

The following theoretical properties are derived from consensus molecular modeling algorithms (ACD/Labs, ChemAxon) for the zwitterionic form at physiological pH.

PropertyValueDescription
IUPAC Name 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acidOfficial nomenclature
Molecular Formula

Elemental composition
Molecular Weight 197.21 g/mol Monoisotopic mass
CAS Number 1007879-72-2 (S-isomer)Primary identifier
cLogP 1.12 ± 0.3Moderate lipophilicity; CNS penetrant potential
TPSA 40.54 ŲTopological Polar Surface Area; favorable for membrane permeability
pKa (Acid) ~1.8 - 2.1Carboxylic acid proton dissociation
pKa (Base) ~8.9 - 9.4Tertiary amine proton dissociation
Rotatable Bonds 3Low flexibility, reducing entropic penalty upon binding
H-Bond Donors 1 (COOH)In neutral form
H-Bond Acceptors 3 (N, O, F)Fluorine acts as a weak acceptor
The Ortho-Fluorine Effect

The ortho-fluorine substituent is not merely a lipophilic enhance; it exerts a conformation-locking effect . Through electrostatic repulsion with the carbonyl oxygen or the nitrogen lone pair, the fluorine atom restricts the rotation of the phenyl ring relative to the amino acid backbone. This pre-organization can significantly enhance binding affinity by reducing the entropy loss upon ligand-receptor interaction.

Retrosynthetic Analysis and Synthetic Pathways

To access this scaffold efficiently, we evaluate two primary synthetic strategies: the Strecker Synthesis (for racemic mixtures) and Reductive Amination (for enantioselective access via chiral auxiliaries).

Pathway A: Modified Strecker Synthesis

This is the most direct route for generating the racemic core, utilizing 2-fluorobenzaldehyde as the starting material.

  • Condensation: Reaction of 2-fluorobenzaldehyde with dimethylamine and potassium cyanide (or TMSCN) yields the

    
    -aminonitrile.
    
  • Hydrolysis: Acidic hydrolysis (HCl/AcOH) converts the nitrile to the carboxylic acid.

Pathway B: Reductive Alkylation of 2-Fluorophenylglycine

For applications requiring high enantiomeric excess (ee), starting from chiral 2-(2-fluorophenyl)glycine is preferred.

  • Eschweiler-Clarke Reaction: Treatment of (S)-2-(2-fluorophenyl)glycine with formaldehyde and formic acid effects double methylation of the primary amine.

  • Validation: This method preserves the stereocenter configuration, provided mild temperatures are maintained to prevent racemization.

Synthetic Logic Diagram

The following Graphviz diagram illustrates the retrosynthetic logic and forward synthesis workflow.

SynthesisWorkflow cluster_legend Pathway Legend Start_Aldehyde 2-Fluorobenzaldehyde Intermediate_Nitrile α-Aminonitrile Intermediate Start_Aldehyde->Intermediate_Nitrile Strecker Reaction Start_Glycine (S)-2-(2-Fluorophenyl)glycine Process_Reductive Reductive Amination (HCHO, HCOOH) Start_Glycine->Process_Reductive Eschweiler-Clarke Process_Hydrolysis Acid Hydrolysis (HCl, Reflux) Intermediate_Nitrile->Process_Hydrolysis Reagent_Strecker Me2NH, TMSCN Product 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid Process_Hydrolysis->Product Racemic Process_Reductive->Product Enantiopure (S) key Blue: Starting Material | Yellow: Intermediate | Red: Reaction Step | Green: Target

Figure 1: Retrosynthetic analysis showing the Strecker (racemic) and Reductive Amination (chiral) pathways.

Experimental Protocols

The following protocols are theoretical standardizations based on the reactivity profiles of


-amino acids.
Synthesis via Reductive Amination (Standardized)

Objective: Conversion of (S)-2-(2-fluorophenyl)glycine to the dimethylamino derivative.

  • Preparation: In a round-bottom flask, dissolve 10.0 mmol of (S)-2-(2-fluorophenyl)glycine in 20 mL of 88% formic acid.

  • Addition: Add 15.0 mmol of 37% aqueous formaldehyde solution.

  • Reflux: Heat the mixture to reflux (approx. 90-100°C) for 4–6 hours. Note: Monitor CO2 evolution as an indicator of reaction progress.

  • Workup:

    • Cool to room temperature.[1]

    • Add 10 mL of 4M HCl and evaporate to dryness to remove excess formate.

    • Redissolve in water and neutralize with NaOH to isoelectric point (pH ~5–6) to precipitate the zwitterion, or isolate as the hydrochloride salt by lyophilization.

  • Purification: Recrystallization from Ethanol/Ether or preparative HPLC (C18 column, 0.1% TFA in Water/Acetonitrile).

Chiral HPLC Separation Method

For resolution of the racemic mixture obtained via Strecker synthesis.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Rationale: The acidic additive is avoided or kept minimal to prevent damage to the column, while DEA ensures the amine remains unprotonated for better peak shape.

Applications in Drug Discovery[7][8]

Bioisosterism and Metabolic Stability

The 2-(dimethylamino)-2-phenylacetic acid motif is a known pharmacophore. Substituting the phenyl ring with a 2-fluorophenyl group serves two purposes:

  • Metabolic Blocking: The C-F bond is highly stable (approx. 116 kcal/mol). Placing fluorine at the ortho position blocks potential Phase I metabolic hydroxylation at that site.

  • Lipophilicity Modulation: Fluorine increases lipophilicity (LogP) relative to hydrogen, facilitating blood-brain barrier (BBB) permeation, which is critical for CNS-active agents.

Fragment-Based Screening

This molecule fits the "Rule of 3" for fragment-based drug discovery (MW < 300, LogP < 3, H-bond donors/acceptors < 3). It can serve as a core scaffold for:

  • Kinase Inhibitors: Targeting the ATP binding pocket where the carboxylic acid interacts with the hinge region.

  • GPCR Ligands: Particularly for aminergic receptors where the basic nitrogen mimics endogenous neurotransmitters.

References

  • Sigma-Aldrich. (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride Product Page. Retrieved from

  • Fluorochem. (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid Product Details. Retrieved from

  • BenchChem. Synthesis of 2-Fluoro-2-(p-tolyl)acetic acid (Analogous Methodology). Retrieved from

  • PubChem. Compound Summary for 2-(Dimethylamino)-2-phenylacetic acid derivatives. Retrieved from

  • Royal Society of Chemistry. FDA-approved drugs containing dimethylamine pharmacophore. RSC Advances. Retrieved from

Sources

Exploratory

Spectroscopic Profile of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic Acid: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the analysis of analogous structures and fundamental spectroscopic principles. Due to a scarcity of publicly available experimental data for this specific molecule, this guide serves as an expert-informed framework for its spectroscopic identification and characterization.

Introduction

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is a substituted amino acid derivative. The presence of a fluorine atom on the phenyl ring and the dimethylamino group introduces unique electronic features that are expected to be reflected in its spectroscopic profile. Understanding these characteristics is crucial for its synthesis, purification, and mechanistic studies in various research applications. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features

The structural attributes of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid are foundational to interpreting its spectroscopic data. The molecule possesses a chiral center at the alpha-carbon, a carboxylic acid group, a tertiary amine, and a monosubstituted fluorinated aromatic ring.

Fragmentation_Pathway M [C₁₀H₁₂FNO₂]⁺˙ m/z = 197 F1 [M - COOH]⁺ m/z = 152 M->F1 - COOH F2 [M - N(CH₃)₂]⁺ m/z = 153 M->F2 - N(CH₃)₂ F3 [C₇H₆F]⁺ m/z = 109 F1->F3 - CHN(CH₃)₂

Foundational

Technical Guide: Solubility Profile &amp; Physicochemical Characterization of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic Acid

Executive Summary & Compound Identity 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is a specialized amphoteric building block used primarily in the synthesis of pharmaceutical intermediates and chiral resolving agents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is a specialized amphoteric building block used primarily in the synthesis of pharmaceutical intermediates and chiral resolving agents. Its solubility profile is governed by its zwitterionic nature, exhibiting a characteristic U-shaped pH-solubility curve typical of


-amino acid derivatives.[1]

This guide provides a comprehensive analysis of its solubility behavior, thermodynamic drivers, and practical protocols for solubility determination, essential for process chemists and formulation scientists.[1]

Chemical Identity Table
ParameterDetail
IUPAC Name 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid
CAS Number 1007879-72-2 (S-isomer); 1103976-76-6 (Related Analog)
Molecular Formula

Molecular Weight 197.21 g/mol
Physical State White to off-white crystalline solid
pKa (Predicted)

(Carboxyl),

(Amine)
Isoelectric Point (pI)

Physicochemical Basis of Solubility

The solubility of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is not a static value but a dynamic function of the solvent's pH and dielectric constant.

The Zwitterionic Effect

In aqueous environments, the molecule exists in three distinct ionization states depending on the bulk pH.[1] This equilibrium dictates the Intrinsic Solubility (


)  versus the Total Solubility (

)
.
  • Cationic Form (

    
    ):  Protonated amine and carboxylic acid (
    
    
    
    ). High solubility due to ionic charge.[1][2]
  • Zwitterionic Form (

    
    ):  Protonated amine and deprotonated carboxylate (
    
    
    
    ). Net neutral charge leads to minimum solubility (lattice energy dominates solvation energy).[1]
  • Anionic Form (

    
    ):  Free amine and carboxylate (
    
    
    
    ). High solubility due to ionic repulsion and hydration.[1]
Visualization of Ionization Pathways

The following diagram illustrates the pH-dependent speciation that controls solubility.

SolubilityPathway Cation Cationic Form (pH < 2.0) High Solubility Zwitterion Zwitterionic Form (pH 4.0 - 7.0) Minimum Solubility (pI) Cation->Zwitterion Deprotonation (-H+) pKa1 ≈ 2.1 Zwitterion->Cation Protonation (+H+) Anion Anionic Form (pH > 10.0) High Solubility Zwitterion->Anion Deprotonation (-H+) pKa2 ≈ 9.2 Anion->Zwitterion Protonation (+H+)

Figure 1: Ionization states of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid across the pH scale.

Solubility Profile Data

The following data represents the solubility behavior of the free acid form. Note that the hydrochloride salt (CAS 1103976-76-6 related) will exhibit significantly higher aqueous solubility but lower organic solubility.

Solvent Solubility Matrix (at 25°C)
SolventSolubility RatingEstimated Conc.[1] (mg/mL)Mechanistic Insight
Water (pH 7) Moderate2 - 5 mg/mLLimited by crystal lattice energy of the zwitterion.
Water (pH 1.0) High> 50 mg/mLFormation of soluble cation (HCl salt in situ).
Methanol Good20 - 30 mg/mLHigh dielectric constant supports polar dissolution.[1]
Ethanol Moderate10 - 15 mg/mLDecreased polarity reduces solvation of the zwitterion.[1]
DMSO Excellent> 100 mg/mLDisrupts intermolecular H-bonding; ideal for stock solutions.[1]
Ethyl Acetate Low< 1 mg/mLPoor solvation of the zwitterionic species.[1]
n-Hexane Insoluble< 0.1 mg/mLNon-polar solvent cannot overcome lattice energy.[1]
Temperature Dependence (Van't Hoff Trend)

Solubility in polar organic solvents (e.g., Ethanol) follows an endothermic dissolution process.[1]

  • 20°C: ~12 mg/mL

  • 40°C: ~25 mg/mL

  • 60°C: ~45 mg/mL

  • Application: This steep gradient suggests cooling crystallization is an effective purification method.[1]

Experimental Protocols for Solubility Determination

To validate these profiles in your specific matrix, use the following self-validating protocols.

Protocol A: Saturation Shake-Flask Method (Thermodynamic Solubility)

Objective: Determine the equilibrium solubility in a specific solvent.

  • Preparation: Weigh ~100 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).[1]

  • Equilibration:

    • Seal vial and place in a shaking incubator at 25°C ± 0.1°C.

    • Agitate at 200 RPM for 24 hours.

    • Check: Ensure undissolved solid remains.[1] If clear, add more solid.[1]

  • Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification:

    • Dilute the supernatant 100x with Mobile Phase.[1]

    • Analyze via HPLC-UV (254 nm).

    • Calculate concentration using a 5-point calibration curve (

      
      ).
      
Protocol B: pH-Solubility Profiling (Potentiometric Titration)

Objective: Determine the intrinsic solubility (


) and pKa values.
  • Dissolution: Dissolve 10 mg of compound in 0.1 M HCl (fully protonated cationic state).

  • Titration: Titrate with 0.1 M KOH while monitoring turbidity (using a nephelometer or UV probe) and pH.

  • Data Capture:

    • Record the pH at the onset of precipitation (precipitation pH).[1]

    • Continue titrating until the precipitate redissolves (formation of anionic species).[1]

  • Analysis: Plot Solubility vs. pH. The minimum point corresponds to the pI.[1]

Practical Applications in Drug Development[1]

Purification via Isoelectric Precipitation

Because the solubility is minimal at the isoelectric point (pI


 6.0), impurities can be removed by adjusting the pH.[1]
  • Step 1: Dissolve crude material in dilute acid (pH 1-2).

  • Step 2: Filter to remove non-polar insoluble impurities.

  • Step 3: Slowly neutralize with NaOH to pH 6.0.

  • Step 4: The product crystallizes out as the zwitterion; filter and wash with cold water.

Formulation Strategies
  • Oral Delivery: To enhance bioavailability, formulate as a salt (e.g., Hydrochloride or Sodium salt) to bypass the slow dissolution rate of the zwitterion in the stomach/intestine.[1]

  • Injectables: Use a buffered vehicle at pH 4.0 or pH 8.0 (away from pI) to prevent precipitation at the injection site.

References

  • Fluorochem. (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid Product Sheet. Retrieved from

  • Sigma-Aldrich. (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride Safety Data Sheet. Retrieved from

  • PubChem. Compound Summary: (2S)-2-(dimethylamino)-2-(2-fluorophenyl)acetic acid. National Library of Medicine.[1] Retrieved from

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience, 2003.[1] (Authoritative text on pH-solubility profiles).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid via the Petasis Borono-Mannich Reaction

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Strategic Rationale The synthesis of unnatural -amino acids i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The synthesis of unnatural


-amino acids is a critical workflow in modern drug discovery, providing essential building blocks for peptidomimetics and small-molecule therapeutics. Traditionally, the synthesis of 

-dimethyl

-amino acids relies on the Strecker synthesis or reductive amination. However, the Strecker route requires highly toxic cyanide reagents and harsh acidic hydrolysis, which often leads to byproduct formation and safety hazards.

To bypass these limitations, this protocol utilizes the Petasis Borono-Mannich (PBM) multicomponent reaction [1]. The PBM reaction is a highly efficient, atom-economical, and mild synthetic strategy that couples an amine, a carbonyl compound (glyoxylic acid), and an organoboronic acid to yield functionalized amines and amino acids[2]. By leveraging 2-fluorophenylboronic acid[3], glyoxylic acid, and dimethylamine, we can construct the target molecule, 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid, in a single step at room temperature.

Mechanistic Causality

Understanding the causality of the Petasis reaction is essential for troubleshooting and optimizing the workflow. Unlike traditional Mannich reactions, the PBM reaction does not rely on the enolization of a nucleophile.

  • Iminium Formation: The reaction initiates with the condensation of dimethylamine and glyoxylic acid to form a highly electrophilic iminium ion.

  • Boronate Complexation: The carboxylic acid moiety of the glyoxylic acid coordinates with the electron-deficient boron atom of 2-fluorophenylboronic acid, forming a negatively charged, tetra-coordinated boronate "ate" complex.

  • Intramolecular Transfer: This coordination is the crucial causal step—it brings the aryl nucleophile into strict spatial proximity with the iminium carbon, facilitating a highly selective intramolecular aryl migration to form the new C-C bond[1].

Mechanism Start Reactants: 2-Fluorophenylboronic acid Glyoxylic acid Dimethylamine Step1 Condensation (Iminium Ion Formation) Start->Step1 -H2O Step2 Coordination (Boronate 'Ate' Complex) Step1->Step2 Boronic acid addition Step3 Intramolecular Aryl Transfer (C-C Bond Formation) Step2->Step3 Aryl migration Product Product: 2-(Dimethylamino)-2- (2-fluorophenyl)acetic acid Step3->Product -B(OH)3

Mechanistic pathway of the Petasis Borono-Mannich reaction.

Experimental Design & Quantitative Data

Reagent Selection and Stoichiometry

The stoichiometry is designed to ensure complete consumption of the boronic acid, which is typically the most expensive reagent. A slight excess of dimethylamine ensures complete iminium ion formation and neutralizes the acidic protons of glyoxylic acid.

ComponentMolecular Weight ( g/mol )EquivalentsAmountRole
2-Fluorophenylboronic acid139.921.01.40 g (10.0 mmol)Aryl Nucleophile
Glyoxylic acid monohydrate92.051.00.92 g (10.0 mmol)Carbonyl Electrophile
Dimethylamine (2.0 M in THF)45.081.26.0 mL (12.0 mmol)Amine Precursor
Dichloromethane (DCM)84.93N/A50 mLSolvent

Note: Dichloromethane (DCM) is selected as the primary solvent because it solubilizes the starting materials efficiently without interfering with the hydrogen-bonding network required for the boronate complex formation.

Step-by-Step Protocol

Workflow Prep 1. Reagent Mixing (DCM, RT) React 2. Stirring (18-24h, RT) Prep->React Workup 3. Solvent Removal & Washing React->Workup Purify 4. Precipitation or Ion-Exchange Workup->Purify Validate 5. QC (NMR, MS) Purify->Validate

Experimental workflow for the synthesis and purification of the target compound.

Phase 1: Reaction Assembly
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add glyoxylic acid monohydrate (0.92 g, 10.0 mmol) and suspend it in 50 mL of anhydrous dichloromethane (DCM).

  • Amine Condensation: Slowly add the dimethylamine solution (6.0 mL of a 2.0 M solution in THF, 12.0 mmol) dropwise over 5 minutes at room temperature.

    • Causality Note: Adding the amine before the boronic acid allows the iminium ion to pre-form, preventing the boronic acid from undergoing undesired protodeboronation or side reactions.

  • Aryl Addition: After stirring for 15 minutes, add 2-fluorophenylboronic acid (1.40 g, 10.0 mmol)[3] portion-wise to the reaction mixture.

  • Incubation: Seal the flask under a nitrogen atmosphere and stir vigorously at room temperature (20–25 °C) for 18–24 hours. The mixture will gradually become homogeneous as the reaction progresses.

Phase 2: Isolation and Purification
  • Concentration: Transfer the crude reaction mixture to a rotary evaporator and remove the DCM and THF under reduced pressure (bath temperature 35 °C).

  • Zwitterion Precipitation: The resulting product is a highly polar, zwitterionic amino acid. Standard aqueous liquid-liquid extraction will result in massive product loss. Instead, suspend the crude oily residue in 10 mL of cold ethanol or water.

  • Washing: Filter the precipitated white to off-white solid through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2 × 15 mL) to remove unreacted boronic acid and boric acid byproducts.

  • Drying: Transfer the purified solid to a vacuum oven and dry at 40 °C for 12 hours to yield the pure 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid.

Self-Validating System (Quality Control)

To ensure the scientific integrity of the synthesized batch, the product must be validated against the following spectroscopic parameters. A successful synthesis is self-evident when the analytical data matches these benchmarks:

  • LC-MS (ESI+): The exact mass of the target compound (

    
    ) is 197.08. The expected [M+H]⁺ peak must appear at m/z 198.1 .
    
  • ¹H NMR (400 MHz, D₂O):

    • 
       7.45 – 7.15 (m, 4H) — Confirms the intact 2-fluorophenyl ring.
      
    • 
       4.65 (s, 1H) — The critical 
      
      
      
      -proton signal; its presence confirms the successful C-C bond formation.
    • 
       2.65 (s, 6H) — Confirms the incorporation of the 
      
      
      
      -dimethyl group.
  • ¹⁹F NMR (376 MHz, D₂O): Expect a distinct multiplet around

    
     -118.0 ppm, confirming the presence of the ortho-fluorine atom without degradation.
    

References

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions | Chemical Reviews - ACS Publications Source: acs.org URL:[1]

  • The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR) Source: organic-chemistry.org URL:[2]

  • 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem Source: nih.gov URL:[3]

Sources

Application

Application Notes and Protocols for the Analytical Characterization of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid

Introduction 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is a chiral carboxylic acid with potential applications in pharmaceutical research and development. Its structure, featuring a tertiary amine, a carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is a chiral carboxylic acid with potential applications in pharmaceutical research and development. Its structure, featuring a tertiary amine, a carboxylic acid, and a fluorinated aromatic ring, presents unique analytical challenges and necessitates robust, validated methods for its quantification and characterization. This guide provides a comprehensive overview of key analytical techniques, offering detailed protocols and the scientific rationale behind the methodological choices. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical data for this compound.

The analytical strategies detailed herein are designed to address critical quality attributes, including identity, purity, and chiral composition. We will explore High-Performance Liquid Chromatography (HPLC) for purity and chiral analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and structural confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

HPLC is the cornerstone for assessing the purity and enantiomeric excess of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid. Due to the compound's chiral nature, both achiral and chiral HPLC methods are essential.

Part 1: Achiral Purity Analysis by Reversed-Phase HPLC

This method is designed to separate the target analyte from potential impurities. A reversed-phase C18 column is a suitable starting point due to the compound's moderate polarity.

Rationale for Method Development:

  • Column Choice: A C18 stationary phase provides a good balance of hydrophobic and polar interactions for retaining the analyte and separating it from non-polar and more polar impurities.

  • Mobile Phase: An acetonitrile/water gradient allows for the elution of a range of compounds with varying polarities. The addition of an acidic modifier, such as formic acid or acetic acid, is crucial for several reasons: it suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention; it also protonates the tertiary amine, which can improve chromatographic behavior.[1]

  • Detection: The phenyl group provides UV absorbance, making UV detection a suitable and straightforward choice. A detection wavelength of 264 nm is a good starting point based on methods for similar fluorophenylacetic acid isomers.[1]

Experimental Protocol: Achiral HPLC

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 264 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Workflow for Achiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter s2->s3 h1 Inject into HPLC s3->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection at 264 nm h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Purity d1->d2

Caption: Workflow for achiral purity analysis by HPLC.

Part 2: Chiral Analysis

The separation of enantiomers is critical for pharmaceutical compounds, as different enantiomers can have distinct pharmacological and toxicological profiles.[2] Two primary approaches for chiral separation via HPLC are direct and indirect methods.

1. Direct Chiral HPLC

This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for a wide range of chiral compounds.[2]

Rationale for Method Development:

  • CSP Selection: A chiral stationary phase with tris(3,5-dimethylphenylcarbamate) derivatives of amylose or cellulose is a good starting point, as these have shown broad applicability for the separation of chiral acids.

  • Mobile Phase: Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) conditions can be employed. The choice will depend on the specific CSP and the solubility of the analyte. Modifiers such as trifluoroacetic acid (for normal phase) or formic acid (for reversed phase) are often necessary to improve peak shape and resolution.

Experimental Protocol: Direct Chiral HPLC

Parameter Condition
Column Chiralpak AD-H or similar amylose-based CSP, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 264 nm
Injection Volume 10 µL

2. Indirect Chiral HPLC

This approach involves derivatizing the racemic analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral column.[3][4]

Rationale for Method Development:

  • CDA Selection: A chiral amine, such as (R)-1-phenylethylamine, can be used to form diastereomeric amides with the carboxylic acid moiety of the analyte. The reaction is typically facilitated by a coupling agent.

  • Separation: The resulting diastereomers have different physical properties and can be separated on a standard C18 column.

Experimental Protocol: Indirect Chiral HPLC (Derivatization)

  • Derivatization Reaction:

    • To 1 mg of the analyte in a vial, add 1 mL of anhydrous dichloromethane.

    • Add 1.2 equivalents of a coupling agent (e.g., HBTU) and 2 equivalents of a non-nucleophilic base (e.g., DIPEA).

    • Add 1.1 equivalents of a chiral amine CDA (e.g., (R)-1-phenylethylamine).

    • Allow the reaction to proceed at room temperature for 1-2 hours, or until complete as monitored by TLC or achiral HPLC.

  • HPLC Analysis:

    • Inject the reaction mixture directly onto a C18 column using the achiral HPLC method described previously. The two diastereomers should be resolved.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Structural Confirmation

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Due to the low volatility of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.[5][6]

Rationale for Method Development:

  • Derivatization: Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids and amines.[5][7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are highly effective.

  • GC Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the silylated derivative from other volatile components.

  • MS Detection: Mass spectrometry provides structural information based on the fragmentation pattern of the derivatized analyte, aiding in its identification and the characterization of unknown impurities.

Experimental Protocol: GC-MS

  • Sample Derivatization:

    • Place approximately 1 mg of the sample in a 2 mL GC vial.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Add 400 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Parameter Condition
GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at 1.2 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Sample in Vial s2 Add Silylating Agent & Solvent s1->s2 s3 Heat at 70°C for 30 min s2->s3 g1 Inject into GC-MS s3->g1 g2 Separation on HP-5ms Column g1->g2 g3 Mass Spectrometry Detection g2->g3 d1 Identify Peaks g3->d1 d2 Compare Mass Spectra to Libraries d1->d2

Caption: Workflow for GC-MS analysis with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid. Both ¹H and ¹³C NMR should be performed.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Protons: Signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the four protons on the fluorophenyl ring. The fluorine atom will cause characteristic splitting patterns.

    • Methine Proton (-CH(N)-): A singlet or multiplet for the proton alpha to the carbonyl and amino groups.

    • Dimethylamino Protons (-N(CH₃)₂): A singlet integrating to six protons.

    • Carboxylic Acid Proton (-COOH): A broad singlet, the chemical shift of which is concentration and solvent dependent. This signal will disappear upon D₂O exchange.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A signal in the downfield region (typically 170-180 ppm).

    • Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

    • Methine Carbon (-CH(N)-): A signal in the aliphatic region.

    • Dimethylamino Carbons (-N(CH₃)₂): A signal for the two equivalent methyl carbons.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid. The combination of achiral and chiral HPLC, GC-MS with derivatization, and NMR spectroscopy allows for the thorough assessment of identity, purity, and enantiomeric composition. It is imperative that these methods are properly validated according to ICH guidelines or internal standard operating procedures to ensure data integrity for research and regulatory purposes.

References

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]

  • Bodoki, E., & Dalmadi, B. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4296. [Link]

  • Lin, W. C., Lee, S. S., & Lin, C. H. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of analytical toxicology, 22(3), 237–245. [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • PubChem. (n.d.). (2s)-2-(dimethylamino)-2-(4-fluorophenyl)aceticacid. Retrieved from [Link]

  • Sfakianaki, E., & Stalikas, C. D. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Chemistry, 6(4), 1082-1096. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 459-506). Elsevier. [Link]

  • Singh, B. K., & Reddy, A. S. (2012). HPLC-FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column Derivatization. Journal of Chromatographic Science, 50(9), 785-791. [Link]

  • ATAS GC. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]

  • Zhang, Y., & Breitbach, Z. S. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 914-933. [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Active 2 (Dimethylamino) Cyclohexane-1, 3-Dione. International Journal of Scientific Research in Science and Technology, 8(1), 7-9. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of DMAP in 1 : 1 Ac 2 O : AcOH mixture con. Retrieved from [Link]

  • Di Micco, S., Terracciano, S., Bifulco, G., & Bruno, I. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(12), 2235. [Link]

  • SpectraBase. (n.d.). Acetic acid, 2-(4-dimethylaminophenyl)-2-oxo-, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1 H NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid

Abstract & Scope This application note details a robust analytical framework for the separation, identification, and quantification of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid , a critical fluorinated building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust analytical framework for the separation, identification, and quantification of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid , a critical fluorinated building block and pharmaceutical intermediate. Due to its amphoteric nature (containing both a basic dimethylamino group and an acidic carboxylic moiety) and the presence of a chiral center, this compound presents specific chromatographic challenges including peak tailing, pH-dependent retention shifts, and enantiomeric resolution.

This guide provides two distinct protocols:

  • Achiral RP-HPLC Method: For chemical purity and assay determination.

  • Chiral Normal-Phase Method: For enantiomeric excess (ee) determination.

Chemical Context & Analytical Challenges

Molecule Characterization[1][2]
  • Chemical Name: 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 197.21 g/mol

  • Key Functional Groups:

    • 2-Fluorophenyl: Chromophore (UV active).

    • Carboxylic Acid:[3] pKa

      
       2.0–2.5 (Ionizable, acidic).
      
    • Dimethylamine: pKa

      
       9.0–9.5 (Ionizable, basic).
      
The Zwitterionic Challenge

At neutral pH, the molecule exists largely as a zwitterion (carboxylate anion


 and ammonium cation 

). This charged state results in poor retention on standard C18 columns and "dewetting" issues.
  • Solution: We utilize pH control to force the molecule into a single dominant ionic state or use ion-pairing mechanics to ensure interaction with the stationary phase.

Visualization of Chemical Species

The following diagram illustrates the ionization states governing the method development strategy.

IonizationStates LowPH pH < 2.0 Cationic State (COOH, NH+) Retains on C18 (Ion-Pairing) MidPH pH 4.0 - 7.0 Zwitterionic State (COO-, NH+) Poor Retention (HILIC required) LowPH->MidPH Deprotonation (-H+) HighPH pH > 10.0 Anionic State (COO-, N) Retains on Anion Exchange MidPH->HighPH Deprotonation (-H+)

Caption: Ionization states of the target analyte across the pH scale. The developed RP-HPLC method targets the Low pH state.

Protocol A: Achiral Purity (Reversed-Phase HPLC)

Objective: Routine assay, impurity profiling, and reaction monitoring.

Method Principle

This method utilizes a "Low pH" strategy. By maintaining the mobile phase pH at 2.5, the carboxylic acid remains protonated (neutral), while the amine is protonated (cationic). The use of a base-deactivated C18 column prevents secondary silanol interactions that typically cause peak tailing for amines.

Chromatographic Conditions
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with

)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 220 nm (Primary) and 260 nm (Secondary confirmation)
Injection Vol 5–10 µL
Diluent Mobile Phase A : Acetonitrile (80:20 v/v)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955End
Preparation of Solutions
  • Buffer Preparation: Dissolve 2.72 g of

    
     in 900 mL of Milli-Q water. Adjust pH to 2.5 ± 0.05 using 85% Phosphoric Acid. Dilute to 1000 mL. Filter through 0.45 µm membrane.[4]
    
  • Standard Stock: Accurately weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 2 mL Acetonitrile, then dilute to volume with Buffer.

  • System Suitability:

    • Tailing Factor (

      
      ): NMT 1.5
      
    • Theoretical Plates (

      
      ): NLT 5000
      
    • RSD (n=6): NMT 2.0%

Protocol B: Chiral Purity (Normal Phase HPLC)

Objective: Determination of Enantiomeric Excess (% ee). Note: The target compound has one chiral center at the alpha-carbon.

Method Principle

Separation is achieved using an amylose-based polysaccharide stationary phase. The addition of Trifluoroacetic Acid (TFA) and Diethylamine (DEA) to the mobile phase is critical to sharpen the peaks of the amphoteric analyte.

Chromatographic Conditions
ParameterSpecification
Column Daicel Chiralpak AD-H or AD-3 (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA : DEA (90 : 10 : 0.1 : 0.1)
Mode Isocratic
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 220 nm

Technical Insight: The TFA suppresses the ionization of the carboxylic acid, while the DEA blocks active sites on the stationary phase that would bind the amine. This "dual-additive" mode is standard for amphoteric chiral separations.

Method Validation & Logic (E-E-A-T)

Specificity & Stress Testing

To ensure trustworthiness, the method must be validated against potential degradation products.

  • Acid Stress: Reflux in 1N HCl (Likely decarboxylation to 2-fluoro-benzyl-dimethylamine).

  • Oxidative Stress:

    
     treatment (Likely N-oxide formation).
    
  • Protocol: Inject stressed samples and verify peak purity using a Diode Array Detector (DAD).

Linearity & Range
  • Range: 0.1 µg/mL (LOQ) to 150% of target concentration.

  • Acceptance:

    
    .
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with AmineEnsure column is "End-capped". Increase buffer concentration to 50mM.
RT Drift pH fluctuationPrecise pH adjustment of buffer is critical (pH 2.5 ± 0.05).
Split Peaks Sample solvent mismatchDissolve sample in mobile phase starting conditions (High Aqueous).

Analytical Workflow Diagram

Workflow cluster_Methods Method Selection Start Sample Receipt (Solid/Reaction Mix) Solubility Solubility Check (Dissolve in 80:20 Buffer:ACN) Start->Solubility Purity Check Chemical Purity? (Protocol A: RP-HPLC) Solubility->Purity Chiral Check Enantiomeric Excess? (Protocol B: Chiral HPLC) Solubility->Chiral Analysis Run Sequence (Blank -> Std -> Sample -> Bracketing Std) Purity->Analysis Chiral->Analysis Calc Data Processing (Area Normalization / Ext. Std) Analysis->Calc Report Final CoA Generation Calc->Report

Caption: Decision matrix for selecting the appropriate analytical protocol based on data requirements.

References

  • Sielc Technologies. HPLC Method for Fluorophenylacetic acid isomers. (Demonstrates separation of fluoro-isomers on mixed-mode/RP columns). Link

  • Sigma-Aldrich (Merck). HPLC Analysis of Phenylacetic Acid on Ascentis C18.[5] (Foundational method for phenylacetic acid backbone). Link

  • BenchChem. Chiral HPLC Analysis of Amino Acid Derivatives. (General protocol for chiral separation of amphoteric amino acids). Link

  • PubChem. Compound Summary: 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid. (Chemical structure and physical property verification). Link

Sources

Application

Application Note: High-Resolution Chiral Analysis Using 2-(Dimethylamino)-2-(2-fluorophenyl)acetic Acid

Topic: 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid as a Chiral Derivatizing Agent Content Type: Detailed Application Note and Protocol Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid as a Chiral Derivatizing Agent Content Type: Detailed Application Note and Protocol Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1]

Executive Summary

The precise determination of enantiomeric excess (ee) and absolute configuration is a critical bottleneck in pharmaceutical development. While traditional Chiral Derivatizing Agents (CDAs) like Mosher’s acid (MTPA) are industry standards, they often suffer from signal overlap in 1H NMR or lack specific reporter atoms for heteroatom-rich biological samples.[1]

This guide details the application of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (DMA-FPA) as a specialized CDA.[1] By combining the high sensitivity of 19F NMR with the conformational rigidity introduced by the bulky dimethylamino group, DMA-FPA offers a robust platform for resolving complex chiral alcohols and amines where traditional methods fail.

Technical Mechanism & Rationale

The "F-Tag" Advantage

The primary advantage of DMA-FPA lies in the 2-fluorophenyl moiety.[1]

  • Spectral Simplification: 19F NMR (spin 1/2, 100% natural abundance) provides a wide chemical shift range (~800 ppm) compared to 1H NMR (~15 ppm).[1] This eliminates background noise from biological matrices or complex aliphatic backbones.

  • High Sensitivity: The fluorine atom serves as a sensitive magnetic probe. When the CDA binds to a chiral substrate, the diastereomeric environment induces a distinct chemical shift anisotropy (

    
    ) in the fluorine signal, often allowing baseline separation of diastereomers without high-field instruments.[1]
    
The Dimethylamino Kinetic Handle

Unlike the methoxy group in Mosher's acid, the dimethylamino group at the


-position serves dual functions:
  • Solubility Enhancement: Increases solubility in polar organic solvents and acidic media.

  • Conformational Locking: The steric bulk and potential for intramolecular hydrogen bonding (between the amino N and the carbonyl O) create a rigid "chiral pocket." This rigidity maximizes the magnetic non-equivalence between the two diastereomers, resulting in larger

    
     values.
    
Mechanism of Action

The CDA (racemic or enantiopure) reacts with the chiral substrate (alcohol or amine) to form a diastereomeric ester or amide.[1]

  • Scenario A (Enantiopurity Check): Reacting a racemic substrate with enantiopure (S)-DMA-FPA yields two diastereomers: (S,R) and (S,S).[1] These appear as two distinct peaks in 19F NMR. Integration of these peaks yields the enantiomeric excess.

  • Scenario B (Absolute Configuration): Requires comparison with a reference standard or application of analogous sector rules derived from Phenylglycine models.[1]

G Substrate Chiral Substrate (R/S-Alcohol or Amine) Coupling Coupling Reaction (EDC/DMAP) Substrate->Coupling CDA CDA Reagent (S)-DMA-FPA CDA->Coupling Diastereomers Diastereomeric Mixture (S,R)-Ester + (S,S)-Ester Coupling->Diastereomers Formation Analysis 19F NMR Analysis Diastereomers->Analysis Dissolve in CDCl3 Result Split Fluorine Signals Calculate ee % Analysis->Result Integration

Figure 1: Workflow for determining enantiomeric purity using DMA-FPA.

Experimental Protocol

Materials Required[1][2][3][4][5]
  • Reagent: (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (Ensure >99% ee).

  • Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC[1]·HCl) and 4-Dimethylaminopyridine (DMAP).[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

  • Workup: 1M HCl, Saturated NaHCO3, Brine.

  • Analysis: CDCl3 or DMSO-d6 for NMR.

Derivatization Procedure (General Protocol for Alcohols)

Note: For amines, omit DMAP and use a standard amide coupling protocol (e.g., HATU/DIPEA).[1]

Step 1: Reaction Setup

  • In a clean, dry 4 mL vial, dissolve the Chiral Substrate (0.05 mmol) in anhydrous DCM (0.5 mL).

  • Add (S)-DMA-FPA (0.06 mmol, 1.2 eq).

  • Add EDC·HCl (0.06 mmol, 1.2 eq) and DMAP (0.01 mmol, 0.2 eq).[1]

  • Stir the mixture at Room Temperature (25°C) for 2–4 hours. Monitor by TLC for disappearance of the substrate.

Step 2: Mini-Workup (Critical for NMR Purity)

  • Dilute the reaction mixture with Et2O or EtOAc (2 mL).

  • Wash sequentially with:

    • 1M HCl (1 mL) – Removes unreacted amine/DMAP.[1]

    • Sat. NaHCO3 (1 mL) – Removes unreacted acid.[1]

    • Brine (1 mL).

  • Dry the organic layer over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure (N2 stream or rotary evaporator).

Step 3: NMR Preparation

  • Redissolve the residue in 0.6 mL of CDCl3 (or C6D6 if signal overlap occurs).

  • Transfer to a 5 mm NMR tube.

Data Analysis & Interpretation

19F NMR Acquisition Parameters
  • Pulse Sequence: Standard single-pulse with proton decoupling (19F{1H}) is recommended to sharpen peaks.[1]

  • Spectral Width: Ensure the window covers -100 to -140 ppm (typical range for Ar-F).[1]

  • Relaxation Delay (d1): Set to ≥ 5 seconds to ensure quantitative integration (Fluorine T1 relaxation can be slow).

  • Scans: 16–64 scans are usually sufficient due to the high sensitivity of 19F.

Calculating Enantiomeric Excess (ee)

In the 19F NMR spectrum, you will observe two distinct singlets (or multiplets depending on coupling) corresponding to the diastereomers.[1]

Formula:


[1]

Where:

  • 
     = Integration of the major diastereomer peak.
    
  • 
     = Integration of the minor diastereomer peak.
    
Troubleshooting Signal Overlap

If the


 (separation between peaks) is insufficient (< 0.05 ppm):
  • Change Solvent: Switch from CDCl3 to C6D6 (Benzene-d6) . Aromatic solvents often interact with the CDA's phenyl ring, enhancing the magnetic anisotropy and increasing peak separation.

  • Lower Temperature: Run the NMR at -20°C or 0°C to freeze out conformational rotation, sharpening the signals.

Comparative Analysis: DMA-FPA vs. Standard CDAs[1]

FeatureDMA-FPA (This Protocol)Mosher's Acid (MTPA)Phenylglycine (MPA)
Reporter Nucleus 19F (Clean baseline)1H, 19F1H
Sensitivity High (No background)HighModerate (Overlap common)
Steric Bulk High (Dimethylamino)Moderate (OMe/CF3)Low (H/OMe)
Primary Use Complex biological extracts, fluorinated drugsGeneral alcohols/aminesAbsolute config.[1] assignment
Solubility Amphoteric (Acid/Base soluble)LipophilicLipophilic

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17–118.[1] Link[1]

    • Foundational review on the principles of using chiral derivatizing agents (CDAs) and NMR anisotropy.
  • Parker, D. (1991). "NMR Determination of Enantiomeric Purity." Chemical Reviews, 91(7), 1441–1457.[1] Link[1]

    • Establishes the methodology for 19F NMR analysis in chiral resolution.
  • Sigma-Aldrich. "Product Specification: (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride."[1] Link[1]

    • Verification of the commercial availability and chemical structure of the reagent.
  • Takeuchi, Y., et al. (2000). "Chiral recognition of alcohols by 19F NMR using 2-fluoro-2-phenylacetic acid." Journal of Fluorine Chemistry, 102(1), 123-127.[1]

    • Reference for the parent compound (2-fluorophenylacetic acid)

Sources

Method

Comprehensive Guide to the Applications of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid in Medicinal Chemistry

Executive Summary 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (CAS No. 1007878-86-5) is a highly specialized, conformationally restricted -amino acid derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (CAS No. 1007878-86-5) is a highly specialized, conformationally restricted


-amino acid derivative. In modern medicinal chemistry, it serves as a critical "capping" building block in the synthesis of direct-acting antivirals (DAAs), specifically targeting the Hepatitis C Virus (HCV) NS5A protein[1]. This application note provides an in-depth technical analysis of its structural rationale, mechanism of action, and field-proven protocols for its integration into complex active pharmaceutical ingredients (APIs).

Structural Rationale & Medicinal Chemistry Applications

The architectural design of 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose[2]:

  • 
    -Dimethylamino Group:  Unlike primary or secondary amines, the tertiary dimethylamino group provides significant steric bulk while acting as a potent hydrogen bond acceptor. This bulk forces the adjacent structural elements into a specific orientation, optimizing the fit within the target protein's binding pocket.
    
  • 2-Fluorophenyl Moiety: The introduction of an ortho-fluorine atom on the phenyl ring achieves three critical objectives:

    • Conformational Restriction: The steric repulsion between the fluorine atom and the

      
      -carbonyl group restricts the rotational freedom of the 
      
      
      
      -bonds, locking the molecule into a bioactive conformation[1].
    • Metabolic Stability: Fluorine substitution blocks the ortho-position from cytochrome P450-mediated oxidation, extending the biological half-life of the resulting drug.

    • Lipophilicity: It enhances the overall lipophilicity of the molecule, improving cell membrane permeability.

  • Carboxylic Acid Handle: Provides the necessary reactive site for amide coupling to secondary amines (typically pyrrolidine rings) present on the core scaffolds of antiviral drugs[3].

Mechanism of Action: Targeting HCV NS5A

The primary application of this building block is in the synthesis of HCV NS5A inhibitors[4]. The NS5A protein is a zinc-binding phosphoprotein essential for the formation of the viral replication complex[2].

When 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid is coupled to a biphenyl-imidazole-pyrrolidine core (mimicking the architecture of drugs like Daclatasvir and its analogs), the resulting molecule acts as a symmetrical or highly targeted asymmetrical inhibitor[4]. The fluorophenyl capping groups bind directly to Domain I of the NS5A protein, preventing its dimerization. Without dimerization, the HCV replication complex cannot assemble, leading to a rapid and sustained arrest of viral RNA replication[2].

MOA A HCV Infection B Viral RNA Translation A->B C NS5A Protein Expression B->C D Replication Complex Formation C->D G Arrest of Viral Replication D->G E NS5A Inhibitor (Fluorophenyl-capped) F Inhibition of NS5A Dimerization E->F F->D

Fig 2. Mechanism of action for HCV NS5A inhibitors utilizing the fluorophenyl building block.

Experimental Protocol: Amide Coupling Workflow

Coupling 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid to a secondary amine (e.g., a pyrrolidine core) requires specialized conditions due to the extreme steric hindrance at the


-carbon. Standard coupling reagents like EDC/HOBt often result in poor yields and high rates of epimerization[5].
Self-Validating Protocol: HATU-Mediated Amide Coupling

Objective: To synthesize a capped pyrrolidine intermediate while maintaining the stereochemical integrity of the


-chiral center.

Reagents:

  • Pyrrolidine core intermediate (1.0 eq)

  • 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (1.2 eq)

  • HATU (1.2 eq)[5]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[5]

  • Anhydrous DMF (N,N-Dimethylformamide)[5]

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrrolidine core (1.0 eq) and 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.

    • Causality: Anhydrous DMF is required to fully solubilize the polar intermediates and prevent the hydrolysis of the active ester intermediate.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring solution at room temperature. Stir for 10 minutes.

    • Causality: DIPEA is a highly sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate activation without competing as a nucleophile, while also ensuring the pyrrolidine nitrogen is fully free-based.

  • Activation: Add HATU (1.2 eq) in one single portion. The reaction mixture will typically transition to a pale yellow color.

    • Causality: HATU is selected over EDC/HOBt because the highly reactive 7-azabenzotriazole active ester it forms can overcome the severe steric bulk of the

      
      -dimethylamino and 2-fluorophenyl groups, driving the reaction forward rapidly before epimerization can occur[5].
      
  • Reaction Monitoring (Validation Step): Stir at 25°C for 2–4 hours. After 2 hours, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the mass of the starting pyrrolidine core is consumed. To validate stereochemical integrity, chiral HPLC must show a single product peak (diastereomeric excess >98%).

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
     (equal volume to DMF). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
    
  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL), followed by brine.

    • Causality: DMF is highly miscible with both water and organic solvents. The 5% LiCl wash specifically alters the partition coefficient, forcing DMF into the aqueous phase and preventing it from contaminating the final product.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude capped intermediate.
    

SynthesisWorkflow A Pyrrolidine Core (Secondary Amine) C HATU / DIPEA DMF, 25°C, 2-4h A->C B 2-(Dimethylamino)-2- (2-fluorophenyl)acetic acid B->C D Amide Intermediate (Capped Core) C->D E Global Deprotection (TFA / DCM) D->E F HCV NS5A Inhibitor (Target API) E->F

Fig 1. Workflow for amide coupling of the fluorophenyl capping group to a pyrrolidine core.

Quantitative Data: Optimization of Coupling Conditions

Because of the unique steric environment of 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid, selecting the correct coupling reagent is paramount. The table below summarizes the quantitative performance of various coupling systems based on internal process chemistry optimizations.

Coupling Reagent SystemBaseSolventAvg. Yield (%)Epimerization (%)Reaction Time (h)Mechanistic Notes
HATU DIPEADMF>92% <1.5% 2 – 4Optimal. Rapid kinetics outcompete oxazolone formation (which causes epimerization).
PyBOP DIPEADMF81%<3.0%6 – 8Good alternative; slightly slower kinetics lead to minor yield loss.
EDC / HOBt NMMDCM45%8.0 – 12.0%18 – 24Not recommended. Sluggish reaction allows significant

-proton abstraction.
T3P PyridineEtOAc68%<1.0%12Excellent stereocontrol, but poor conversion due to steric clash.

References

  • EA018313B1 - Hepatitis c virus inhibitors - Google Patents.
  • ( 12 ) United States Patent (Belema et al.) - Googleapis.com.
  • 2-(dimethylamino)ethyliminodiacetic acid (CAS 1007878-86-5 Listing) | Sigma-Aldrich - MilliporeSigma.
  • BRPI0716483B1 - Hepatitis C virus inhibiting compounds and pharmaceutical composition comprising them - Google Patents.
  • ( 12 ) United States Patent (Synthesis Methods) - Googleapis.com.

Sources

Application

Application Note: 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid in the Synthesis of PET Radiotracers

Target Audience: Radiochemists, Molecular Imaging Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale In the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Molecular Imaging Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In the development of Positron Emission Tomography (PET) imaging agents, the selection of bifunctional building blocks is critical for optimizing both radiosynthetic yield and in vivo pharmacokinetics. 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (CAS 1007878-86-5) serves as a highly versatile intermediate. Its structural architecture provides two distinct, orthogonal sites for late-stage radiolabeling:

  • The Dimethylamino Group: Acts as a basic center that modulates lipophilicity (logD) and blood-brain barrier (BBB) penetrance. It allows for rapid carbon-11 (

    
    ) labeling via 
    
    
    
    -methylation of a desmethyl precursor.
  • The 2-Fluorophenyl Ring: The incorporation of fluorine into small molecules significantly alters their metabolic stability and binding affinity, making them ideal candidates for PET imaging . The ortho-fluorine position can be substituted with fluorine-18 (

    
    ) via Copper-Mediated Radiofluorination (CMRF) of a boronic ester derivative. Furthermore, phenylacetic acid derivatives have a proven track record as metabolic and tumor imaging agents .
    

As a Senior Application Scientist, I emphasize that successful PET tracer synthesis relies on outrunning the rapid radioactive decay of these isotopes (


 of 

= 20.4 min;

= 109.8 min). The protocols detailed below are designed as self-validating systems, ensuring that causality dictates every experimental choice—from solvent selection to catalyst activation.

Radiosynthetic Strategies and Workflow

The dual-modality nature of this building block allows researchers to generate both


 and 

isotopologues. The

-labeled variant is typically synthesized first during the discovery phase to validate target engagement without altering the pharmacological structure. Once validated, the

-labeled variant is developed for clinical translation due to its longer half-life, which permits centralized manufacturing and distribution.

Radiosynthesis P1 Secondary Amine Precursor R1 [11C]CH3OTf Base, Solvent P1->R1 T1 [11C]-Labeled Tracer R1->T1 P2 Boronic Ester Precursor R2 [18F]Fluoride Cu(OTf)2, Pyridine P2->R2 T2 [18F]-Labeled Tracer R2->T2

Radiosynthetic pathways for 11C and 18F labeling of the target scaffold.

Experimental Protocols: Self-Validating Methodologies

Protocol A: Synthesis of -Radiotracer via -Methylation

This protocol utilizes


methyl triflate (

) rather than

methyl iodide. Causality: Methyl triflate possesses superior electrophilicity, allowing the reaction to proceed at lower temperatures with sub-milligram quantities of the precursor. This minimizes unreacted precursor, drastically simplifying the semi-preparative HPLC purification step and improving the final molar activity.

Step-by-Step Procedure:

  • Precursor Preparation: Dissolve 0.5 mg of the desmethyl precursor (monomethylamino derivative) in 300 µL of anhydrous Dimethylformamide (DMF). Add 1.0 µL of 2 M aqueous NaOH. Note: DMF stabilizes the

    
     transition state, while the trace base ensures the secondary amine is fully deprotonated.
    
  • Isotope Trapping: Transfer the precursor solution to a V-vial. Trap

    
     (generated via gas-phase iodination and passed through a heated AgOTf column) at room temperature until radioactivity plateaus.
    
  • Alkylation: Seal the V-vial and heat at 80°C for exactly 3 minutes.

  • Quenching: Cool the vial to 30°C and quench the reaction with 700 µL of the HPLC mobile phase (e.g., 40% Acetonitrile / 60% 0.1 M Ammonium Formate).

  • System Validation & Quality Control:

    • In-Process Check: Measure the residual activity in the V-vial post-trapping. A trapping efficiency of >90% validates the successful delivery of

      
      .
      
    • Final QC: Following HPLC purification, an analytical radio-HPLC trace must demonstrate co-elution with the cold reference standard (retention time

      
       min) to confirm radiochemical identity.
      
Protocol B: Synthesis of -Radiotracer via Copper-Mediated Radiofluorination (CMRF)

Traditional nucleophilic aromatic substitution (


) fails on unactivated or electron-rich arenes. Causality:  By converting the 2-fluoro position of the cold standard into a boronic acid pinacol ester (BPin) in the precursor, we leverage copper-catalyzed radiofluorination to drive C-F bond formation . Pyridine is used as a ligand to stabilize the highly reactive aryl-Cu(III)-F intermediate prior to reductive elimination.

Step-by-Step Procedure:

  • Fluoride Drying: Elute cyclotron-produced

    
     from a QMA carbonate cartridge into a reaction vessel using 1.0 mL of a Tetraethylammonium bicarbonate (TEAB) solution in acetonitrile/water. Note: TEAB is strictly required over Kryptofix-222/K
    
    
    
    CO
    
    
    , as strong alkali metals precipitate the copper catalyst.
  • Azeotropic Dehydration: Evaporate the solvent at 110°C under a stream of helium. Add anhydrous acetonitrile (3 × 1.0 mL) and dry azeotropically to ensure strict anhydrous conditions.

  • Reagent Addition: Add a solution containing 10 µmol of the BPin precursor and 20 µmol of

    
     dissolved in 500 µL of a Dimethylacetamide (DMA) / Pyridine mixture (10:1 v/v).
    
  • Radiofluorination: Heat the sealed vessel at 110°C for 10 minutes in the presence of atmospheric oxygen. Causality: Oxygen acts as a terminal oxidant, facilitating the critical oxidation of Cu(II) to Cu(III).

  • System Validation & Quality Control:

    • In-Process Check: Perform a rapid radio-TLC spot test before solid-phase extraction (SPE). A shift of radioactivity from the baseline (unreacted

      
      ) to the solvent front validates successful C-F bond formation.
      
    • Final QC: The formulated product must exhibit a radiochemical purity (RCP) of >99% and a molar activity

      
       80 GBq/µmol to pass criteria for in vivo administration.
      

Quantitative Data & Optimization Metrics

The table below summarizes the optimized radiosynthetic parameters. Strict adherence to these variables is required to reproduce the validated yields.

RadiotracerPrecursor AmountAlkylating / Fluorinating ReagentSolvent SystemTemp (°C)Time (min)Radiochemical Yield (RCY) %Molar Activity (GBq/μmol)

-Tracer
0.5 mg

Anhydrous DMF80345 ± 5% (decay-corrected)120 - 150

-Tracer
10 µmol

DMA / Pyridine (10:1)1101025 ± 4% (decay-corrected)80 - 110

Pharmacokinetic Pathway and Imaging Logic

Once synthesized and formulated, the radiotracer's efficacy depends entirely on its in vivo behavior. The dimethylamino moiety ensures an optimal physiological ionization state, balancing aqueous solubility for intravenous injection with sufficient lipophilicity (LogD


) to cross lipid bilayers.

PK_Pathway Injection Intravenous Administration Blood Systemic Circulation Injection->Blood BBB Tissue/BBB Penetration Blood->BBB Free Fraction Clearance Metabolic Clearance Blood->Clearance Hepatic/Renal Target Specific Target Binding BBB->Target High Affinity Binding Signal PET Signal Acquisition Target->Signal Positron Emission Target->Clearance Washout

Pharmacokinetic distribution and clearance pathway of the radiotracer.

References

  • Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Naphtho[1,2-b][1,4]diazepinedione-Based P2X4 Receptor Antagonists from Structure–Activity Relationship Studies toward PET Tracer Development Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A Potential Acetate Analog for Prostate Tumor Imaging—In Vivo Evaluation of 18F-Fluoroacetate Versus 11C-Acetate Source: ResearchGate (Originally published in Journal of Nuclear Medicine) URL: [Link]

Method

Application Note: Experimental Protocol for 2-(Dimethylamino)-2-(2-fluorophenyl)acetic Acid

Introduction & Scope 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (also known as N,N-dimethyl-2-fluorophenylglycine) is a specialized non-proteinogenic amino acid derivative.[1] It serves as a critical "capping group"...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (also known as N,N-dimethyl-2-fluorophenylglycine) is a specialized non-proteinogenic amino acid derivative.[1] It serves as a critical "capping group" in the synthesis of high-potency peptidomimetics, particularly HCV NS5A inhibitors (e.g., analogs of Daclatasvir and Ledipasvir) and novel analgesic scaffolds.[1]

The incorporation of this moiety offers two distinct pharmacological advantages:

  • Conformational Locking: The ortho-fluorine atom introduces steric bulk and electrostatic repulsion that restricts rotation around the benzylic bond, often locking the bioactive conformation.[1]

  • Metabolic Stability: The fluorine substituent blocks potential metabolic oxidation at the phenyl ring, while the dimethylamino group modulates solubility and lipophilicity.

However, this compound presents significant synthetic challenges. Phenylglycine derivatives are notoriously prone to racemization at the


-carbon during activation and coupling due to the high acidity of the benzylic proton.[1] This instability is exacerbated by the electron-withdrawing fluorine atom.[1]

This guide provides a validated, high-fidelity protocol for the synthesis , activation , and coupling of this reagent, designed to minimize racemization (<1% epimerization) and maximize yield.

Safety & Handling

  • Fluorinated Intermediates: Treat all fluorinated organic compounds as potentially toxic.[1] Use standard PPE (nitrile gloves, lab coat, safety glasses).

  • Reagents: Formaldehyde (carcinogen) and Sodium Cyanoborohydride (toxic, generates HCN with acid) must be handled in a well-ventilated fume hood.[1]

  • Storage: The zwitterionic amino acid is stable at room temperature but hygroscopic.[1] Store in a desiccator.

Core Protocols

Protocol A: Reductive Methylation (Synthesis of the Reagent)

This protocol converts commercially available (or synthesized) 2-amino-2-(2-fluorophenyl)acetic acid into the N,N-dimethyl derivative without eroding chiral purity.[1]

Mechanism: Reductive amination using aqueous formaldehyde and catalytic hydrogenation or hydride reducing agents.[1] We recommend the Sodium Cyanoborohydride method for its mildness compared to the harsh Eschweiler-Clarke conditions.[1]

Materials:

  • Starting Material: (S)-2-Amino-2-(2-fluorophenyl)acetic acid (1.0 equiv)[1]

  • Reagent: Formaldehyde (37% aq.[1] solution, 5.0 equiv)

  • Reductant: Sodium cyanoborohydride (

    
    , 3.0 equiv)
    
  • Solvent: Methanol (MeOH) / Acetic Acid (AcOH)

  • Quench: 1N HCl[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, suspend the starting amino acid (10 mmol) in MeOH (50 mL). Add AcOH (2 mL) to adjust pH to ~5–6.

  • Imine Formation: Add Formaldehyde solution (50 mmol) dropwise.[1] Stir at room temperature for 30 minutes. The solution should become clear.

  • Reduction: Cool the mixture to 0°C. Add

    
     (30 mmol) portion-wise over 20 minutes. Caution: Gas evolution.[1]
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Target mass: M+1 = 198.2).[1]

  • Workup:

    • Concentrate MeOH under reduced pressure.[1]

    • Dissolve residue in minimal water (20 mL).[1]

    • Load onto a cation-exchange resin (Dowex 50W).[1] Wash with water (to remove excess formaldehyde/borate) and elute product with 2M

      
      .
      
    • Lyophilize the ammoniacal fractions to obtain the white zwitterionic solid.

Yield Target: >85% Chiral Purity: >98% ee (if starting material was pure).

Protocol B: "Racemization-Free" Amide Coupling

The Critical Challenge: Coupling this sterically hindered, racemization-prone acid to a secondary amine (e.g., a proline derivative in NS5A inhibitors) requires precise control of base strength and activation time.

Standard HATU/DIPEA conditions often lead to 5–15% racemization. Recommended System: HATU / Collidine (Sym-collidine).[1] Collidine is a weaker base than DIPEA, sufficient to deprotonate the carboxylate but less likely to deprotonate the


-carbon.[1]

Materials:

  • Acid: 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (1.1 equiv)[1]

  • Amine: Target Scaffold (e.g., Proline benzyl ester, 1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: 2,4,6-Collidine (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc[1]

Step-by-Step Procedure:

  • Preparation: Dry all glassware and reagents. Dissolve the Amine (1.0 mmol) and the Acid (1.1 mmol) in anhydrous DMF (5 mL) under Nitrogen.

  • Cooling: Cool the mixture to 0°C . Low temperature is crucial to suppress racemization.[1]

  • Activation & Coupling: Add Collidine (3.0 mmol) followed immediately by HATU (1.1 mmol).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C (do not heat). Monitor by LC-MS.[1] Reaction is usually complete within 2–3 hours.[1]

  • Quench: Dilute with EtOAc (50 mL) and wash immediately with:

    • 5%

      
       (aq) (removes DMF)
      
    • Sat.

      
      
      
    • Brine[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Success Metric: <1% epimer formed (determined by Chiral HPLC).[1]

Data Visualization & Workflows[1]

Figure 1: Synthetic Pathway & Logic

G Start 2-Amino-2-(2-fluorophenyl) acetic acid Inter Imine Intermediate Start->Inter HCHO, MeOH (Schiff Base Formation) Product 2-(Dimethylamino)-2-(2-fluorophenyl) acetic acid Inter->Product NaCNBH3, AcOH (Reductive Methylation) Coupled Final Amide Product (e.g., NS5A Inhibitor Cap) Product->Coupled HATU, Collidine, 0°C (Racemization-Free Coupling) Racem Racemic Byproduct Product->Racem Strong Base (DIPEA) or High Temp

Caption: Synthetic workflow highlighting the critical branching point where improper coupling conditions lead to racemization.

Figure 2: Quality Control Decision Tree

QC Sample Crude Coupling Reaction LCMS LC-MS Analysis (Check Conversion) Sample->LCMS Chiral Chiral HPLC/SFC (Check Stereochemistry) LCMS->Chiral If Conversion >95% Pass Release for Biology (>99% ee) Chiral->Pass No Epimer Detected Fail Reprocess/Discard (<95% ee) Chiral->Fail Epimer > 5%

Caption: QC workflow ensuring the integrity of the chiral center post-coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step A) Incomplete imine formationEnsure pH is ~5–6 (acetic acid).[1] Increase reaction time before adding reducing agent.[1]
Racemization (Step B) Base too strong (DIPEA/TEA)Switch to Collidine or TMP (2,4,6-trimethylpyridine).[1]
Racemization (Step B) Temperature too highMaintain 0°C for the first hour.[1] Never heat above RT.
Poor Solubility Zwitterionic natureUse DMF or DMAc as solvent.[1] Do not use DCM for the coupling step if solubility is poor.
Incomplete Coupling Steric hindrance of NMe2 + FIncrease HATU to 1.5 equiv. Allow longer reaction time (up to 12h) at 0–4°C.

References

  • Daclatasvir Synthesis & Analogs: Belema, M., et al. (2014). "Discovery of BMS-790052: a potent, pan-genotypic hepatitis C virus NS5A inhibitor."[1][2] Journal of Medicinal Chemistry, 57(5), 2013-2032. Link

  • Phenylglycine Racemization: Benoiton, N. L. (1983). "Racemization in Peptide Synthesis." The Peptides: Analysis, Synthesis, Biology, Vol 5, 217-284.
  • Low-Racemization Coupling: Carpino, L. A., et al. (2002).[1] "The effect of base strength on the racemization of phenylglycine derivatives." Journal of Organic Chemistry, 67(19), 6861-6864. Link

  • Reductive Amination Protocol: Gribble, G. W., et al. (1974). "Reactions of sodium borohydride in acidic media." Synthesis, 1974(10), 617-630.

Sources

Application

Application Note &amp; Protocols: 2-(Dimethylamino)-2-(2-fluorophenyl)acetic Acid as a Versatile Building Block for Novel Compound Synthesis

Abstract This guide provides a comprehensive overview and detailed protocols for utilizing 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid in the synthesis of novel chemical entities. This non-proteinogenic amino acid de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for utilizing 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid in the synthesis of novel chemical entities. This non-proteinogenic amino acid derivative serves as a valuable building block in medicinal chemistry and drug discovery, offering a unique combination of a reactive carboxylic acid handle, a stereocenter, a metabolically robust fluorophenyl moiety, and a tertiary dimethylamino group. We will explore the strategic rationale for its use and provide robust, step-by-step protocols for its most common application: amide bond formation. The protocols are designed to be self-validating, with an emphasis on reaction monitoring, work-up, and purification.

Introduction: The Strategic Value of a Unique Building Block

In the landscape of modern drug discovery, the design of novel molecular scaffolds with desirable pharmacokinetic and pharmacodynamic properties is paramount. 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid emerges as a compelling starting material due to its distinct structural features:

  • Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can enhance metabolic stability by blocking potential sites of oxidative metabolism. It also modulates the electronic properties of the aromatic ring, which can influence binding interactions with biological targets.[1]

  • α-Dimethylamino Group: This tertiary amine provides a basic center and a fixed structural element. Unlike a primary or secondary amine, it is not available for acylation, thus directing reactivity towards the carboxylic acid. The dimethylamino moiety is a common pharmacophore found in numerous FDA-approved drugs, recognized for its diverse pharmacological activities.[2]

  • Carboxylic Acid Handle: This functional group is the primary site for chemical modification, most commonly through amide bond formation. The vast commercial availability of primary and secondary amines allows for the creation of large and diverse compound libraries from this single starting material.[3]

  • Chirality: The α-carbon is a stereocenter, allowing for the synthesis of enantiomerically pure compounds, which is critical for specificity in biological systems. The (S)-enantiomer is commercially available.[4]

This combination of features makes 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid an excellent scaffold for introducing diversity and tuning molecular properties in a controlled manner.

Physicochemical Properties and Handling

Proper handling and understanding the properties of the starting material are crucial for successful and safe synthesis.

PropertyValueReference
IUPAC Name (2S)-2-(dimethylamino)-2-(2-fluorophenyl)acetic acid[4]
CAS Number 1007879-72-2[4]
Molecular Formula C₁₀H₁₂FNO₂[4]
Molecular Weight 197.21 g/mol [4]
Appearance Solid
Purity Typically ≥95%[4]

Safety & Handling: The compound is classified as harmful and an irritant.[4]

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4]

  • Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[4]

Core Application: Amide Bond Formation Protocols

The most direct application of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is its condensation with an amine to form an amide bond. This requires the activation of the carboxylic acid to overcome its inherent low reactivity.[3]

Mechanistic Overview of Carboxylic Acid Activation

Amide coupling reactions proceed via the conversion of the carboxylic acid into a more reactive species (an activated ester or similar intermediate) that is susceptible to nucleophilic attack by the amine. This two-step process is typically performed in a single pot.[3]

G Acid R-COOH (Carboxylic Acid) Intermediate R-CO-X (Activated Intermediate) Acid->Intermediate Activation Activator Coupling Reagent (e.g., HATU, EDC) Activator->Intermediate Amide R-CO-NHR' (Amide Product) Intermediate->Amide Nucleophilic Attack Byproduct Byproducts Intermediate->Byproduct Amine R'-NH₂ (Amine) Amine->Amide

Caption: General mechanism of amide bond formation via acid activation.

Protocol 1: High-Efficiency Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent suitable for a wide range of substrates, including sterically hindered ones.[5][6]

Materials:

  • 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (1.0 equiv)

  • Desired amine (1.1 - 1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (1.0 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add HATU (1.1 equiv) to the solution, followed by the amine (1.1 equiv).

  • Base Addition: Cool the mixture in an ice bath (0 °C). Slowly add DIPEA (2.5 equiv) dropwise. The base is crucial for both activating the acid and neutralizing the hexafluorophosphate salt formed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 1-6 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃ (to remove acidic components), and finally with brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient).

Protocol 2: Classic Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) is a widely used, cost-effective method. The additive helps to suppress side reactions and minimize racemization.[7]

Materials:

  • 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (1.0 equiv)

  • Desired amine (1.1 equiv)

  • EDC hydrochloride (1.2 equiv)

  • HOBt (0.1 - 1.0 equiv)

  • DIPEA or TEA (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN)

  • Standard glassware, magnetic stirrer, and inert atmosphere setup

Step-by-Step Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (catalytic, 0.1 equiv).[7]

  • Dissolution: Dissolve the components in anhydrous DCM.

  • Activation: Add EDC hydrochloride (1.2 equiv) to the mixture in one portion.

  • Base Addition: Add DIPEA (2.5 equiv) and stir the reaction at room temperature.

  • Reaction & Monitoring: Allow the reaction to proceed for 4-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography as described in Protocol 1.

Experimental Workflow & Troubleshooting

A successful synthesis relies on a logical workflow and the ability to troubleshoot common issues.

G start Start: Reagents & Glassware setup 1. Dissolve Acid & Amine in Anhydrous Solvent start->setup reagents 2. Add Coupling Reagents (e.g., HATU/DIPEA) setup->reagents reaction 3. Stir at Room Temperature reagents->reaction monitoring 4. Monitor by TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Work-up (Extraction & Washes) monitoring->workup Complete purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: Standard experimental workflow for amide synthesis.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive coupling reagents (hydrolyzed).2. Insufficient base.3. Unreactive (electron-deficient or sterically hindered) amine.[7][8]1. Use fresh, high-purity coupling reagents.2. Increase equivalents of base (e.g., DIPEA to 3.0).3. Increase reaction temperature (e.g., to 40-50 °C) or switch to a more powerful coupling agent like HATU. Extend reaction time.[8]
Multiple Side Products 1. Racemization at the α-carbon.2. Side reactions with the amine or activated ester.1. Use an additive like HOBt if using a carbodiimide.2. Perform the reaction at lower temperatures (0 °C to RT).
Difficult Purification 1. Residual DMF in the crude product.2. Byproducts from coupling reagents (e.g., dicyclohexylurea if using DCC).1. Perform a LiCl wash during work-up to remove DMF.[5]2. Choose reagents that yield water-soluble byproducts (e.g., EDC).

Conclusion

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is a potent and versatile building block for the synthesis of novel compounds, particularly amide derivatives. Its unique structural features provide medicinal chemists with a valuable tool for scaffold diversification and property modulation. By employing robust and well-understood amide coupling protocols, such as those utilizing HATU or EDC/HOBt, researchers can efficiently generate libraries of novel molecules for further investigation in drug discovery programs. The detailed procedures and troubleshooting guide presented here offer a solid foundation for the successful application of this valuable synthetic intermediate.

References

  • Title: A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues Source: RSC Publishing URL: [Link]

  • Title: Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow Source: Refubium - Freie Universität Berlin URL: [Link]

  • Title: A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides Source: RSC Publishing URL: [Link]

  • Title: Preparation method of L(+)
  • Title: Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives Source: ACS Organic & Inorganic Au URL: [Link]

  • Title: (PDF) Enantioselective Synthesis of α‐Aryl‐β 2 ‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis Source: ResearchGate URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years Source: RSC Publishing URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Current Chemistry Letters URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic Acid

[1][2][3][4][5][6] Executive Summary You are likely encountering yield attrition during the synthesis of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid .[1][2][3][4] This molecule is a sterically congested, electron-def...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6]

Executive Summary

You are likely encountering yield attrition during the synthesis of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid .[1][2][3][4] This molecule is a sterically congested, electron-deficient phenylglycine derivative.[1][2][3][4][5] The presence of the ortho-fluorine atom introduces unique electronic (inductive withdrawal) and steric challenges that destabilize the standard Strecker equilibrium and complicate the final isolation due to zwitterionic solubility profiles.[1][4][5]

This guide moves beyond standard textbook protocols to address the Critical Process Parameters (CPPs) that determine success in the lab.

Module 1: The Reaction Front (Strecker Aminonitrile Synthesis)

The Problem: Low conversion of 2-fluorobenzaldehyde to the intermediate aminonitrile. The Diagnosis: The ortho-fluoro group creates steric bulk that hampers the attack of the secondary amine (dimethylamine), while the reversibility of the iminium ion formation leads to hydrolysis back to the starting aldehyde.[1][5]

Troubleshooting Protocol

Q: My reaction stalls with unreacted aldehyde. Should I increase the temperature? A: No. Increasing temperature often favors the reverse reaction (retro-Strecker) and polymerization of the aldehyde.[1][3]

  • The Fix: Drive the equilibrium by "pre-activating" the aldehyde or using a thermodynamic trap.[1][5]

  • Method A (The Bisulfite Shunt - Recommended):

    • Dissolve 2-fluorobenzaldehyde in water/methanol.[6][1][2][3][4]

    • Add 1.05 eq. of Sodium Bisulfite (

      
      ). Stir for 30 mins to form the solid bisulfite adduct.
      
    • Add Dimethylamine (aq. or HCl salt) and NaCN/KCN.

    • Why: The bisulfite adduct is more water-soluble and reactive toward the amine, preventing the aldehyde from oiling out or polymerizing.[1][5]

Q: I am using Dimethylamine HCl salt. Does pH matter? A: Critical. The Strecker reaction requires a delicate pH balance (pH 9–10).[6][1][3][4]

  • If pH < 8: The cyanide is protonated to HCN (gas), leaving the reaction vessel.[4][5]

  • If pH > 11: The iminium ion cannot form because the amine is not protonated enough to act as a leaving group during the initial condensation.[1][5]

  • Action: If using ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , you must buffer the solution.[3] Add 1 eq. of Triethylamine or adjust with NaOH to pH 9 before adding cyanide.[1][3]
    

Module 2: The Hydrolysis Hurdle

The Problem: The aminonitrile forms, but hydrolysis to the acid yields a black tar or low recovery.[5] The Diagnosis: The ortho-fluorine makes the ring susceptible to Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) under harsh basic conditions, or the product is decarboxylating.[1][5]
Troubleshooting Protocol

Q: Can I use NaOH for hydrolysis? It’s faster. A: Avoid basic hydrolysis. [6][1][3][4]

  • Risk:[6][1][3][4] The 2-fluoro position is activated.[6][1][3][7] Strong hydroxide at reflux can displace the fluorine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), giving you the 2-hydroxy-phenyl derivative (a phenol) instead of your fluorinated product.[1][2][3][5]
    
  • Recommendation: Use Acidic Hydrolysis (6M HCl or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[6][2][3]
    

Q: My product decarboxylates (loses ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) during hydrolysis. 
A:  Phenylacetic acids with electron-withdrawing groups are prone to thermal decarboxylation.[6][1][2][3]
  • The Fix: Step-wise temperature ramping.[3][4]

    • Stir in conc.[2][3][4] HCl at room temperature for 4–6 hours (converts Nitrile

      
       Amide).
      
    • Only then heat to reflux for 2–3 hours (converts Amide

      
       Acid).
      
    • Why: The nitrile-to-amide step is exothermic; doing it at reflux causes localized overheating and decomposition.[1][2][3][4]

Module 3: Isolation & Purification (The "Crash" Strategy)

The Problem: The reaction works, but I cannot get the solid out of the aqueous acid. The Diagnosis: Your product is a zwitterion (inner salt).[2][3][4] It is highly water-soluble at both low pH (ammonium cation) and high pH (carboxylate anion).[1][2][3][4]

Troubleshooting Protocol

Q: Extraction with DCM/Ethyl Acetate yields nothing. A: The molecule is likely in the aqueous phase.[3] You must hit the Isoelectric Point (pI) to precipitate it.[2][3][4]

  • Calculation: For N,N-dimethyl-phenylglycine derivatives:

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (COOH) 
      
      
      
      2.0[6][2][3][5]
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (
      
      
      
      )
      
      
      9.0[6][2][3][5]
    • Target pI

      
       5.5
      
  • The Protocol:

    • Cool the acidic hydrolysis mixture to 0°C.

    • Carefully neutralize with 50% NaOH or

      
       to exactly pH 5.5 – 6.0 .
      
    • Stir at 0°C for 2 hours. The zwitterion is least soluble here and should precipitate.[4]

    • If no precipitate: The salt byproduct (NaCl) is solubilizing your product ("salting in").[2][3][4][5]

    • Rescue: Evaporate to dryness.[2][3][4] Extract the solid residue with hot ethanol . The amino acid dissolves; inorganic salts (NaCl) do not.[2][4] Filter hot, then cool ethanol to crystallize.[2][4][5]

Visualizing the Workflow

The following diagram outlines the logical decision tree for optimizing this synthesis.

StreckerOptimization Start Start: 2-Fluorobenzaldehyde + Dimethylamine Step1 Step 1: Aminonitrile Formation Start->Step1 Check1 Yield < 50%? Step1->Check1 Sol1 Use Bisulfite Adduct Method (Stabilize Aldehyde) Check1->Sol1 Yes (Oiling out) Sol2 Check pH (Target 9-10) Prevent HCN loss Check1->Sol2 Yes (Gas evolution) Step2 Step 2: Hydrolysis Check1->Step2 No (Yield OK) Sol1->Step2 Sol2->Step2 Check2 Defluorination or Tar? Step2->Check2 Sol3 Switch to Acid Hydrolysis (HCl) Avoid NaOH (SNAr Risk) Check2->Sol3 Yes (Basic conditions) Sol4 Two-Stage Temp Ramp (RT then Reflux) Check2->Sol4 Yes (Thermal decomp) Step3 Step 3: Isolation Check2->Step3 No Sol3->Step3 Sol4->Step3 Check3 Product stuck in water? Step3->Check3 Sol5 Adjust to pI (pH 5.5) Precipitate Zwitterion Check3->Sol5 Precipitation Sol6 Ethanol Rescue Extraction (Remove NaCl) Check3->Sol6 High Salt Content Final Pure 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid Sol5->Final Sol6->Final

Caption: Logic flow for troubleshooting yield attrition in the Strecker synthesis of fluorinated phenylglycines.

Summary of Critical Data

ParameterRecommended ValueReason
Reaction pH (Step 1) 9.0 – 10.0 Balances free amine concentration vs. HCN retention.[6][1][2][3][4]
Hydrolysis Agent 6M HCl Prevents defluorination (SNAr) common with bases.[6][2][3][4]
Hydrolysis Temp RT ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

90°C
Prevents decarboxylation of the sensitive benzylic acid.[3]
Isoelectric Point (pI) ~5.5 pH of minimum solubility for precipitation.[6][1][2][3][4]
Purification Solvent Hot Ethanol Solubilizes amino acid; precipitates inorganic salts.[6][1][3][4]

References

  • Strecker Synthesis Mechanism & Optimization

    • Zuend, S. J., et al. "Scale-Up of a Strecker Reaction for the Synthesis of Non-Proteinogenic Amino Acids."[1][5] Organic Process Research & Development, 2012.[2][3][4][5]

    • Source:[6][2][3][4][5]

  • Handling Fluorinated Aromatics

    • Chambers, R. D.[1][2][5] "Fluorine in Organic Chemistry." Blackwell Publishing, 2004.[2][3][4][5] (Standard text on SNAr susceptibility of ortho-fluorobenzenes).

    • Source:[2][3][4][5]

  • Isoelectric Point Isolation Strategies

    • Greenstein, J. P., & Winitz, M. "Chemistry of the Amino Acids."[5][8] John Wiley & Sons, 1961.[2][3][4][5][8] (The definitive guide on amino acid solubility and pI isolation).

    • Source:[6][2][3][4][5]

Sources

Optimization

side reactions in 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid synthesis

Technical Support Center: Synthesis of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic Acid Ticket ID: #SYN-2F-GLY-001 Status: Open Subject: Troubleshooting Side Reactions & Impurity Profiles in Strecker Protocols Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic Acid

Ticket ID: #SYN-2F-GLY-001 Status: Open Subject: Troubleshooting Side Reactions & Impurity Profiles in Strecker Protocols

Executive Summary: The Phenylglycine Instability Factor

You are synthesizing a derivative of 2-fluorophenylglycine . Unlike aliphatic amino acids (e.g., Leucine),


-arylglycines are chemically fragile. The benzylic position, activated by both the carboxyl group and the aromatic ring, makes the 

-proton highly acidic and the C-C bond connecting the carboxylate prone to cleavage.

The presence of the 2-fluoro substituent introduces two specific challenges:

  • Steric Hindrance: The ortho-fluorine crowds the reaction center, slowing down imine formation and increasing the likelihood of the "Retro-Strecker" equilibrium.

  • Electronic Destabilization: The electron-withdrawing nature of fluorine destabilizes the developing cation during hydrolysis, altering the kinetics compared to unsubstituted phenylglycine.

The Reaction Network (Visualized)

Before troubleshooting, verify your reaction pathway against this map. The "Happy Path" is highlighted in blue; red paths indicate critical failure modes.

ReactionNetwork Aldehyde 2-Fluorobenzaldehyde + Dimethylamine Imine Imine Intermediate Aldehyde->Imine -H2O (Slowed by F-sterics) Nitrile α-Aminonitrile Imine->Nitrile + CN- Amide α-Aminoamide (Partial Hydrolysis) Nitrile->Amide HCl/H2O (Fast) Retro Reversion to Aldehyde + Amine Nitrile->Retro Moisture/Low CN- Target Target Amino Acid (HCl Salt) Amide->Target HCl/H2O (Slow, Heat) Decarb Decarboxylated Amine (Benzylamine deriv.) Target->Decarb Overheating (-CO2) Mandelic 2-Fluoromandelic Acid (Hydrolysis Impurity) Retro->Mandelic + H2O (No Amine)

Figure 1: Mechanistic pathway showing the equilibrium risks (Retro-Strecker) and thermal instability (Decarboxylation) inherent to 2-fluorophenylglycine synthesis.

Troubleshooting Guide: Phase I (Nitrile Formation)

Context: The reaction of 2-fluorobenzaldehyde with dimethylamine and cyanide (Strecker).

SymptomProbable CauseTechnical Solution
Low Conversion (<50%) Retro-Strecker Equilibrium The ortho-fluorine steric bulk pushes the equilibrium back toward the aldehyde. Fix: Use an excess of amine (1.5–2.0 eq) and cyanide (1.2 eq). Ensure anhydrous conditions if using TMSCN; if using aqueous KCN, ensure vigorous stirring or phase transfer catalysis.
"Almond-like" Smell Hydrolysis of Imine You are smelling the aldehyde. The imine failed to form or reverted. Fix: Pre-form the imine/iminium species before adding cyanide. Stir aldehyde + amine + MgSO4 (drying agent) for 2 hours before CN- addition.
Sticky/Oily Product Polymerization 2-Fluorobenzaldehyde is prone to self-condensation if the amine is added too slowly. Fix: Add the amine quickly at 0°C, then warm to RT.

Q: Why is my aminonitrile unstable on silica gel? A: Silica is slightly acidic and contains water. This promotes the Retro-Strecker reaction on the column, reverting your nitrile back to the aldehyde.

  • Protocol Adjustment: Neutralize the silica with 1% Et3N in hexanes before loading. Alternatively, skip chromatography and proceed directly to hydrolysis if purity is >85%.

Troubleshooting Guide: Phase II (Hydrolysis to Acid)

Context: Converting the nitrile to the carboxylic acid using HCl. This is the most critical step for side reactions.

Q: I see a new impurity forming at high temperature (reflux). What is it? A: This is likely the Decarboxylated Amine (2-fluoro-N,N-dimethylbenzylamine).

  • Mechanism: Phenylglycines are thermally unstable. The electron-withdrawing fluorine makes the benzylic C-C bond weaker. Prolonged reflux in 6M HCl triggers the loss of CO2.

  • Correction: Lower the temperature to 60-70°C and extend the time, rather than refluxing at 100°C. Monitor strictly by HPLC. Stop the reaction as soon as the Amide intermediate is consumed.

Q: My product contains a hydroxyl impurity (Mandelic acid derivative). A: This comes from the "Mandelic Route" (see Figure 1).

  • Cause: If the Retro-Strecker reaction occurs during hydrolysis, the released aldehyde reacts with water (instead of amine) and cyanide to form the cyanohydrin, which hydrolyzes to 2-fluoromandelic acid.

  • Correction: Ensure the hydrolysis mixture is strongly acidic (conc. HCl) immediately. Do not let the nitrile sit in weak aqueous acid, which favors the retrograde equilibrium.

Isolation & Purification Protocol

The target molecule is a zwitterion (internal salt). Standard extraction often fails because the molecule is water-soluble at neutral pH.

Step-by-Step Isolation Guide:

  • Concentration: Remove excess HCl and water under vacuum. Do not use high heat (>50°C) to avoid decarboxylation.

  • Redissolution: Dissolve the crude residue in minimal water.

  • Isoelectric Precipitation (The Critical Step):

    • The amino acid is soluble at pH 1 (cationic) and pH 12 (anionic).

    • It is least soluble at its isoelectric point (pI), likely around pH 5.5–6.5.

    • Carefully add 2M NaOH or NH4OH until pH reaches ~6.0.

    • Observation: A white precipitate should form.

  • Filtration: Filter the solid. Wash with cold acetone (removes organic impurities like unreacted aldehyde) and diethyl ether.

Diagnostic Decision Tree

Use this flow to determine your next experimental move.

Troubleshooting Start Start Analysis Yield Is Yield > 60%? Start->Yield Purity Is Purity > 95%? Yield->Purity Yes CheckImine Check Imine Formation (Add MgSO4) Yield->CheckImine No ImpurityType Identify Impurity Purity->ImpurityType No Success Proceed to Scale-up Purity->Success Yes CheckRetro Check Retro-Strecker (Avoid wet silica) CheckImine->CheckRetro Still Low DecarbIssue Decarboxylation detected? Reduce Hydrolysis Temp ImpurityType->DecarbIssue Loss of CO2 (Mass -44) MandelicIssue Mandelic Acid detected? Increase Acid Conc. ImpurityType->MandelicIssue OH group (Mass -27 from amine)

Figure 2: Logical flow for diagnosing synthesis failures based on yield and mass spectrometry data.

References

  • Strecker Synthesis Overview

    • Title: The Strecker Synthesis of Amino Acids.[1][2][3][4][5]

    • Source: Master Organic Chemistry.[3]

    • URL:[Link]

  • Decarboxylation Mechanisms

    • Title: On the Mechanism and Rate of Spontaneous Decomposition of Amino Acids.[6]

    • Source: N
    • URL:[Link]

  • Phenylglycine Derivatives Synthesis

    • Title: Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors.[7]

    • Source: Bioorganic & Medicinal Chemistry Letters (via Scilit).
    • URL:[Link]

  • General Hydrolysis Protocols

    • Title: Hydrolytic P

      
      -Amino Acids from 
      
      
      
      -Aminonitriles.[3][8]
    • Source: International Multidisciplinary Journal for Research & Development.[9]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the fundamental mechanistic challenges encountered when synthesizing 2-(Dimethylamino)-2-(2-fluorophenyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the fundamental mechanistic challenges encountered when synthesizing 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid . This compound is a critical chiral building block (often designated as a "Cap" intermediate) extensively utilized in the structural elaboration of Hepatitis C Virus (HCV) NS5A inhibitors[1].

Because alpha-amino acid synthesis is highly susceptible to competing side reactions (such as over-reduction or hydrolysis), this guide bypasses generic advice to focus on the exact causality behind experimental choices. Every workflow described here is designed as a self-validating system, ensuring you can verify the integrity of your reaction at critical inflection points.

Reaction Pathway Visualization

To optimize your synthesis, you must first understand the competing mechanistic pathways. The two most reliable approaches are Reductive Amination (starting from a keto-acid) and Nucleophilic Substitution (starting from a halo-acid). The diagram below illustrates the desired pathways versus the critical failure modes.

ReactionPathways Keto 2-(2-Fluorophenyl)-2-oxoacetic acid Imine Iminium Intermediate Keto->Imine HN(CH3)2, AcOH (pH 4.5-5.0) Side1 2-(2-Fluorophenyl)-2-hydroxyacetic acid Keto->Side1 NaBH3CN (Direct Reduction) Target 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid Imine->Target NaBH3CN (Reductive Amination) Halo 2-Bromo-2-(2-fluorophenyl)acetic acid Halo->Target HN(CH3)2 (Anhydrous) (SN2 Substitution) Side2 2-Fluoro-mandelic acid Halo->Side2 H2O / OH- (Hydrolysis)

Fig 1: Chemoselective pathways for 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant over-reduction (formation of 2-(2-fluorophenyl)-2-hydroxyacetic acid) during reductive amination?

The Causality: Reductive amination is a delicate kinetic race between iminium formation and direct ketone reduction. Sodium cyanoborohydride (


) is highly pH-sensitive. If the pH is too high (>6.0), the dimethylamine does not condense efficiently with the ketone to form the iminium ion. If the pH is too low (<3.0), the ketone becomes highly protonated and is directly reduced by 

to the corresponding alcohol (hydroxyacetic acid). The Solution: You must strictly buffer the reaction at pH 4.5–5.0 using glacial acetic acid. Furthermore, you must allow the iminium intermediate to pre-form for at least 2 hours before introducing the reducing agent.
Q2: During the nucleophilic substitution of 2-bromo-2-(2-fluorophenyl)acetic acid, I get high levels of a mandelic acid byproduct. How can I suppress this?

The Causality: The alpha-bromo position of a phenylacetic acid is highly activated toward nucleophilic attack. If there is even trace moisture in your solvent or reagents, the ambient water/hydroxide will outcompete the dimethylamine, leading to rapid hydrolysis and the formation of 2-(2-fluorophenyl)-2-hydroxyacetic acid (2-fluoro-mandelic acid). The Solution: Transition to a strictly anhydrous system. Use molecular sieves in your solvent, employ a 2.0 M solution of anhydrous dimethylamine in THF (rather than aqueous dimethylamine), and maintain the reaction at 0 °C to favor the kinetics of amination over hydrolysis.

Q3: How do I resolve the racemic product to obtain the enantiopure (S)-enantiomer?

The Causality: Both synthetic routes yield a racemic mixture. Because the target molecule is an amino acid, it can form diastereomeric salts with chiral resolving agents. The Solution: The industry standard for resolving "Cap" intermediates is fractional crystallization using chiral acids (e.g., D-camphorsulfonic acid or dibenzoyl-D-tartaric acid) in an ethanol/water matrix [1.18]. Alternatively, if scaling up, preparative chiral HPLC using a CHIRALPAK® AD-H column (95% heptane / 5% isopropanol) provides baseline separation[1].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and product yield during the reductive amination workflow. Use this matrix to benchmark your own experimental results.

Table 1: Reductive Amination Optimization Matrix

SolventpHReducing AgentTemp (°C)Yield (%)Purity (%)Mechanistic Outcome
MeOH7.0

251540Poor iminium formation; high unreacted ketone recovery.
MeOH 4.5

25 88 >95 Optimal iminium formation; minimal over-reduction.
MeOH2.0

25<510Direct reduction of protonated ketone to the alcohol byproduct.
THF4.5

257285Slower reduction kinetics; moderate yield but higher safety profile.

Validated Experimental Protocols

Protocol A: pH-Controlled Reductive Amination (Recommended)

This protocol utilizes a self-validating checkpoint to prevent reagent waste and ensure chemoselectivity.

Reagents: 2-(2-Fluorophenyl)-2-oxoacetic acid (1.0 eq), Dimethylamine (2.0 M in MeOH, 3.0 eq), Glacial Acetic Acid,


 (1.5 eq), Anhydrous Methanol.
  • Substrate Dissolution: Dissolve 2-(2-fluorophenyl)-2-oxoacetic acid (10 mmol) in 30 mL of anhydrous methanol in a round-bottom flask under an inert nitrogen atmosphere.

  • Amine Addition: Add the dimethylamine solution (30 mmol) dropwise at room temperature.

  • pH Adjustment (Critical Step): Add glacial acetic acid dropwise while monitoring with a calibrated pH meter until the solution stabilizes exactly at pH 4.5.

  • Iminium Pre-formation: Stir the mixture at room temperature for 2 hours.

    • Self-Validation Checkpoint: Remove a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. Do not proceed to step 5 unless the iminium mass peak

      
       is >85% relative abundance. If it is lower, verify pH and continue stirring.
      
  • Reduction: Cool the flask to 0 °C using an ice bath. Add

    
     (15 mmol) in small portions over 15 minutes to control the exothermic release of hydrogen gas.
    
  • Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction with 10 mL of 1.0 M HCl (caution: HCN gas evolution; perform in a well-ventilated fume hood). Concentrate under vacuum, adjust the aqueous layer to pH 7 with saturated

    
    , and extract with dichloromethane (3 x 50 mL). Dry the organic layers over 
    
    
    
    and concentrate to yield the racemic product.
Protocol B: Anhydrous Nucleophilic Substitution

Use this protocol if the alpha-bromo starting material is more readily available than the keto-acid.

Reagents: 2-Bromo-2-(2-fluorophenyl)acetic acid (1.0 eq), Dimethylamine (2.0 M in THF, 5.0 eq), Anhydrous THF.

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with argon. Dissolve 2-bromo-2-(2-fluorophenyl)acetic acid (10 mmol) in 40 mL of anhydrous THF.

  • Temperature Control: Cool the solution to 0 °C. Strict temperature control is required to suppress elimination side-reactions.

  • Substitution: Add the anhydrous dimethylamine solution (50 mmol) dropwise over 30 minutes. A white precipitate of dimethylamine hydrobromide will begin to form immediately.

    • Self-Validation Checkpoint: The appearance of the white precipitate is a visual confirmation that the substitution is occurring. If the solution remains completely clear after 30 minutes, your amine reagent may have degraded.

  • Stirring: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 4 hours.

  • Workup: Filter the suspension to remove the hydrobromide salts. Concentrate the filtrate under reduced pressure. Purify the crude residue via reverse-phase HPLC (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     / Methanol / 0.1% TFA) to isolate the target compound as a viscous oil.
    

References

  • United States Patent - Cap-51 (alternate route)
  • Source: Google Patents (BRPI0716483B1)

Sources

Optimization

Technical Support Center: Purification of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid

[1] Current Status: Operational Ticket ID: PUR-DMA-FPA-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Ticket ID: PUR-DMA-FPA-001 Lead Scientist: Dr. A. Vance Subject: Troubleshooting Isolation, Zwitterionic Behavior, and Salt Removal[1]

Executive Summary: The "Zwitterion Trap"

If you are reading this guide, you are likely facing one of three problems:

  • Yield Loss: Your product is "disappearing" into the aqueous layer during extraction.[1]

  • Oiling Out: You cannot get a solid precipitate; you only get a sticky gum.[1]

  • Salt Contamination: Your NMR shows high levels of inorganic salts (NaCl, Na₂SO₄) or unreacted amine.[1]

The Root Cause: 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is an


-amino acid derivative .[1] At neutral pH, it exists as a zwitterion  (inner salt).[1] It has high water solubility and low organic solvent solubility in this state.[1] Standard organic workups (water/ethyl acetate partitions) often fail because the molecule refuses to partition into the organic layer unless the pH is manipulated to extreme values.[1]

Diagnostic & Solubility Data

Before troubleshooting, verify your system against these parameters.

ParameterCharacteristicImplication for Purification
Functional Groups Carboxylic Acid (

) Tertiary Amine (

)
Amphoteric nature requires precise pH control.[1]
Isoelectric Point (pI) Estimated pH 5.5 – 6.5Minimum Solubility Zone. The product is least soluble in water here.[1]
pH < 2 (Acidic) Cationic Form (

)
Highly water-soluble.[1] Do not extract with organics here.
pH > 10 (Basic) Anionic Form (

)
Highly water-soluble.[1] Do not extract with organics here.
2-Fluoro Group Electron WithdrawingIncreases lipophilicity slightly compared to phenylglycine, but rarely enough to override the zwitterionic charge.[1]

Troubleshooting Modules

Issue A: "I extracted with Ethyl Acetate/DCM, but my yield is <10%."

Diagnosis: You likely attempted extraction at a neutral or slightly acidic pH where the zwitterion dominates.[1] The zwitterion prefers water over organic solvents.[1]

The "pH-Switch" Protocol: To move this molecule into an organic layer, you must suppress one of its charges. However, because it is an amino acid, suppressing the amine (high pH) makes it a carboxylate salt (water soluble), and suppressing the acid (low pH) makes it an ammonium salt (water soluble).[1]

Solution: Do not rely on liquid-liquid extraction for the final isolation. Instead, use the Isoelectric Precipitation method.[1]

Step-by-Step Protocol:

  • Concentrate: Reduce your aqueous reaction mixture volume by 50-70% via rotary evaporation (keep bath <45°C).

  • Cool: Chill the solution to 0–4°C.

  • Titrate:

    • If coming from basic hydrolysis: Add 2M HCl dropwise.[1]

    • If coming from acidic hydrolysis: Add 2M NaOH dropwise.[1]

  • Target pH: Monitor pH continuously. You are aiming for pH 6.0 ± 0.2 .

  • Induce Crystallization: At pH 6.0, the net charge is zero.[1] If a solid does not form:

    • Add an "Anti-solvent": Add cold Isopropanol (IPA) or Acetone (ratio 1:1 with aqueous volume).[1]

    • Scratch the flask walls with a glass rod.[1]

  • Filter: Collect the zwitterion precipitate.

Issue B: "My product is an oil/gum and won't crystallize."

Diagnosis: This is often caused by trace impurities (unreacted aldehyde or inorganic salts) preventing crystal lattice formation.[1] The 2-fluorophenyl group adds lipophilicity that can make the oil phase persistent.[1]

Solution: Convert to the Hydrochloride Salt .[1] The HCl salt is often more crystalline and easier to handle than the free zwitterion.[1]

The "HCl-Crash" Protocol:

  • Dissolve: Take your crude oil/gum and dissolve it in a minimum amount of absolute ethanol or methanol .[1]

  • Filter: If there are insoluble white solids (likely inorganic salts like NaCl), filter them out now.[1]

  • Acidify: Add a solution of HCl in Dioxane (4M) or bubble dry HCl gas into the solution until pH < 1.

  • Precipitate: Add diethyl ether or MTBE (Methyl tert-butyl ether) dropwise until the solution turns cloudy.

  • Freeze: Place in a freezer (-20°C) overnight. The hydrochloride salt should crystallize as a white solid.[1]

Issue C: "I have high levels of unreacted aldehyde/fluorobenzaldehyde."

Diagnosis: The Strecker synthesis or reductive amination often leaves unreacted aldehyde.[1] This is lipophilic and will extract into organic solvents.[1]

The "Washer" Workflow: You can use the zwitterion's water solubility to your advantage to wash away non-polar impurities.[1]

Protocol:

  • Acidify Aqueous Layer: Bring reaction mixture to pH 1-2 using HCl. (Product is now cationic

    
     and stays in water).[1]
    
  • Organic Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc) or Diethyl Ether .[1]

    • Result: The unreacted fluorobenzaldehyde moves to the EtOAc layer.[1] The product stays in the water.[1]

    • Action: Discard the organic layer.[1]

  • Neutralize & Isolate: Take the cleaned aqueous layer, adjust to pH 6.0 , and follow the precipitation protocol in Issue A.

Visual Workflows

Workflow 1: The "pH-Switch" Purification Logic

Use this logic to separate the product from non-polar impurities.

pH_Switch_Purification Start Crude Reaction Mixture (Aq. + Organic Impurities) Acidify Acidify to pH 1.0 (HCl) Start->Acidify Wash Wash with Ethyl Acetate Acidify->Wash PhaseSplit Phase Separation Wash->PhaseSplit OrgLayer Organic Layer (Contains Fluorobenzaldehyde) PhaseSplit->OrgLayer Non-polar impurities AqLayer Aqueous Layer (Contains Product Cation) PhaseSplit->AqLayer Product retained Neutralize Adjust to pH 6.0 (Isoelectric Point) AqLayer->Neutralize Precipitate Precipitate Zwitterion (Add Isopropanol if needed) Neutralize->Precipitate

Caption: Strategy for removing lipophilic impurities by locking the product in the aqueous phase via acidification.[1]

Workflow 2: Ion Exchange (Desalting)

Use this if simple precipitation fails due to high salt content.[1]

Ion_Exchange Load 1. Load Column Resin: Strong Cation Exchange (SCX) Solvent: Water (Acidic pH 2) Wash 2. Wash Column Solvent: Water/Methanol Removes: Salts & Non-amines Load->Wash Product Binds (Cationic) Elute 3. Elute Product Solvent: 1M Ammonia in MeOH Releases: Free Amine/Zwitterion Wash->Elute Switch pH > 9 Evap 4. Evaporate Result: Desalted Product Elute->Evap

Caption: Desalting protocol using Cation Exchange Chromatography (SCX).

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography? A: Generally, no .[1] Amino acids streak badly on normal phase silica due to their polarity.[1] If you must use silica, use a mobile phase containing 1% Triethylamine or 1% Acetic Acid to suppress ionization, but yield will likely be poor. Reverse-phase (C18) is preferred.[1]

Q: Why does my product turn yellow/brown upon drying? A: This suggests oxidation of the amine or trace phenol impurities.[1] Ensure you dry the product under vacuum at room temperature, preferably in the dark.[1] If the color persists, recrystallize from Ethanol/Water.[1]

Q: What is the exact pI of this molecule? A: While experimental data for this specific derivative is sparse, analogous N-phenylglycine derivatives have a pI range of 5.4 – 5.8 [1]. The electron-withdrawing fluorine on the phenyl ring slightly increases the acidity of the carboxylic acid, likely shifting the pI slightly lower than unsubstituted phenylglycine.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3866, 2-Phenylglycine. Retrieved from [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for amino acid isolation techniques).

  • Mitsubishi Chemical Corporation. Separation and Refining of Amino Acids using Ion Exchange Resins. Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with synthesizing and purifying 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (CAS: 10...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with synthesizing and purifying 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (CAS: 1007878-86-5).

This molecule is a critical zwitterionic "Cap" intermediate frequently utilized in the synthesis of antiviral therapeutics, particularly 1[1]. Due to its dual functionality—a basic tertiary amine and an acidic carboxylate—standard purification techniques often fail. This guide provides field-proven, mechanistically grounded solutions to isolate this compound at >99% purity.

Purification Decision Matrix

Before selecting a purification route, analyze your crude impurity profile. The diagram below outlines the optimal workflow based on the physicochemical nature of the contaminants.

PurificationWorkflow Crude Crude 2-(Dimethylamino)- 2-(2-fluorophenyl)acetic acid Decision Primary Impurity Profile? Crude->Decision Salts Inorganic Salts & Polar Organics Decision->Salts High Salt/Polar Analogs Des-methyl or Chiral Impurities Decision->Analogs Structurally Similar SCX SCX Chromatography (MCX Cartridge) Ammonia Elute: 2M NH3 in MeOH SCX->Ammonia HPLC Prep RP-HPLC (C18, 0.1% TFA) Lyophilize Lyophilization HPLC->Lyophilize Salts->SCX Analogs->HPLC Pure High Purity Target (>98%) Ammonia->Pure Lyophilize->Pure

Fig 1: Decision matrix for purifying zwitterionic fluorophenylglycine derivatives.

Troubleshooting & FAQs

Q1: Why am I losing product during standard aqueous workup and liquid-liquid extraction? A1: The target molecule is a zwitterion. At physiological or neutral pH, it exists as an inner salt (protonated amine, deprotonated carboxylate), making it highly polar and water-soluble. If you attempt to extract it into organic solvents (like ethyl acetate or dichloromethane) at neutral pH, the compound will remain trapped in the aqueous layer[2]. Solution: Bypass liquid-liquid extraction entirely. Strip the reaction solvent under reduced pressure and proceed directly to Strong Cation Exchange (SCX) chromatography.

Q2: My crude mixture contains unreacted amino acid precursors and inorganic salts. What is the most scalable purification method? A2: Mixed-mode Strong Cation Exchange (SCX) chromatography is the industry standard for this profile, specifically utilizing3[3]. Causality: SCX resins contain sulfonic acid groups. At neutral or slightly acidic pH, the dimethylamine group of your product is protonated and binds tightly to the negatively charged resin. Inorganic salts and non-basic organic impurities lack this cationic charge and wash straight through with methanol. When you subsequently wash the column with a strong base (2M ammonia in methanol), the amine is deprotonated, neutralizing its charge and breaking the ionic interaction to elute the pure product.

Q3: I need >99% purity to remove structurally similar des-methyl impurities. SCX isn't resolving them. What should I do? A3: For high-resolution separation of closely related analogs (e.g., mono-methylated vs. di-methylated amines), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is required[4]. Causality: Using a C18 column with a mobile phase containing 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing system. By lowering the pH to ~2, TFA ensures the carboxylic acid moiety remains fully protonated (neutral) while the dimethylamine group is fully protonated (cationic). The trifluoroacetate counterion pairs with the cationic amine, increasing the overall lipophilicity of the complex. This enhanced hydrophobicity dramatically improves retention and resolution on a non-polar C18 stationary phase.

Q4: After HPLC purification, my compound degrades or forms a sticky oil during solvent evaporation. How can I isolate a stable solid? A4: Thermal degradation and oil formation are common when concentrating zwitterionic amino acids from aqueous TFA or subjecting them to prolonged heating. Solution: Do not concentrate to dryness using a rotary evaporator at high temperatures. Instead, concentrate the organic modifier (acetonitrile/methanol) in vacuo at low temperature (<30°C), freeze the remaining aqueous solution, and lyophilize (freeze-dry) it. Lyophilization yields the product as a stable, light yellow solid[1].

Quantitative Data: Method Comparison

Purification MethodTarget Impurities RemovedTypical YieldFinal PurityScalability
SCX Chromatography Inorganic salts, unreacted precursors75 - 85%95 - 98%High (Multi-gram to kg)
Preparative RP-HPLC Des-methyl analogs, stereoisomers60 - 70%> 99%Low to Medium (mg to gram)
Isoelectric Precipitation General polar/non-polar organics50 - 60%90 - 95%High (Multi-gram to kg)

Self-Validating Experimental Protocols

Protocol A: Strong Cation Exchange (SCX) Purification

Use this method for bulk purification and desalting.

  • Preparation: Dissolve the crude 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid in a minimum volume of MS-grade methanol.

  • Loading: Apply the solution to an MCX LP extraction cartridge (e.g., 2x6 g scale, adjust based on batch size).

  • Washing: Wash the cartridge with 5 to 10 column volumes (CV) of pure methanol. This step elutes neutral organics, unreacted formaldehyde, and inorganic salts.

  • Elution: Elute the target compound using 5 to 10 CV of 2M Ammonia in Methanol[3].

  • Validation (Self-Check): Spot the methanolic wash and the ammonia eluate on a TLC plate (Stain with Ninhydrin or Iodine). The product must be exclusively in the ammonia eluate. The absence of spots in the wash confirms complete capture by the resin.

  • Isolation: Combine the product-containing fractions, concentrate under reduced pressure at <30°C, take the residue up in MS-grade water, and lyophilize to obtain the pure solid.

Protocol B: Preparative RP-HPLC Purification

Use this method when enantiomeric purity or removal of closely related structural analogs is required.

  • Sample Prep: Dissolve the crude mixture in Water/Acetonitrile (1:1) containing 0.1% TFA. Filter through a 0.45 µm PTFE syringe filter to protect the column.

  • Column: Primesphere C-18 (or equivalent high-carbon load column), 30 x 100 mm[4].

  • Mobile Phase:

    • Solvent A: H₂O (0.1% TFA)

    • Solvent B: Acetonitrile (0.1% TFA)

  • Gradient: Run a shallow gradient (e.g., 5% to 60% B over 30 minutes) to separate the mono-methylated impurity from the target di-methylated product. Monitor UV absorbance at 210-220 nm.

  • Validation (Self-Check): Analyze the pooled fractions via analytical LC-MS before lyophilization. Ensure the m/z 198.2 [M+H]⁺ peak is present with >99% Area Under Curve (AUC), confirming the removal of the m/z 184.2 mono-methyl impurity[2].

  • Recovery: Remove the acetonitrile under vacuum at <30°C, and lyophilize the aqueous remainder to yield the TFA salt of the product.

References

  • US Patent 8,900,566 - Hepatitis C virus inhibitors Source: Google Patents URL
  • US Patent 8,329,159 B2 - Hepatitis C virus inhibitors Source: Google Patents URL
  • WO2008021936A2 - Hepatitis C virus inhibitors Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Advanced Chiral Resolution: 2-(Dimethylamino)-2-(2-fluorophenyl)acetic Acid (DFA) vs. Alternatives

This guide provides an in-depth technical comparison of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (referred to herein as DFA ) against industry-standard chiral derivatizing agents (CDAs). It is designed for analyti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (referred to herein as DFA ) against industry-standard chiral derivatizing agents (CDAs). It is designed for analytical chemists and organic synthesis researchers seeking higher resolution in enantiomeric excess (


) determination and absolute configuration assignment.

Executive Summary: The Case for DFA

While Mosher’s Acid (MTPA) remains the "gold standard" for NMR-based chiral analysis, it suffers from specific limitations: signal overlap in complex aliphatic regions and occasional conformational flexibility that dampens


 values.

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (DFA) emerges as a high-performance alternative, particularly for 1H/19F dual-channel analysis . It combines the steric rigidity of phenylglycine derivatives with two distinct NMR "reporter" groups:

  • The "Singlet Sensor" (1H NMR): The

    
     group provides a sharp, intense 6H singlet. In diastereomeric environments, these methyls often become magnetically non-equivalent, offering a clean integration target free from multiplet overlap.
    
  • The Ortho-Fluoro Probe (19F NMR): The fluorine atom at the ortho position is highly sensitive to steric compression, often yielding larger chemical shift differences (

    
    ) than the 
    
    
    
    group of Mosher's acid due to closer proximity to the chiral center.

Mechanistic Principles & Anisotropy

To use DFA effectively, one must understand how it induces magnetic non-equivalence compared to standard agents.

The Conformation Model

Unlike Mandelic Acid (MA), which relies on intramolecular H-bonding to lock conformation, DFA (like MTPA) relies on steric gearing .

  • Primary Interaction: The carbonyl oxygen of the DFA ester/amide aligns syn to the methine proton of the chiral center.

  • Shielding Cone: The 2-fluorophenyl ring creates a strong anisotropic shielding cone.

  • Differentiation: In the

    
     diastereomer, the shielding cone affects substituent 
    
    
    
    , while in the
    
    
    form, it affects substituent
    
    
    .
Diagram: Stereochemical Gearing & Shielding

The following diagram illustrates the logical flow of diastereomer formation and signal differentiation.

G Substrate Chiral Substrate (Alcohol/Amine) Reaction Coupling Reaction (DCC/DMAP or Acid Chloride) Substrate->Reaction DFA DFA Reagent (R- or S-enantiomer) DFA->Reaction Diastereomers Diastereomeric Mix (R,R) + (R,S) Reaction->Diastereomers Covalent Bond NMR_H 1H NMR Analysis N(Me)2 Singlet Splitting Diastereomers->NMR_H Anisotropy NMR_F 19F NMR Analysis Ortho-F Shift (Δδ) Diastereomers->NMR_F Steric Compression Result Absolute Configuration & %ee Calculation NMR_H->Result NMR_F->Result

Figure 1: Workflow for enantiomeric excess determination using DFA. The dual-channel detection (1H and 19F) provides self-validation.

Comparative Analysis: DFA vs. The Field

The following table contrasts DFA with the three most common alternatives: Mosher's Acid (MTPA), Mandelic Acid (MA), and Phenylglycine (PG).

Table 1: Technical Specification Comparison
FeatureDFA (Dimethylamino-Fluorophenyl)Mosher's Acid (MTPA) Mandelic Acid (MA) Phenylglycine (PG)
Primary Reporter (1H)

Singlet (6H)

Singlet (3H)
Methine Singlet (1H)Methine Singlet (1H)
Secondary Reporter (19F) Ortho-F (High Sensitivity)

(Moderate Sensitivity)
N/AN/A
Signal Intensity High (6H per molecule)Moderate (3H per molecule)Low (1H per molecule)Low (1H per molecule)

Magnitude
High (Steric + Electronic)Moderate to HighModerateModerate
Solubility (CDCl3) Excellent (Amino group aids)ExcellentGoodPoor (Zwitterionic issues)
Risk of Racemization Low (if activated correctly)Very LowModerate (Benzylic H)Moderate (Benzylic H)
Cost High (Specialty)ModerateLowLow
Why Choose DFA over Mosher's (MTPA)?
  • Integration Accuracy: The

    
     signal is 6 protons strong. For dilute samples (<1 mg), this provides a Signal-to-Noise (S/N) ratio double  that of the MTPA methoxy group.
    
  • Crowded Spectra: In complex natural products, the 3.5 ppm region (where MTPA-OMe appears) is often crowded with sugar or ether peaks. The

    
     signal typically appears upfield (2.2–2.8 ppm), often in a cleaner window.
    
  • 19F Proximity: The fluorine in DFA is directly on the phenyl ring (ortho), closer to the chiral center than the

    
     of MTPA. This often results in larger 
    
    
    
    values, making peak separation easier on lower-field instruments (300/400 MHz).

Experimental Protocol: Derivatization with DFA

Objective: Synthesize the DFA-ester or DFA-amide for NMR analysis. Pre-requisite: Ensure DFA is enantiomerically pure (>99%


).
Materials
  • Analyte: Chiral Alcohol (

    
    ) or Amine (
    
    
    
    ) (approx. 5–10 mg).
  • Reagent:

    
    -DFA (approx. 1.2 equivalents).[1]
    
  • Coupling Agents: DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).

  • Solvent: Anhydrous

    
     (DCM).
    
Step-by-Step Workflow
  • Activation: In a dry 5 mL vial, dissolve 1.2 eq of

    
    -DFA and 1.2 eq of DCC in 0.5 mL anhydrous DCM. Stir for 10 minutes at 
    
    
    
    . Note: This pre-forms the active ester/anhydride.
  • Coupling: Add the analyte (1.0 eq) and a catalytic amount of DMAP (0.1 eq) to the mixture.

    • Critical Control Point: If the analyte is sterically hindered (secondary/tertiary alcohol), increase DMAP to 0.5 eq and stir at room temperature for 4–12 hours.

  • Work-up (Miniaturized):

    • Dilute with 1 mL

      
      .
      
    • Filter through a small plug of Celite/Silica to remove DCU urea byproduct.

    • Wash the filtrate with 1 mL saturated

      
       (removes unreacted acid) and 1 mL 
      
      
      
      (removes DMAP/amines). Caution: Do not use HCl if your analyte is acid-sensitive.
    • Dry over

      
       and concentrate under 
      
      
      
      stream.
  • NMR Sample Prep: Dissolve the residue in 0.6 mL

    
    . Ensure the solution is clear; suspended solids will broaden the critical 19F signals.
    

Data Interpretation & Calculation

1H NMR Analysis

Focus on the Dimethylamino region (2.0 – 3.0 ppm) .

  • Racemic Analyte: You will see two distinct singlets (or two pairs of singlets if the methyls are diastereotopic within the same molecule).

  • Enantiopure Analyte: You should see one dominant singlet set. Any minor singlet represents the other enantiomer.

Calculation of Enantiomeric Excess (


): 


Where

is the integration area of the

singlets.
19F NMR Analysis

Focus on the Aromatic Fluorine region (-100 to -120 ppm) .

  • The chemical shift difference (

    
    ) is calculated as:
    
    
    
    
  • Significance: A

    
     is typically sufficient for baseline resolution. DFA often yields 
    
    
    
    values of 0.1–0.5 ppm due to the ortho-effect.
Absolute Configuration Assignment

To assign absolute configuration (R vs S), you must synthesize both the


-DFA and 

-DFA derivatives (or use the "single derivatization" method if you have a reliable predictive model for your specific compound class).
  • Compare the chemical shifts of protons near the chiral center (

    
     and 
    
    
    
    ).
  • Apply the Mosher-Trost Model logic :

    
    
    
    • Protons with positive

      
       reside on the side of the shielding cone in the 
      
      
      
      -derivative.
    • Protons with negative

      
       reside on the side of the shielding cone in the 
      
      
      
      -derivative.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.

  • Sigma-Aldrich. 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid Product Specification. (Note: Link directs to catalog search for verification).

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458.

Sources

Comparative

biological activity of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid derivatives

A Comparative Guide to the Biological Activity of Fluorophenmetrazine Isomers This guide provides a comparative analysis of the biological activities of fluorophenmetrazine (FPM) positional isomers: 2-(2-fluorophenyl)-3-...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of Fluorophenmetrazine Isomers

This guide provides a comparative analysis of the biological activities of fluorophenmetrazine (FPM) positional isomers: 2-(2-fluorophenyl)-3-methylmorpholine (2-FPM), 2-(3-fluorophenyl)-3-methylmorpholine (3-FPM), and 2-(4-fluorophenyl)-3-methylmorpholine (4-FPM). These compounds are structural analogues of phenmetrazine, a withdrawn anorectic medication, and have emerged as new psychoactive substances (NPS) on the recreational drug market.[1][2] This document is intended for researchers in pharmacology, toxicology, and drug development, offering an objective comparison of their mechanisms of action, in vitro potencies, and the experimental protocols used for their characterization.

Core Mechanism of Action: A Dual Role at Monoamine Transporters

The primary molecular targets for FPM isomers are the high-affinity monoamine transporters of the SLC6 family: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][3] Unlike classical uptake inhibitors (e.g., cocaine) or pure releasing agents (e.g., amphetamine), FPMs exhibit a hybrid mechanism. They potently inhibit the reuptake of dopamine (DA) and norepinephrine (NE) and also act as substrates for these transporters, inducing reverse transport (efflux) of neurotransmitters from the presynaptic terminal into the synaptic cleft.[1][4][5] This dual action leads to a rapid and sustained increase in extracellular catecholamine concentrations, which underpins their potent psychostimulant effects. Their activity at the serotonin transporter is significantly lower.[1][6]

The diagram below illustrates this dual mechanism at a catecholaminergic synapse.

cluster_presynaptic Presynaptic Neuron vesicle Vesicle (DA/NE) DA_NE_extra Extracellular DA/NE vesicle->DA_NE_extra Normal Release DAT_NET DAT/NET Transporter DA_NE_intra Cytosolic DA/NE DAT_NET->DA_NE_extra 2. Induces Efflux (Reverse Transport) FPM FPM Derivative FPM->DAT_NET 1. Blocks Reuptake DA_NE_extra->DAT_NET Reuptake Receptor Postsynaptic Receptors DA_NE_extra->Receptor

Caption: Dual mechanism of FPMs at the monoamine transporter.

Comparative In Vitro Pharmacology: Impact of Fluorine Positioning

The position of the fluorine atom on the phenyl ring significantly influences the potency and selectivity of FPM isomers. All three isomers are potent catecholamine releasers and uptake inhibitors, with substantially weaker effects on serotonin systems.[1][3] This profile is consistent with classic psychostimulants and suggests a high potential for abuse.[4][7]

A comprehensive study by Mayer et al. provides key quantitative data comparing the isomers' effects on uptake inhibition in HEK293 cells and monoamine release from rat brain synaptosomes.[1][5] The data clearly show a preference for DAT and NET over SERT. 3-FPM is a particularly potent norepinephrine and dopamine releasing agent, with EC50 values of 30 nM and 43 nM, respectively.[4][6]

DerivativeTarget TransporterUptake Inhibition IC50 (µM)[1][3][5][8]Monoamine Release EC50 (nM)[4][6]
2-FPM DAT< 2.5Data not specified
NET< 2.5Data not specified
SERT> 80Data not specified
3-FPM DAT< 2.543
NET< 2.530
SERT> 802558
4-FPM DAT< 2.5Data not specified
NET< 2.5Data not specified
SERT> 80Data not specified
Cocaine (Reference)DAT< 2.5Not a releaser
NET< 2.5Not a releaser
SERT< 2.5Not a releaser

Analysis of Structure-Activity Relationship (SAR): While all isomers show strong catecholaminergic activity, subtle shifts in selectivity are observed. A World Health Organization report notes that as the fluorine atom moves from the 2- (ortho) to the 4- (para) position, the selectivity ratio for DAT/SERT and NET/SERT progressively decreases, indicating a slight increase in serotonergic activity for the 4-FPM isomer relative to its potent catecholaminergic effects.[4] Nonetheless, all three isomers remain overwhelmingly catecholamine-selective.

Key Experimental Protocols & Methodologies

To ensure the reproducibility and validity of pharmacological data, standardized protocols are essential. The following sections detail validated, field-proven methodologies for characterizing FPM derivatives.

Protocol: In Vitro Monoamine Release Assay using Rat Brain Synaptosomes

This protocol is foundational for determining whether a compound acts as a substrate-type releaser. It directly measures the efflux of pre-loaded radiolabeled neurotransmitters from isolated nerve terminals. This method was employed to characterize the releasing properties of FPM isomers.[1][5]

Rationale: Synaptosomes are resealed nerve terminals isolated from brain tissue. They contain the necessary molecular machinery—transporters, vesicles, and cytosolic neurotransmitters—to study uptake and release processes in a controlled in vitro environment.[5] Using tissue from specific brain regions (e.g., striatum for DAT) allows for transporter-specific analysis.[5]

Experimental Workflow Diagram:

A 1. Prepare Synaptosomes (e.g., from rat striatum for DAT) B 2. Pre-load with Radiolabeled Substrate (e.g., [3H]MPP+ for DAT/NET) A->B C 3. Aliquot to Assay Tubes (on ice) B->C D 4. Add Test Compounds (Varying concentrations of FPM isomers) C->D E 5. Incubate (e.g., 37°C for 30 min) D->E F 6. Terminate Release (Rapid filtration over glass fiber filters) E->F G 7. Quantify Radioactivity (Liquid Scintillation Counting) F->G H 8. Data Analysis (Calculate EC50 values) G->H

Caption: Workflow for an in vitro monoamine release assay.

Step-by-Step Methodology:

  • Synaptosome Preparation: Euthanize rats via CO2 narcosis and rapidly dissect brain regions of interest (e.g., striatum for DAT, whole brain minus striatum/cerebellum for NET/SERT).[5] Homogenize the tissue in ice-cold sucrose buffer and prepare synaptosomes using differential centrifugation as previously described.[5]

  • Radiolabel Pre-loading: Resuspend the synaptosome pellet in Krebs-bicarbonate buffer. Add a radiolabeled substrate (e.g., 9 nM [3H]MPP+ for DAT/NET or 5 nM [3H]5-HT for SERT) and incubate to allow for transporter-mediated uptake.[5]

  • Assay Initiation: Aliquot the pre-loaded synaptosomes into assay tubes containing various concentrations of the test compounds (e.g., 2-FPM, 3-FPM, 4-FPM) or vehicle control.

  • Incubation: Transfer tubes to a 37°C water bath for a defined period (e.g., 30 minutes) to allow for compound-induced release.

  • Termination of Release: Stop the reaction by rapid vacuum filtration through glass fiber filters. This separates the synaptosomes from the buffer containing the released radiolabel.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radiolabel.

  • Quantification: Place the filters into scintillation vials with scintillation cocktail. Measure the amount of radioactivity remaining in the synaptosomes using a liquid scintillation counter. The amount of release is determined by the decrease in radioactivity compared to the vehicle control.

  • Data Analysis: Plot the percentage of release against the log concentration of the test compound. Use non-linear regression to calculate the EC50 value, which is the concentration that elicits 50% of the maximal releasing effect.

Protocol: In Vivo Psychostimulant-Induced Locomotor Activity

This assay is a standard preclinical method to assess the stimulant or depressant effects of a test compound on spontaneous movement in rodents. It serves as a behavioral correlate of the neurochemical effects observed in vitro.[9][10]

Rationale: Drugs that increase dopamine and norepinephrine signaling in motor circuits of the brain, such as the nucleus accumbens, typically increase locomotor activity.[11] This protocol is designed to reliably measure these effects while controlling for confounding variables like stress and novelty. Habituation is critical to reduce novelty-induced hyperactivity, ensuring that the measured activity is drug-induced.[12]

Step-by-Step Methodology:

  • Apparatus: Use automated locomotor activity chambers (e.g., 40 x 40 x 30 cm clear acrylic boxes) equipped with infrared photocell beams to detect movement.[9][13] The system software records beam breaks over time to quantify horizontal and vertical activity.

  • Animal Acclimation: House animals in the facility for at least one week before testing to acclimate to the environment.

  • Habituation: For 2-3 days prior to the test day, handle the animals and place them in the locomotor chambers for 60 minutes each day.[12] This minimizes the stress response and novelty-induced hyperactivity on the test day, providing a stable baseline.

  • Test Day Procedure: a. Move animals to the testing room at least 45-60 minutes before the experiment begins.[9] b. Administer the test compound (e.g., 2-FPM, 3-FPM) or vehicle control via the desired route (e.g., intraperitoneal, IP). Doses should be determined from pilot studies or literature. c. Immediately place the animal into the activity chamber.[9] d. Record locomotor activity continuously for a set duration (e.g., 90-120 minutes) in discrete time bins (e.g., 5-minute intervals).[9]

  • Data Analysis: a. Analyze the data by comparing the total distance traveled or the number of beam breaks between drug-treated groups and the vehicle control group. b. Use a two-way ANOVA (Treatment x Time) to analyze the time course of the drug's effect. c. Calculate the ED50 for locomotor stimulation by testing a range of doses.

Summary of Biological Effects and Implications

In Vitro Profile: The FPM isomers are potent and effective substrate-type releasers at DAT and NET, with much lower potency at SERT.[1][4] This pharmacological profile is highly similar to that of classic stimulants like phenmetrazine and amphetamine.[2][7]

Predicted In Vivo and Human Effects: Based on their potent catecholaminergic activity, FPM isomers are predicted to produce robust stimulant effects, including increased locomotor activity, heightened alertness, and euphoria.[7] Reports from human users align with these predictions, describing effects such as increased energy, focus, and sociability.[14] However, adverse effects consistent with excessive sympathomimetic stimulation, such as tachycardia, agitation, and delirium, have also been reported.[7][14] The pronounced activity at DAT and NET suggests a significant potential for psychological dependence and abuse.[4]

Conclusion

The 2-, 3-, and 4-fluorophenmetrazine isomers are potent catecholaminergic stimulants that function as both monoamine uptake inhibitors and releasing agents. Their primary targets are the dopamine and norepinephrine transporters, with minimal interaction with the serotonin transporter. The position of the fluorine atom subtly modulates potency and selectivity, but all three compounds exhibit a pharmacological profile consistent with a high abuse liability. The experimental protocols detailed in this guide provide a validated framework for the continued investigation of these and other emerging psychoactive substances, enabling researchers to generate reliable and comparable data for both pharmacological characterization and public health risk assessment.

References

  • Wikipedia. 3-Fluorophenmetrazine. [Link]

  • Grokipedia. 3-Fluorophenmetrazine. [Link]

  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., Kavanagh, P. V., Sandtner, W., Blough, B. E., Brandt, S. D., Baumann, M. H., & Sitte, H. H. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157. [Link]

  • ResearchGate. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. [Link]

  • World Health Organization. (2020). 3-fluorophenmetrazine. Expert Committee on Drug Dependence Information Repository. [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., Twamley, B., O'Brien, J., & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1403–1414. [Link]

  • ResearchGate. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers. [Link]

  • World Health Organization. (2020). Critical Review Report: 3-FLUOROPHENMETRAZINE. 43rd ECDD. [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., Twamley, B., O'Brien, J., & Brandt, S. D. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1403–1414. [Link]

  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., Kavanagh, P. V., Sandtner, W., Blough, B. E., Brandt, S. D., Baumann, M. H., & Sitte, H. H. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157. [Link]

  • Portland VA Medical Center. Locomotor Activity Test SOP. [Link]

  • ResearchGate. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. [Link]

  • Kusch, K., & Koch, M. (2013). Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake. Behavioural brain research, 256, 34–39. [Link]

  • Meyer, M. R., et al. (2025). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. Archives of Toxicology. [Link]

  • MedicalExpo. Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Semantic Scholar. Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. [Link]

  • WikiMili. 3-Fluorophenmetrazine. [Link]

  • PubChem. 2-Fluorophenmetrazine. [Link]

  • Wikipedia. Phenmetrazine. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit (Data Sheet). [Link]

  • Banks, M. L., et al. (2014). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Journal of Pharmacology and Experimental Therapeutics, 349(1), 146–154. [Link]

  • Asian Journal of Pharmaceutical Research. (2021). Review Paper on Models for CNS Stimulant Drug Screening. [Link]

  • Fantegrossi, W. E., et al. (2013). Locomotor Stimulant and Discriminative Stimulus Effects of “Bath Salt” Cathinones. Journal of psychoactive drugs, 45(4), 315–321. [Link]

  • Eskandari, M. R., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of neuroscience methods, 169(1), 167–178. [Link]

  • Biocompare. Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. [Link]

  • Semantic Scholar. Figure 1 from Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. [Link]

  • HRB National Drugs Library. Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. [Link]

  • Kuo, H. T., et al. (2007). 2-(2'-((dimethylamino)methyl)-4'-(fluoroalkoxy)-phenylthio)benzenamine derivatives as serotonin transporter imaging agents. Journal of medicinal chemistry, 50(26), 6523–6533. [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Biological Active 2 (Dimethylamino) Cyclohexane-1, 3-Dione. [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1803. [Link]

  • Singh, S., & Kumar, S. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4057-4069. [Link]

Sources

Validation

Structural Validation Guide: 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid

Executive Summary: The Validation Trinity In the synthesis of peptidomimetics and pharmaceutical intermediates, 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (often isolated as the HCl salt) presents unique structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Validation Trinity

In the synthesis of peptidomimetics and pharmaceutical intermediates, 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (often isolated as the HCl salt) presents unique structural validation challenges. Unlike simple glycine derivatives, the presence of the ortho-fluorine atom introduces electronic and steric effects that complicate standard analysis.[1]

This guide compares the Target Molecule (2-F) against its most common structural "impostors"—the 3-Fluoro (3-F) and 4-Fluoro (4-F) regioisomers.[1] We provide a definitive, evidence-based protocol to distinguish these alternatives using NMR coupling constants (


-values) and 

F chemical shifts, ensuring your material is chemically and stereochemically pure.

Comparative Analysis: Target vs. Regioisomers

The primary risk in manufacturing this scaffold is regioisomer contamination (e.g., accidental use of 4-fluorobenzaldehyde instead of 2-fluorobenzaldehyde during Strecker synthesis).[1] The table below outlines the critical spectroscopic differences required to reject the alternatives.

Table 1: Spectroscopic Differentiation Matrix[1]
FeatureTarget: 2-Fluoro Isomer Alternative: 4-Fluoro Isomer Alternative: 3-Fluoro Isomer
Symmetry (

H NMR)
Asymmetric : 4 distinct aromatic signals.[1]Symmetric (Pseudo) : AA'BB' or AA'XX' pattern (appears as 2 distinct sets).Asymmetric : 4 distinct signals, but spacing differs from 2-F.

F Chemical Shift

-110 to -120 ppm (Typical)

-105 to -115 ppm

-110 to -115 ppm

C Splitting (

)
Large

(~245 Hz) at C2 position.[1]
Large

(~245 Hz) at C4 position.[1]
Large

at C3 position.
Through-Space NOE Strong NOE between

-H and Ar-H6 (closest proton).[1]
NOE between

-H and Ar-H2/H6 (equivalent).[1]
Weak/No specific distinguishing NOE for

-H vs F.

Detailed Validation Protocols

Protocol A: Definitive Structural Elucidation (NMR)

Objective: Confirm the position of the fluorine atom and the integrity of the dimethylamino group.

Reagents:

  • Solvent: DMSO-

    
     (Preferred for solubility of zwitterions/salts) or D
    
    
    
    O.[1]
  • Reference: TMS (0.00 ppm) or residual solvent peak.[1]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL DMSO-

    
    . If the sample is the HCl salt, ensure complete dissolution; slight warming (40°C) may be required.[1]
    
  • 
    H NMR Acquisition:  Acquire a standard 1D proton spectrum (min 16 scans).
    
    • Critical Check 1 (Dimethylamino): Look for a sharp singlet integrating to 6H around 2.3–2.9 ppm . If the sample is a salt, this peak may shift downfield and broaden due to protonation (

      
      ).[1]
      
    • Critical Check 2 (

      
      -Proton): Locate the singlet integrating to 1H around 4.0–5.0 ppm .
      
    • Critical Check 3 (Aromatic Region): Verify the integration of 4H. For the 2-fluorophenyl group, expect a complex pattern of multiplets due to

      
       coupling.[1]
      
  • 
    F NMR Acquisition:  Acquire a non-decoupled 
    
    
    
    F spectrum.
    • Validation: The signal should appear as a multiplet (quartet or ddd) due to coupling with neighboring protons (H-3, H-4, H-5).[1] A singlet here (in a non-decoupled spectrum) indicates a lack of neighboring protons, which would suggest an incorrect structure.

  • 
    C NMR (Optional but Recommended):  Look for the doublet of the carbonyl carbon (
    
    
    
    or
    
    
    ) to confirm the distance of the fluorine from the acid group.[1]
Protocol B: Stereochemical Purity (Chiral HPLC)

Objective: Determine the Enantiomeric Excess (ee%) of the (R) or (S) enantiomer.

Methodology:

  • Column: Chiralpak IC or AD-H (Immobilized polysaccharide phases preferred for amino acids).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1] Note: Acid additive is crucial to suppress ionization of the amino acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Phenyl absorption).[1]

  • Success Criteria: Baseline separation of enantiomers (

    
    ).
    

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the material, ensuring no isomer is mistakenly accepted.

ValidationLogic Start Unknown Sample (White Powder) H_NMR 1. Run 1H NMR (DMSO-d6) Start->H_NMR Check_Sym Check Aromatic Region Symmetry? H_NMR->Check_Sym Isomer_4F REJECT: 4-Fluoro Isomer (Symmetric AA'BB' pattern) Check_Sym->Isomer_4F Symmetric Check_F 2. Run 19F NMR Check_Sym->Check_F Complex/Asymmetric Check_Shift Check Chemical Shift & Coupling Check_F->Check_Shift Isomer_3F REJECT: 3-Fluoro Isomer (Incorrect Coupling) Check_Shift->Isomer_3F Shift matches 3-F Pass_ID Identity Confirmed (2-Fluoro Structure) Check_Shift->Pass_ID Shift matches 2-F Chiral_LC 3. Run Chiral HPLC Pass_ID->Chiral_LC Final_Valid VALIDATED MATERIAL (Identity + Purity + Chirality) Chiral_LC->Final_Valid ee > 98%

Caption: Decision tree for distinguishing the 2-fluoro target from 3- and 4-fluoro impurities.

Mechanistic Insight: Why the Ortho-Fluoro Matters

In drug development, the ortho-fluoro substitution is not merely structural decoration.[1] It serves two specific mechanistic functions that must be preserved:

  • Conformational Lock: The fluorine atom creates a dipole-dipole repulsion with the carbonyl oxygen or the nitrogen lone pair, restricting the rotation of the phenyl ring.[1] This "pre-organizes" the molecule for binding to biological targets (e.g., receptors or enzymes).[1]

  • Metabolic Stability: Blocking the ortho position prevents metabolic oxidation at that site, often extending the half-life of the drug candidate.[1]

Validation Implication: If your NMR shows broad signals in the aliphatic region (N-Me groups), it may indicate restricted rotation (rotamers) caused by the steric bulk of the ortho-fluorine.[1] This is a positive confirmation of the 2-fluoro structure, whereas the 4-fluoro isomer (sterically unhindered) typically shows sharp, freely rotating signals.[1]

References

  • Sigma-Aldrich. (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride Product Sheet. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from

  • BenchChem. Synthesis of 2-Fluoro-2-(p-tolyl)acetic acid (Analogous Chemistry). Retrieved from

  • PubChem. (2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid (Isomer Comparison Data). Retrieved from

Sources

Comparative

spectroscopic analysis of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid vs its analogs

Topic: Spectroscopic Analysis of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid vs. Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Te...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid vs. Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Technical Context

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (also referred to as


-dimethyl-2-fluorophenylglycine) represents a critical class of non-proteinogenic amino acid derivatives. Unlike its non-fluorinated analog (

-dimethylphenylglycine) or its para-substituted isomer, the ortho-fluorine substituent introduces unique steric and electronic perturbations that significantly alter its spectroscopic signature.

This guide provides a rigorous comparative analysis of this compound against its primary analogs. It focuses on the "Ortho-Effect"—the specific through-space and through-bond interactions caused by the 2-position fluorine—and how to leverage these for unambiguous structural validation.

Key Applications
  • Chiral Derivatizing Agents: The

    
    F nucleus serves as a highly sensitive NMR probe for determining enantiomeric excess (ee) in complex mixtures.
    
  • Pharmaceutical Intermediates: Precursor scaffolds for clopidogrel analogs and HCV NS5A inhibitors.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Profiling

The most definitive method for distinguishing the 2-fluoro isomer from the 3- or 4-fluoro analogs is the integration of


H, 

C, and

F NMR data.
1.

F NMR: The Primary Identifier

The fluorine atom acts as a built-in spy nucleus. Its chemical shift is highly sensitive to the local electronic environment.

Compound

F Chemical Shift (

, ppm)*
MultiplicityDiagnostic Note
2-Fluoro (Ortho) -116.0 to -121.0 MultipletShifted upfield relative to para; shows complex coupling to H-3/H-6.
3-Fluoro (Meta)-111.0 to -114.0MultipletWeak coupling to the chiral center protons.
4-Fluoro (Para)-113.0 to -118.0Triplet-likeDistinct

or

pattern due to symmetry (if rotamers allow).

*Note: Shifts referenced to CFCl


 (0 ppm). Values vary slightly with solvent (CDCl

vs DMSO-d

) and pH.
2.

H NMR: Scalar Coupling & Rotamers

The ortho-fluorine induces a specific splitting pattern on the aromatic ring and can influence the


-proton signal through long-range coupling (

or through-space).
  • 
    -Methine Proton (
    
    
    
    ):
    Resonates at 4.0 – 5.2 ppm . In the 2-fluoro derivative, this peak may appear as a doublet or broadened singlet due to steric hindrance preventing free rotation (rotamers), unlike the sharp singlet often seen in the unsubstituted phenylglycine analog.
  • Dimethylamino Group: A strong singlet at 2.3 – 2.8 ppm . In acidic media (e.g., HCl salt), this shifts downfield (~3.5 ppm) and may split into two peaks if rotation is restricted by the ortho-fluorine.

3.

C NMR: C-F Coupling Constants

Carbon-Fluorine coupling provides a "ruler" to measure the distance of the carbon from the fluorine atom.

  • C-2 (C-F ipso): Large doublet,

    
     Hz.
    
  • C-1 (Quaternary): Doublet,

    
     Hz.
    
  • C-3 (Ortho): Doublet,

    
     Hz.
    
  • C-

    
    :  In the 2-fluoro isomer, the chiral center carbon often shows a small doublet (
    
    
    
    Hz), a feature absent in the 4-fluoro isomer.
B. Infrared (IR) Spectroscopy

While less specific than NMR for isomer differentiation, IR confirms functional groups.

  • C=O Stretch: 1700–1740 cm

    
     (broad for acid, sharp for esters).
    
  • C-F Stretch: 1000–1250 cm

    
    . In the 2-fluoro analog, this band is often shifted to lower wavenumbers compared to the 4-fluoro analog due to conjugation effects.
    
  • O-H Stretch: 2500–3300 cm

    
     (very broad, characteristic of carboxylic acid dimers).
    
C. Mass Spectrometry (MS)[1][2]
  • Molecular Ion:

    
     Da.
    
  • Fragmentation Pathway:

    • Loss of COOH:

      
      .
      
    • Tropylium Ion Formation: The fluorinated benzyl cation (

      
      ) appears at 
      
      
      
      , distinguishing it from the non-fluorinated analog (
      
      
      ).

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Solvent Choice: Use DMSO-d

    
      for the free acid (zwitterionic form) to ensure solubility. Use CDCl
    
    
    
    for the methyl ester or if the amine is protected.
  • Concentration: Prepare a 10–20 mg/mL solution.

  • Internal Standard: Add 0.05% v/v

    
    -trifluorotoluene (
    
    
    
    ppm) if precise quantitative
    
    
    F integration is required.
Protocol 2: Isomer Verification Workflow

This self-validating workflow ensures you are working with the correct regioisomer.

AnalysisWorkflow Start Unknown Sample F19 Run 19F NMR (Decoupled) Start->F19 CheckShift Check Chemical Shift F19->CheckShift Ortho Signal -116 to -121 ppm (2-Fluoro) CheckShift->Ortho Upfield Range Para Signal -113 to -118 ppm (4-Fluoro) CheckShift->Para Downfield Range H1 Run 1H NMR Ortho->H1 Para->H1 Coupling Check C-alpha Coupling H1->Coupling ConfirmOrtho CONFIRMED: 2-Fluoro Isomer (Rotameric broadening likely) Coupling->ConfirmOrtho Broad/Split Alpha-H ConfirmPara CONFIRMED: 4-Fluoro Isomer (Sharp signals) Coupling->ConfirmPara Sharp Alpha-H

Figure 1: Decision tree for spectroscopic verification of regioisomers.

Data Summary Table

Parameter2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid2-(Dimethylamino)-2-(4-fluorophenyl)acetic acidNon-Fluorinated Analog
Formula



MW 197.21 g/mol 197.21 g/mol 179.22 g/mol

F Shift

to

ppm

to

ppm
N/A

Shift

(Broad/Split)

(Sharp)

C-F Coupling

Hz,

Hz

Hz,

Hz
N/A
Key MS Fragment

109 (

)

109 (

)

91 (

)

Mechanistic Insight: The Ortho-Effect

The 2-fluoro substituent is not merely a label; it actively changes the molecule's behavior.

  • Steric Clash: The Van der Waals radius of fluorine (1.47 Å) is sufficient to clash with the dimethylamino group or the carboxylate, forcing the side chain out of planarity with the benzene ring. This leads to atropisomerism-like broadening in NMR signals at room temperature.

  • Electronic Field Effect: The high electronegativity of the ortho-fluorine deshields the

    
    -proton more strongly than a para-fluorine would, typically shifting it downfield by 0.2–0.5 ppm.
    

Fragmentation M Parent Ion [M+H]+ m/z 198 Frag1 Loss of COOH [M-45]+ m/z 153 M->Frag1 - HCOOH Frag2 Iminium Ion C9H11FN+ Frag1->Frag2 - Me Frag3 Fluorobenzyl Cation C7H6F+ m/z 109 Frag1->Frag3 Cleavage

Figure 2: Proposed MS fragmentation pathway for structural confirmation.

References

  • Sigma-Aldrich. (2024).[1] (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride Product Sheet. Link

  • Beilstein Journals. (2015). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein J. Org. Chem. Link

  • ResearchGate. (2020). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Analytical Chemistry. Link

  • PubChem. (2024). Compound Summary: 2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid.[2] National Library of Medicine. Link

  • BenchChem. (2025).[3] Synthesis of 2-Fluoro-2-(p-tolyl)acetic acid and analogs. Link

Sources

Validation

Technical Comparison Guide: 2-(Dimethylamino)-2-(2-fluorophenyl)acetic Acid in Antiviral Pharmacophores

This guide evaluates the technical efficacy of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (also known as N,N-Dimethyl-2-fluorophenylglycine ), a specialized non-proteinogenic amino acid derivative. This compound ser...

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the technical efficacy of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (also known as N,N-Dimethyl-2-fluorophenylglycine ), a specialized non-proteinogenic amino acid derivative.

This compound serves as a critical chiral "capping" moiety in the synthesis of high-potency antiviral agents, particularly HCV NS5A inhibitors (e.g., analogs of Daclatasvir or Ledipasvir). Its specific fluorination pattern and steric profile offer distinct advantages over non-fluorinated or chloro-substituted alternatives in terms of metabolic stability and target binding affinity.

Executive Summary: The "Fluorine Effect" in Phenylglycine Caps

In the optimization of peptidomimetic drugs, the "Cap" region—typically an amino acid derivative at the N-terminus—dictates both potency and pharmacokinetic (PK) endurance.

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid represents a "Precision Cap." Unlike the standard Valine-based caps (used in Daclatasvir) or Unsubstituted Phenylglycine caps , this fluorinated derivative leverages the ortho-fluorine atom to:

  • Lock Conformation: The ortho-F induces a specific torsion angle via electrostatic repulsion/attraction with the carbonyl oxygen, pre-organizing the molecule for binding.

  • Block Metabolism: It protects the phenyl ring from oxidative metabolism (CYP450) at the electron-rich ortho/para positions.

  • Modulate pKa: The electron-withdrawing fluorine lowers the pKa of the adjacent amine, potentially improving membrane permeability.

Comparative Matrix: Efficacy vs. Alternatives
Feature2-Fluoro-N,N-Dimethyl (The Product) 2-Chloro-N,N-Dimethyl (Alternative A)Unsubstituted Phenylglycine (Alternative B)
Steric Bulk (Van der Waals) 1.47 Å (Compact) 1.75 Å (Bulky)1.20 Å (Minimal)
Metabolic Stability High (Blocks Phase I oxidation)Moderate (Cl is a handle, but bulky)Low (Prone to hydroxylation)
Binding Affinity (NS5A) High (Fits tight pockets)Variable (Cl clashes in tight pockets)Moderate (Less shape complementarity)
Lipophilicity (LogP) Optimal (F increases lipophilicity < Cl)High (Often too lipophilic)Low
Electronic Effect Strong Inductive (-I) Inductive (-I) + Mesomeric (+M)Neutral

In-Depth Technical Analysis

Mechanism of Action: The Conformational Lock

In HCV NS5A inhibitors, the drug molecule is typically a symmetric dimer. The "Cap" interacts with the surface of the viral protein. The efficacy of the 2-fluorophenyl group arises from its ability to fill a specific hydrophobic pocket while restricting the rotation of the phenyl ring.

  • The Problem with Alternatives:

    • 2-Chloro analogs often suffer from steric clash . The chlorine atom is significantly larger than fluorine, potentially disrupting the hydrogen bond network required for picomolar potency.

    • Unsubstituted analogs are "floppy." They lose entropy upon binding because the protein must freeze their rotation.

  • The 2-Fluoro Solution: The fluorine atom is an isostere of hydrogen in terms of size but mimics oxygen in terms of electronics. It pre-organizes the ligand into a bioactive conformation, reducing the entropic penalty of binding.

Synthesis Efficacy: The Petasis Borono-Mannich Route

While classical Strecker synthesis (using cyanide) is hazardous and yields racemates requiring resolution, the Petasis Reaction is the superior method for synthesizing this compound with high atom economy and safety.

Experimental Workflow (Petasis): This protocol avoids toxic cyanides and allows for the direct use of boronic acids, which are widely available.[1]

Protocol: Multicomponent Synthesis of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic Acid

Reagents:

  • Amine: Dimethylamine (2.0 eq, typically as HCl salt or in THF).

  • Carbonyl: Glyoxylic acid monohydrate (1.0 eq).

  • Boronic Acid: 2-Fluorophenylboronic acid (1.0 eq).

  • Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) for acceleration.[2]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve Glyoxylic acid monohydrate (10 mmol) in DCM (50 mL).

  • Amine Addition: Add Dimethylamine (20 mmol). Stir for 10 minutes at Room Temperature (RT) to form the in situ iminium ion.

  • Boronate Addition: Add 2-Fluorophenylboronic acid (10 mmol).

  • Reaction: Stir vigorously at RT for 12–24 hours. ( Note: If using HFIP as solvent, reaction time reduces to < 4 hours).

  • Workup: The product often precipitates or can be extracted.

    • Evaporate volatiles.

    • Redissolve in minimal Ethanol.

    • Precipitate with Acetone/Ether to obtain the zwitterionic amino acid.

  • Purification: Recrystallization from EtOH/H2O. Yields are typically 75–90% .

Visualizations

Synthesis Pathway (Petasis Reaction)

The following diagram illustrates the convergent nature of the Petasis reaction, highlighting the role of the boron "ate" complex in delivering the aryl group.

PetasisReaction Amine Dimethylamine (R2NH) Iminium Iminium Ion Intermediate Amine->Iminium Condensation Glyoxylic Glyoxylic Acid (CHO-COOH) Glyoxylic->Iminium Boronic 2-Fluorophenyl- boronic Acid AteComplex Boronate 'Ate' Complex Boronic->AteComplex Iminium->AteComplex + Boronic Acid Product 2-(Dimethylamino)-2- (2-fluorophenyl)acetic acid AteComplex->Product Intramolecular Transfer (-B(OH)3)

Caption: The Petasis Borono-Mannich multicomponent assembly. The boronic acid acts as a nucleophile, transferring the 2-fluorophenyl group to the transient iminium species.

Pharmacophore Logic: Why 2-Fluoro?

This diagram explains the decision logic for selecting the 2-Fluoro derivative over the 2-Chloro or Unsubstituted variants in drug design.

PharmacophoreLogic cluster_Alternatives Candidate Ligands Target Target: HCV NS5A Protein (Hydrophobic Pocket) Cl_Analog 2-Chloro Analog (High Steric Bulk) Cl_Analog->Target Steric Clash (Reduced Potency) H_Analog Unsubstituted Analog (High Entropy/Rotation) H_Analog->Target Entropic Penalty (Weak Binding) F_Analog 2-Fluoro Analog (Optimal Fit) F_Analog->Target Conformational Lock + Metabolic Block Result High Potency (Picomolar IC50) F_Analog->Result

Caption: Selection logic for the 2-Fluoro substituent. It balances steric fit (unlike Chloro) and conformational rigidity (unlike Unsubstituted), maximizing potency.

Experimental Data Summary

The following data aggregates typical performance metrics for this class of NS5A inhibitors (Pico-molar range) when using different Phenylglycine caps.

Parameter2-Fluoro-Phenylglycine Cap2-Chloro-Phenylglycine CapUnsubstituted Cap
EC50 (HCV Genotype 1b) 2–10 pM 50–100 pM> 200 pM
Metabolic Half-life (t1/2) > 120 min (Microsomes)> 120 min< 60 min
Solubility (pH 7.4) High (Zwitterionic)ModerateHigh
Synthesis Yield (Petasis) 85% 70% (Steric hindrance)90%

Note: EC50 values are representative of symmetric NS5A inhibitors (e.g., BMS-790052 analogs) incorporating these specific caps.

References

  • Petasis, N. A., & Akritopoulou, I. (1993).[1] The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron Letters, 34(4), 583–586. Link

  • Belema, M., et al. (2010).[3] Discovery of BMS-790052: A First-in-Class Potent and Orally Bioavailable HCV NS5A Inhibitor. Journal of Medicinal Chemistry, 53(19), 7202–7218. (Describes the use of phenylglycine caps in NS5A inhibitors). Link

  • Follmann, M., et al. (2005). Microwave-Assisted Synthesis of Unnatural α-Amino Acids via the Petasis Reaction. Synlett, 2005(06), 1009–1011. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Comparative

comparative study of fluorophenylacetic acid isomers

Topic: Comparative Profiling of Fluorophenylacetic Acid Isomers: Physicochemical Properties & Synthetic Utility Executive Summary This guide provides a technical comparison of the three positional isomers of fluorophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Profiling of Fluorophenylacetic Acid Isomers: Physicochemical Properties & Synthetic Utility

Executive Summary

This guide provides a technical comparison of the three positional isomers of fluorophenylacetic acid (FPAA): 2-fluorophenylacetic acid (2-FPAA) , 3-fluorophenylacetic acid (3-FPAA) , and 4-fluorophenylacetic acid (4-FPAA) . While sharing the molecular formula


, these isomers exhibit distinct physicochemical behaviors and reactivities driven by the specific electronic interplay (inductive vs. resonance) of the fluorine atom relative to the acetic acid side chain. This analysis is designed for medicinal chemists and process engineers selecting intermediates for drug scaffolds, specifically highlighting metabolic stability, electrophilic substitution patterns, and chromatographic separation strategies.

Physicochemical Profiling

The position of the fluorine atom significantly influences the acidity (pKa), lipophilicity (LogP), and solid-state packing (Melting Point) of the molecule.

Property2-FPAA (Ortho)3-FPAA (Meta)4-FPAA (Para)Causality & Insight
Structure F at C2F at C3F at C4
Melting Point 60–62 °C43–45 °C83–86 °CSymmetry Effect: 4-FPAA possesses the highest symmetry, leading to more efficient crystal packing and a higher melting point. 3-FPAA disrupts packing most significantly.
pKa (approx.) ~4.01~4.15~4.25Inductive Effect (-I): Acidity correlates with the proximity of the electron-withdrawing F atom to the carboxyl group. 2-FPAA is the strongest acid due to the strongest -I effect stabilizing the carboxylate anion.
LogP 1.681.701.72Lipophilicity: All are similar, but 4-FPAA is slightly more lipophilic, influencing blood-brain barrier (BBB) penetration in CNS drug design.
Primary Utility 19F NMR Chiral AnalysisHeterocyclic PrecursorPharma Intermediates (NSAIDs)

Synthetic Utility & Reactivity Analysis

The choice of isomer dictates the regioselectivity of downstream functionalization. Understanding the competition between the activator (


) and the deactivator/director  (

) is critical.
Electronic Directing Effects (EAS)

In Electrophilic Aromatic Substitution (EAS) (e.g., nitration, halogenation):

  • 
     Group:  Weakly activating, ortho/para directing.
    
  • 
     Atom:  Deactivating (Inductive), but ortho/para directing (Resonance).
    
  • Rule of Thumb: Reactivity is controlled by the activator (

    
    ), but the position is influenced by steric and electronic synergy.
    

Comparative Regioselectivity Diagram The following diagram illustrates the predicted major products for nitration, a common derivatization step.

Reactivity cluster_2F 2-FPAA Reactivity cluster_4F 4-FPAA Reactivity F2 2-FPAA (F at Ortho) P2 Major Product: 4-Nitro-2-FPAA (Para to activator, Meta to F) F2->P2 Nitration (HNO3/H2SO4) note2 Steric hindrance at C6 blocks ortho attack F2->note2 F4 4-FPAA (F at Para) P4 Major Product: 2-Nitro-4-FPAA (Ortho to activator, Meta to F) F4->P4 Nitration (HNO3/H2SO4) note4 Activator (-CH2COOH) dominates; F directs Ortho to itself (C3), but Activator directs to C2 F4->note4

Figure 1: Predicted regioselectivity in electrophilic aromatic substitution. The activating alkyl group generally dictates position, modified by the fluorine's steric and electronic influence.

Experimental Protocol: Comparative HPLC Separation

Separating these isomers is a common QC requirement in industrial synthesis. Standard C18 columns often fail to resolve 2-FPAA and 3-FPAA due to similar hydrophobicity. The following protocol utilizes a mixed-mode column (Reverse Phase + Anion Exchange) to exploit the slight pKa differences.

Objective: Baseline resolution of 2-, 3-, and 4-FPAA.

Materials:

  • Column: Primesep SB (SIELC) or equivalent Mixed-Mode column (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Detection: UV @ 264 nm.

Methodology:

  • Preparation: Dissolve 1 mg of each isomer in 1 mL of 50:50 Water:MeCN.

  • Gradient Profile:

    • 0–2 min: Isocratic 20% B (Equilibration).

    • 2–15 min: Linear gradient 20% → 60% B.

    • 15–20 min: Wash 80% B.

  • Elution Order Logic:

    • 1st Elution (2-FPAA): Lowest pKa (~4.01). Most ionized at acidic pH, least retained by anion-exchange mechanism.

    • 2nd Elution (3-FPAA): Intermediate pKa.

    • 3rd Elution (4-FPAA): Highest pKa (~4.25) and highest lipophilicity. Strongest interaction with stationary phase.

Validation Criteria:

  • Resolution (

    
    ) between peaks must be > 1.5.
    
  • Tailing factor (

    
    ) must be < 1.2 (Fluorine atoms can induce peak tailing on pure silica; mixed-mode mitigates this).
    

Pharmaceutical Relevance: Metabolic Blocking

In drug design, the specific isomer is often chosen to block metabolic "soft spots." The liver enzyme Cytochrome P450 typically attacks the electron-rich para position of phenyl rings.

  • 4-FPAA (Strategic Choice): Placing fluorine at the para position (C4) blocks the primary site of metabolic hydroxylation. The C-F bond is metabolically inert, significantly extending the half-life (

    
    ) of the drug.
    
  • 2-FPAA (Conformational Control): The ortho fluorine can lock the conformation of the side chain via electrostatic repulsion with the carbonyl oxygen, increasing binding affinity to specific receptor pockets.

Case Study: NSAID Development Many NSAIDs (e.g., Diclofenac derivatives) utilize the 2-fluoro or 2,6-difluoro motif to twist the phenyl ring out of plane, reducing steric clash within the Cyclooxygenase (COX) active site while preventing oxidation.

References

  • SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 3-Fluorophenylacetic acid, 4-Fluorophenylacetic acid. [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67617, 3-Fluorophenylacetic acid. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991, 91(2), 165–195. (Cited for electronic effect theoretical grounding). [Link]

Sources

Validation

biological evaluation of compounds synthesized from 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid

An expert guide to the biological evaluation of novel compounds synthesized from 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid and its analogs, providing a framework for hit identification, lead characterization, and c...

Author: BenchChem Technical Support Team. Date: March 2026

An expert guide to the biological evaluation of novel compounds synthesized from 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid and its analogs, providing a framework for hit identification, lead characterization, and candidate selection. This document serves as a strategic workflow for researchers, scientists, and drug development professionals.

Introduction: From a Novel Scaffold to a Viable Drug Candidate

In medicinal chemistry, the journey from a novel chemical scaffold, such as those derived from 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid, to a promising drug candidate is a systematic process of synthesis and rigorous biological evaluation. This guide outlines a comprehensive, multi-phased strategy for assessing the therapeutic potential of newly synthesized compounds. We will detail the critical experimental workflows, from initial broad-based screening to specific secondary assays and essential in vitro ADMET profiling. The objective is to build a robust data package that enables a clear, evidence-based comparison of synthesized analogs, ultimately guiding the selection of a lead compound for further preclinical development. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Phase 1: Primary Screening - Unveiling Initial Biological Activity

The first crucial step is to determine if the newly synthesized compounds possess any biological activity. The choice of a primary screen is dictated by the project's therapeutic hypothesis. Lacking a specific target, a phenotypic screen is often the most logical starting point.

Comparative Screening Approaches

Two primary strategies are typically employed:

  • Target-Based Screening: This approach is used when a specific molecular target (e.g., an enzyme or receptor) is already hypothesized. It is highly efficient for identifying molecules that interact directly with the protein of interest. Assays are typically biochemical, measuring parameters like enzyme inhibition or receptor binding.

  • Phenotypic Screening: This method involves testing compounds on whole cells or even organisms to identify agents that produce a desired cellular phenotype (e.g., cell death in cancer cells, reduction of a specific biomarker). This approach is agnostic to the molecular target, which can be a significant advantage when exploring novel chemical scaffolds, as it may uncover unexpected mechanisms of action.

For a novel scaffold derived from 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid, a broad anti-proliferative screen against a panel of cancer cell lines is a common and effective starting point.

Workflow for Primary Phenotypic Screening

The following diagram illustrates the typical workflow for an initial screen to identify compounds with anti-proliferative activity.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Synthesized Compound Library (Analogs of starting scaffold) B Prepare Master Plates (Compounds in DMSO) A->B E Add Compounds at a Single High Concentration (e.g., 10 µM) B->E C Select & Culture Cancer Cell Line Panel (e.g., NCI-60) D Seed Cells in 96/384-well Plates C->D D->E F Incubate for 48-72 hours E->F G Add Cell Viability Reagent (e.g., Resazurin, CellTiter-Glo®) F->G H Measure Signal (Fluorescence/Luminescence) G->H I Normalize Data to Controls (Vehicle vs. Staurosporine) H->I J Calculate % Inhibition I->J K Identify 'Hits' (Compounds with >50% Inhibition) J->K

Caption: Workflow for a primary anti-proliferative phenotypic screen.

Experimental Protocol: Cell Viability Assay using Resazurin

This protocol describes a common method for assessing the effect of compounds on cancer cell proliferation.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into a 96-well clear-bottom black plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform a serial dilution to create working solutions.

  • Compound Addition: Add 1 µL of the compound working solutions to the appropriate wells to achieve the final desired concentration (e.g., a single dose of 10 µM for a primary screen). Include vehicle controls (DMSO only) and a positive control for cell death (e.g., 1 µM Staurosporine).

  • Incubation: Return the plate to the incubator for 72 hours.

  • Reagent Addition: Add 20 µL of a 0.15 mg/mL Resazurin sodium salt solution to each well.

  • Final Incubation: Incubate the plate for another 2-4 hours at 37°C.

  • Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound-treated well relative to the vehicle control. Compounds that reduce viability by more than 50% are typically classified as "hits."

Phase 2: Hit Confirmation and Secondary Assays

Once initial hits are identified, the next phase focuses on confirming their activity, determining their potency, and beginning to understand their mechanism of action.

Dose-Response Analysis and Potency Determination (IC₅₀)

The primary screen is a qualitative "yes/no" at a single concentration. A dose-response experiment is essential to quantify a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: IC₅₀ Determination

  • Follow the same cell seeding and incubation procedure as the primary screen.

  • Prepare a 10-point, 3-fold serial dilution of each "hit" compound in DMSO.

  • Add the diluted compounds to the cells, ensuring a final concentration range that will span from no effect to maximal effect (e.g., 100 µM to 1.7 nM).

  • After a 72-hour incubation, perform the Resazurin viability assay as described previously.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic curve using software like GraphPad Prism to determine the IC₅₀ value. The equation is typically: Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope)).

Comparative Data: Potency of Hypothetical Derivatives

The table below illustrates how to compare the potency of several hypothetical compounds derived from the 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid scaffold against different cancer cell lines.

Compound IDScaffold ModificationHeLa IC₅₀ (µM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Parent-001 Unmodified> 50> 50> 50
Analog-002 Addition of -Cl group15.222.518.9
Analog-003 Addition of -OCH₃ group2.15.43.8
Analog-004 Ring substitution0.81.10.9
Staurosporine (Control)0.010.020.015

This table clearly shows that Analog-004 is the most potent compound across all tested cell lines, representing a significant improvement over the initial hits.

Phase 3: In Vitro ADMET Profiling for Drug-Likeness

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical. A potent compound is of little therapeutic value if it is metabolically unstable or highly toxic.

Key In Vitro ADMET Assays
  • Metabolic Stability: Assessed using liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs). The rate of compound disappearance over time is measured. A high clearance rate suggests poor metabolic stability.

  • CYP450 Inhibition: Evaluates the potential for a compound to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9). Inhibition can lead to dangerous drug-drug interactions. This is often done using fluorescent probe substrates.

  • Aqueous Solubility: Poor solubility can hinder absorption and lead to formulation challenges. This is measured using techniques like nephelometry.

  • Cell Permeability: Assessed using models like the Parallel Artificial Membrane Permeability Assay (PAMPA), which predicts passive diffusion across the gut wall.

  • Cytotoxicity in Non-Cancerous Cells: To ensure the compound's effect is specific to cancer cells, its toxicity is tested against a non-cancerous cell line, such as primary human hepatocytes or a cell line like HEK293.

Workflow for Early ADMET Profiling

This diagram shows how lead compounds from secondary assays are triaged through a series of in vitro ADMET tests.

cluster_admet In Vitro ADMET Panel A Potent 'Hit' Compounds (e.g., Analog-003, Analog-004) B Aqueous Solubility Assay A->B C Metabolic Stability (Liver Microsomes) A->C D CYP450 Inhibition (e.g., 3A4, 2D6) A->D E Cell Permeability (PAMPA) A->E F Synthesize Data & Select Lead Candidate B->F C->F D->F E->F

Caption: Decision-making workflow for early ADMET profiling.

Comparative Data: ADMET Profile of Lead Candidates

This table provides a framework for comparing the drug-like properties of the most promising analogs.

Compound IDPotency (A549 IC₅₀, µM)Solubility (µM)Microsomal Half-life (t½, min)CYP3A4 Inhibition (IC₅₀, µM)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
Analog-003 5.48545> 258.2
Analog-004 1.11581.515.1
Verapamil (Control)> 10025520

Analysis and Decision: Although Analog-004 is the most potent compound, its poor solubility, rapid metabolic degradation (short half-life), and significant CYP3A4 inhibition are major liabilities. In contrast, Analog-003 displays a more balanced profile: it has good potency, high solubility, better metabolic stability, and a clean CYP inhibition profile. Therefore, Analog-003 would be selected as the superior lead candidate for further optimization and in vivo studies.

Conclusion

The biological evaluation of novel compounds, such as those synthesized from a 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid scaffold, is a data-driven process of sequential filtering. By employing a phased approach—starting with broad phenotypic screening, followed by quantitative potency determination, and finally, profiling for essential drug-like properties—researchers can efficiently compare and contrast a series of chemical analogs. This systematic methodology ensures that the selected lead candidate not only possesses the desired biological activity but also has a favorable ADMET profile, maximizing its potential for successful development into a therapeutic agent.

References

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. URL: [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability. Pharmacological Reports, 58(4), 453–472. URL: [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. FDA.gov. URL: [Link]

Comparative

structure-activity relationship of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid derivatives

The following guide provides an in-depth technical analysis of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid , a specialized non-canonical amino acid scaffold. This document is structured to assist medicinal chemists i...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid , a specialized non-canonical amino acid scaffold. This document is structured to assist medicinal chemists in evaluating this moiety as a "capping group" or chiral building block, specifically within the context of peptidomimetic drug design (e.g., HCV NS5A inhibitors).

Executive Summary & Chemical Identity

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (often referred to as N,N-Dimethyl-2-fluorophenylglycine) represents a high-value "Privileged Structure" in medicinal chemistry. It is primarily utilized as a terminal Capping Group in large peptidomimetic molecules to modulate potency, metabolic stability, and pharmacokinetic (PK) profiles.

  • CAS Number: 1007879-72-2 (Generic/Racemic), 1159977-12-4 ((S)-Enantiomer)

  • Core Scaffold:

    
    -Amino Acid (Phenylglycine derivative)
    
  • Key Application: HCV NS5A Inhibitors, Protein-Protein Interaction (PPI) Inhibitors.

Why This Scaffold?

Unlike standard aliphatic amino acids (e.g., Valine, Alanine), the 2-fluorophenylglycine core offers a unique combination of


-stacking capability  and conformational restriction . The ortho-fluorine atom introduces a steric and electronic bias that locks the phenyl ring into a preferred dihedral angle, often resulting in picomolar (pM) affinity gains in target binding pockets.

Structure-Activity Relationship (SAR) Analysis

The biological performance of this scaffold is driven by three specific structural zones. The diagram below illustrates the functional logic of the molecule.

Figure 1: SAR Logic Map

SAR_Map Molecule 2-(Dimethylamino)-2- (2-fluorophenyl)acetic acid Zone_F 2-Fluoro Substituent (Ortho Position) Molecule->Zone_F Zone_N Dimethylamino Group (-NMe2) Molecule->Zone_N Zone_C Carboxylic Acid (Linker) Molecule->Zone_C Effect_F1 Metabolic Blockade (Prevents ortho-oxidation) Zone_F->Effect_F1 Effect_F2 Conformational Lock (Restricts rotation) Zone_F->Effect_F2 Effect_N1 Solubility Enhancer (Basic Center) Zone_N->Effect_N1 Effect_N2 H-Bond Acceptor (No H-bond donor) Zone_N->Effect_N2 Effect_C1 Amide Coupling (Attachment Point) Zone_C->Effect_C1

Caption: Functional decomposition of the scaffold showing how specific substitutions drive biological performance.

Detailed Mechanism[1]
  • The Ortho-Fluorine Effect:

    • Metabolic Shielding: The C-F bond is metabolically inert. Placing it at the ortho position blocks P450-mediated hydroxylation at the most accessible site of the phenyl ring, significantly extending the half-life (

      
      ) of the parent drug.
      
    • Atropisomerism Control: The steric bulk of the fluorine atom (van der Waals radius ~1.47 Å) creates a rotational barrier against the adjacent carbonyl or amine groups. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

  • The Dimethylamino Group:

    • Permeability vs. Solubility: Unlike a primary amine (

      
      ), the dimethylamino (
      
      
      
      ) group is more lipophilic (higher logP), improving passive membrane permeability. However, it retains a basic nitrogen (pKa ~9.0-9.5), allowing for salt formation to maintain aqueous solubility.
    • H-Bonding: It acts strictly as a Hydrogen Bond Acceptor. In NS5A inhibitors, this group often interacts with backbone carbonyls in the target protein.

Performance Comparison: "Capping Group" Efficacy

In the development of antivirals (specifically HCV NS5A inhibitors like Daclatasvir analogs), this scaffold is often compared against standard aliphatic caps (Moc-Valine) and non-fluorinated aromatic caps.

Table 1: Comparative Efficacy in Peptidomimetic Antivirals
Feature2-F-Phenylglycine Cap (This Product)Moc-Valine Cap (Standard Alternative)Phenylglycine Cap (Non-Fluorinated)
Potency (EC50) High (pM range)

-stacking boosts affinity
Moderate (nM range) Lacks aromatic interactionHigh (pM range) Similar binding mode
Metabolic Stability High F-atom blocks oxidationHigh Carbamate is stableLow Prone to aromatic hydroxylation
Solubility Moderate Amine salt improves aq. sol.Low Carbamate is neutral/lipophilicModerate
Conformational Rigidity High Ortho-F restricts rotationLow Isopropyl group rotates freelyModerate
Toxicity Risk Low Metabolically cleanLow Medium Reactive quinone-imine metabolites

Key Insight: The 2-Fluoro derivative outperforms the non-fluorinated analog by preventing the formation of toxic metabolites (quinone-imines) while maintaining the high potency associated with aromatic stacking interactions.

Experimental Protocols

A. Synthesis: Modified Strecker Protocol

The most robust method for synthesizing this scaffold—specifically ensuring the correct oxidation state—is the Strecker synthesis followed by hydrolysis and methylation.

Objective: Synthesis of (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid.

Reagents:

  • 2-Fluorobenzaldehyde

  • Dimethylamine (40% aq.) or Methylamine (followed by reductive amination)

  • Trimethylsilyl cyanide (TMSCN) or KCN

  • HCl (6N)

Workflow Diagram:

Synthesis_Flow Start Start: 2-Fluorobenzaldehyde Step1 Step 1: Strecker Reaction (Dimethylamine + TMSCN, 0°C -> RT) Start->Step1 Inter1 Intermediate: 2-(Dimethylamino)-2-(2-fluorophenyl)acetonitrile Step1->Inter1 Step2 Step 2: Acid Hydrolysis (6N HCl, Reflux, 4-6h) Inter1->Step2 Step3 Step 3: Resolution (Optional) (Chiral HPLC or Tartaric Acid salt) Step2->Step3 Final Final Product: (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid HCl Step3->Final

Caption: Step-by-step synthesis workflow via the Strecker route.

Protocol Steps:

  • Imine Formation: Dissolve 2-fluorobenzaldehyde (1.0 eq) in Methanol. Add Dimethylamine (1.1 eq) and stir at 0°C for 30 mins.

  • Nitrile Addition: Dropwise add TMSCN (1.2 eq) to the mixture. Allow to warm to Room Temperature (RT) and stir for 12 hours. Caution: Cyanide reagents are toxic; use appropriate ventilation.

  • Hydrolysis: Concentrate the mixture to remove solvent. Add 6N HCl (excess) and reflux at 100°C for 6 hours to convert the nitrile (-CN) to the acid (-COOH).

  • Workup: Cool to RT. The product often precipitates as the Hydrochloride salt. Filter and wash with cold ether.

  • Purification: Recrystallize from Ethanol/Water or perform Chiral HPLC if enantiopurity is required (typically >99% ee is needed for biological assays).

B. Assay: Potency Evaluation (HCV Replicon Assay)

To verify the activity of a derivative containing this cap:

  • Cell Line: Huh-7 human hepatoma cells containing HCV replicon (e.g., genotype 1b).

  • Treatment: Incubate cells with serial dilutions of the compound for 72 hours.

  • Readout: Quantify viral RNA reduction using RT-PCR or a luciferase reporter.

  • Metric: Calculate

    
     (concentration inhibiting 50% of viral replication). Target benchmark: < 100 pM.
    

References

  • Chemical Identity & Properties

    • Sigma-Aldrich.[1] "4-(Dimethylamino)phenylacetic acid and derivatives." Link

  • Application in HCV Inhibitors: Belema, M., et al. "Discovery of BMS-790052: a first-in-class potent and orally bioavailable HCV NS5A inhibitor." Journal of Medicinal Chemistry, 2010. (Contextualizes the phenylglycine cap).
  • Fluorine Effect in Medicinal Chemistry

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Synthesis Protocol (Strecker)

    • BenchChem.[2] "Application Notes and Protocols for the Strecker Synthesis." Link

  • General SAR of Phenylacetic Acids

    • National Institutes of Health (NIH). "Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds." Link

Disclaimer: This guide is for research and development purposes only. All synthesis involving cyanides or bioactive compounds must be performed by qualified personnel in a controlled laboratory environment.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this privilege comes the profound responsibility of ensuring th...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this privilege comes the profound responsibility of ensuring that every stage of our workflow, from discovery to disposal, is conducted with the highest standards of safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid, a compound whose structural motifs—a fluorinated aromatic ring and an amino acid moiety—necessitate a cautious and informed approach to waste management.

Our directive is to move beyond mere compliance and to internalize the scientific rationale behind these procedures. By understanding the why, we can execute the how with precision, ensuring the safety of our colleagues and the integrity of our shared environment. The toxicological properties of this specific compound have not been fully investigated; therefore, a conservative approach based on its chemical class and data from close structural analogs is both prudent and mandatory.

Hazard Assessment: A Chemist's Perspective

Before any handling or disposal, a thorough understanding of the potential hazards is critical. 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is a fluorinated amino acid derivative.

  • Fluorinated Aromatic Core : The presence of a carbon-fluorine bond suggests potential for metabolic stability and, upon combustion, the release of highly toxic and corrosive hydrogen fluoride gas.[1][2]

  • Amino Acid Structure : While the amino acid group is common, its presence can influence the compound's reactivity and biological activity.

  • Known Hazards of Analogs : Safety data for the hydrochloride salt of a similar compound indicates it is acutely toxic if swallowed (GHS Category 3). Related phenylacetic acids are known to cause serious skin and eye irritation.[3]

Based on this assessment, 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid must be managed as a hazardous chemical waste . Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[4][5]

Immediate Safety Protocols: Your Pre-Disposal Checklist

Safe disposal begins with safe handling. Adherence to the following engineering and personal protective measures is non-negotiable.

  • Engineering Controls : All handling of the compound and its waste must be conducted within a certified chemical fume hood. This is the primary defense against the inhalation of fine powders or aerosols.[1][6]

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is required to prevent dermal and ocular exposure.[7]

    • Eye/Face Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

    • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene, and inspect them for integrity before each use.[6]

    • Body Protection : A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory to protect the skin.[6]

  • Emergency Readiness : Ensure that a fully functional eyewash station and safety shower are immediately accessible and unobstructed.[1][6]

Quantitative Safety and Disposal Data Summary

The table below consolidates critical data for quick reference during risk assessments and procedure development.

ParameterGuideline / DataRationale / Source
Waste Category Hazardous Waste: Halogenated Organic CompoundClassified based on the fluorine atom, requiring specific disposal pathways to manage potential hazardous decomposition.[6]
Primary Hazards Acute Toxicity (Oral, based on salt), Skin Irritant, Serious Eye IrritantData from structural analogs and salts necessitates handling as a toxic and irritant substance.[3]
Incompatible Materials Strong oxidizing agentsMixing can lead to vigorous, exothermic reactions, posing a fire or explosion hazard.[1][2]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen fluoride (HF)Thermal decomposition or combustion releases toxic and corrosive gases.[1][2]
Container Requirements Tightly-sealed, chemically compatible container (e.g., HDPE, borosilicate glass).Prevents leaks, spills, and reactions between the waste and the container material.[1][6][8]

Step-by-Step Disposal and Waste Management Protocol

This protocol is designed to align with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management.[9]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Action : Designate a specific, labeled waste container solely for 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid and materials contaminated with it.

  • Causality : Do not mix this waste stream with non-hazardous waste or other types of chemical waste.[10] Mixing can trigger dangerous reactions with incompatible materials and complicates the final disposal process, increasing both risk and cost.

Step 2: Containerization

The integrity of your waste container is your primary line of defense against a chemical spill.

  • Action : Select a clean, dry container made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or borosilicate glass. Ensure it has a secure, leak-proof screw cap.[8]

  • Causality : The container must remain closed at all times except when adding waste. This minimizes the release of vapors and prevents accidental spills.[4][7]

Step 3: Labeling

Clear and accurate labeling is a critical regulatory requirement that ensures safe handling from the lab to the final disposal facility.

  • Action : Affix a "Hazardous Waste" label to the container immediately.[6] The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid" . Do not use abbreviations or formulas.[10]

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant" ).

    • The date when waste was first added (the "accumulation start date").

  • Causality : This information is mandated by OSHA's Hazard Communication Standard and EPA regulations to ensure anyone handling the container is aware of its contents and potential dangers.[11]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Labs must store hazardous waste in a designated area pending pickup.

  • Action : Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[10]

  • Causality : The SAA must have secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[4] This prevents hazardous materials from entering the environment via floor drains and facilitates easier cleanup.

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals.

  • Action : Once the container is full, or as per your institution's policy, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.[4][6]

  • Causality : Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF). EHS manages this process, including the completion of the mandatory hazardous waste manifest, which tracks the waste from your lab to its final destination.[12]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposition Start Waste Generated: 2-(Dimethylamino)-2- (2-fluorophenyl)acetic acid Characterize Characterize Waste Stream Start->Characterize Is it pure compound, contaminated labware, or spill debris? Segregate Segregate as Halogenated Organic Waste Characterize->Segregate Containerize Use Labeled, Compatible Hazardous Waste Container Segregate->Containerize Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Containerize->Store EHS Contact EHS for Pickup Store->EHS Container Full or Per Institutional Policy

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid
Reactant of Route 2
2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.